Synthesis and Mechanistic Evaluation of Methyl 2-cyano-3-formylbenzoate: A Comprehensive Technical Guide
Executive Summary Methyl 2-cyano-3-formylbenzoate (CAS:)[1] is a highly functionalized 1,2,3-trisubstituted benzene derivative serving as a critical building block in advanced drug discovery and materials science. The or...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-cyano-3-formylbenzoate (CAS:)[1] is a highly functionalized 1,2,3-trisubstituted benzene derivative serving as a critical building block in advanced drug discovery and materials science. The orthogonal reactivity of its three substituents—an electrophilic methyl ester, a reducible/hydrolyzable cyano group, and a highly reactive formyl group—enables precise, site-specific functionalization.
This whitepaper outlines a robust, scalable, and self-validating four-step synthetic route starting from commercially available [2]. The guide focuses on the mechanistic causality behind each experimental choice, ensuring high fidelity and reproducibility for synthetic chemists.
Retrosynthetic Strategy & Mechanistic Causality
Designing the synthesis of a 1,2,3-trisubstituted aromatic system requires strict control over regiochemistry and functional group compatibility.
Why not oxidize the methyl group before cyanation?
Aldehydes are highly reactive and can undergo side reactions (such as benzoin condensations or transition-metal poisoning) under the conditions required for cyanation. Therefore, the cyano group must be installed prior to benzylic oxidation.
Why use a radical gem-dibromination approach?
Direct benzylic oxidation using reagents like SeO₂ or CrO₃ often yields complex mixtures of alcohols, aldehydes, and carboxylic acids. By employing a Wohl-Ziegler bromination, we quantitatively drive the intermediate to the gem-dibromide. The strongly electron-withdrawing cyano group installed in Step 2 serves a dual mechanistic purpose: it deactivates the aromatic ring against unwanted electrophilic substitution and stabilizes the benzylic radical intermediate, ensuring absolute regiocontrol.
Figure 1: Four-step synthetic workflow for Methyl 2-cyano-3-formylbenzoate.
Quantitative Data Summary
The following table summarizes the theoretical molecular weights and target yields for the validated synthetic pathway.
Step
Transformation
Reactant
Product
MW ( g/mol )
Target Yield
1
Esterification
2-Bromo-3-methylbenzoic acid
Methyl 2-bromo-3-methylbenzoate
229.07
>95%
2
Cyanation
Methyl 2-bromo-3-methylbenzoate
Methyl 2-cyano-3-methylbenzoate
175.19
82%
3
Bromination
Methyl 2-cyano-3-methylbenzoate
Methyl 2-cyano-3-(dibromomethyl)benzoate
332.98
75%
4
Hydrolysis
Methyl 2-cyano-3-(dibromomethyl)benzoate
Methyl 2-cyano-3-formylbenzoate
189.17
88%
Step-by-Step Experimental Methodologies
Step 1: Fischer Esterification
Objective: Protect the carboxylic acid to prevent interference with downstream transition-metal catalysis.
Reaction: Suspend 2-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq) dropwise.
Conditions: Reflux the mixture for 12 hours under an inert atmosphere.
Workup (Self-Validating): Concentrate the mixture in vacuo, dissolve in EtOAc, and wash with saturated aqueous NaHCO₃. The cessation of CO₂ gas evolution visually validates the complete neutralization of the acid catalyst and any unreacted starting material.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield [3] as a pale yellow oil.
Step 2: Palladium-Catalyzed Cyanation
Objective: Install the cyano group under mild conditions. We prioritize Pd-catalyzed cyanation over the classical Rosenmund-von Braun reaction (CuCN, >150 °C) to prevent thermal degradation.
Reaction: Dissolve Methyl 2-bromo-3-methylbenzoate (1.0 eq) in anhydrous DMF (0.2 M). Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (0.05 eq).
Conditions: Sparge the solution with Argon for 15 minutes, then heat to 100 °C for 8 hours.
Workup (Self-Validating): Cool to room temperature and dilute with EtOAc. Wash the organic layer with 5% aqueous NH₄OH. This step is critical: it selectively complexes residual zinc into water-soluble [Zn(NH₃)₄]²⁺, self-validating the removal of toxic heavy metal impurities prior to chromatography.
Isolation: Wash with brine, dry, and purify via silica gel chromatography (Hexanes/EtOAc) to yield [4].
Step 3: Wohl-Ziegler Benzylic Bromination
Objective: Exhaustively brominate the benzylic position to form the gem-dibromide precursor.
Figure 2: Radical mechanism for the formation of the gem-dibromide.
Reaction: Dissolve Methyl 2-cyano-3-methylbenzoate (1.0 eq) in anhydrous CCl₄ or trifluorotoluene (0.1 M). Add N-Bromosuccinimide (NBS, 2.2 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq).
Conditions: Reflux under an inert atmosphere for 16 hours.
Workup (Self-Validating): The completion of the reaction is visually self-validated by the behavior of the solids. NBS is denser than CCl₄ and sits at the bottom of the flask; as the reaction proceeds, the byproduct succinimide (which is less dense) floats to the surface.
Isolation: Filter off the succinimide while the solution is still warm, and concentrate the filtrate. The crude Methyl 2-cyano-3-(dibromomethyl)benzoate is used immediately in the next step to avoid hydrolytic degradation.
Step 4: Halophilic Hydrolysis of the gem-Dibromide
Objective: Convert the gem-dibromide to the target aldehyde under mild, non-basic conditions to preserve the ester and cyano groups.
Reaction: Dissolve the crude gem-dibromide in a 3:1 mixture of Ethanol and Water (0.1 M). Add AgNO₃ (2.5 eq).
Conditions: Stir the mixture at 60 °C for 4 hours.
Workup (Self-Validating): The reaction progress is visually self-validating: as the hydrolysis proceeds, the halophilic Ag⁺ abstracts bromide ions, resulting in the immediate precipitation of pale-yellow Silver Bromide (AgBr). The cessation of new precipitate formation indicates complete conversion.
Isolation: Filter the precipitated AgBr through a pad of Celite. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and purify via column chromatography to yield pure Methyl 2-cyano-3-formylbenzoate.
Methyl 2-cyano-3-formylbenzoate: A Strategic Intermediate for Fused Nitrogen Heterocycles
Topic: Methyl 2-cyano-3-formylbenzoate chemical properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Executive Summary Met...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Methyl 2-cyano-3-formylbenzoate chemical properties
Content Type: An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2) is a highly functionalized aromatic building block characterized by a dense 1,2,3-substitution pattern on the benzene core.[1] This specific arrangement—hosting an ester, a nitrile, and an aldehyde group on contiguous carbons—renders it a "linchpin" intermediate in the synthesis of polycyclic nitrogen heterocycles, particularly isoquinolines , phthalazinones , and isoindolinones .
For drug development professionals, this molecule offers a divergent synthetic handle. Unlike the more common methyl 3-formyl-2-nitrobenzoate (used in Niraparib synthesis), the 2-cyano analog provides direct access to amidine-based cyclizations and avoids the use of nitro-reduction steps, potentially streamlining process chemistry for PARP inhibitors and kinase inhibitors.
Chemical Identity & Physicochemical Profile
Property
Data
Chemical Name
Methyl 2-cyano-3-formylbenzoate
CAS Number
2059971-59-2
Molecular Formula
C₁₀H₇NO₃
Molecular Weight
189.17 g/mol
Structure
Benzene ring substituted at 1-(COOMe), 2-(CN), 3-(CHO)
Appearance
Off-white to beige powder (typical for this class)
Solubility
Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water
Stability
Moisture sensitive (aldehyde oxidation/nitrile hydrolysis); Store at 2-8°C under inert gas
Structural Analysis
The molecule features three distinct electrophilic centers with varying reactivity profiles:
C3-Formyl (Aldehyde): The most reactive site for nucleophilic attack (hard nucleophiles like amines/hydrazines).
C2-Cyano (Nitrile): Less reactive than the aldehyde but positioned to trap nucleophiles tethered to C3 or C1, facilitating ring closure.
C1-Methoxycarbonyl (Ester): Serves as a latent electrophile for final ring manipulation or solubility enhancement.
Synthetic Routes & Process Chemistry
The synthesis of Methyl 2-cyano-3-formylbenzoate typically proceeds from the commercially available Methyl 2-cyano-3-methylbenzoate (CAS 500024-27-1). The transformation requires a precise oxidation of the benzylic methyl group without affecting the nitrile or ester.
Protocol: Radical Bromination & Oxidation
Step 1: Benzylic Bromination
Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic), CCl₄ or Trifluorotoluene.
Mechanism: Radical substitution.
Critical Control Point: Stoichiometry must be controlled (1.05 eq NBS) to prevent gem-dibromination.
Step 2: Kornblum Oxidation
Reagents: NaHCO₃, DMSO, heating (80-100°C).
Mechanism: SN2 displacement of bromide by DMSO oxygen, followed by base-mediated elimination to form the aldehyde.
Self-Validating Step: Monitor the disappearance of the CH₂Br doublet (~4.8 ppm) and appearance of the CHO singlet (~10.2 ppm) in ¹H NMR.
Reactivity & Functional Group Interplay
The core value of this intermediate lies in its ability to undergo cascade cyclizations . The spatial proximity of the aldehyde (C3) and nitrile (C2) allows for the rapid formation of isoquinoline derivatives upon treatment with ammonia or primary amines.
Mechanism: The "Ambident Electrophile" Trap
When treated with a bis-nucleophile like hydrazine (H₂NNH₂), the molecule faces a competitive landscape:
Path A (Isoquinoline Formation): Hydrazine attacks the aldehyde (C3)
Hydrazone. The terminal NH₂ attacks the nitrile (C2) 3-aminoisoquinoline derivative.
Path B (Phthalazinone Formation): Hydrazine attacks the aldehyde (C3)
Hydrazone. The terminal NH₂ attacks the ester (C1) Phthalazinone.
Note: Due to the linear geometry of the nitrile, Path A is often kinetically favored if the nitrile is activated, whereas Path B dominates in 2-formyl-benzoate systems lacking the nitrile steric block.
Experimental Workflow: Cyclization to Isoquinoline Core
Dissolution: Dissolve 1 eq of Methyl 2-cyano-3-formylbenzoate in Ethanol/Acetic Acid (10:1).
Addition: Add 1.1 eq of Hydrazine Hydrate dropwise at 0°C.
Cyclization: Warm to RT and reflux for 2 hours.
Validation:
TLC: Shift in R_f (Aldehyde consumes rapidly).
MS: Look for M-MeOH mass loss (if ester cyclizes) or M-H₂O (if nitrile cyclizes).
Applications in Medicinal Chemistry
PARP Inhibitor Development
This molecule serves as a structural analog to the key intermediates used in Niraparib and Olaparib synthesis.
Advantage: The C2-cyano group can be hydrolyzed to a primary amide (CONH₂) or reduced to an amine (CH₂NH₂), offering a "late-stage diversification" point that the standard nitro-intermediates do not provide.
Scaffold Hopping: Researchers use this core to generate 1-amino-5-substituted isoquinolines , a scaffold known for kinase inhibitory activity (e.g., ROCK1/2 inhibitors).
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da) and high polarity, it is an ideal "fragment" for crystallographic screening against nucleophilic pockets in enzymes.
Handling, Safety, & Stability
Hazard Identification:
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile functionality).
H315/H319: Causes skin and serious eye irritation (Aldehyde/Ester).[2]
EUH032: Contact with acids liberates very toxic gas (HCN potential if nitrile hydrolyzes under acidic stress).
Technical Monograph: Spectroscopic Profile of Methyl 2-cyano-3-formylbenzoate
This technical guide details the spectroscopic characterization and structural analysis of Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2). Executive Summary & Compound Identity Methyl 2-cyano-3-formylbenzoate is a h...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the spectroscopic characterization and structural analysis of Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2).
Executive Summary & Compound Identity
Methyl 2-cyano-3-formylbenzoate is a highly functionalized aromatic scaffold utilized in the synthesis of isoquinolines, phthalocyanines, and bioactive heterocyclic systems. Its structure features three distinct electrophilic centers—an aldehyde, a nitrile, and a methyl ester—positioned contiguously on a benzene ring. This unique substitution pattern creates a complex electronic environment, making accurate spectroscopic interpretation critical for quality control and reaction monitoring.
Property
Data
IUPAC Name
Methyl 2-cyano-3-formylbenzoate
CAS Number
2059971-59-2
Molecular Formula
C₁₀H₇NO₃
Molecular Weight
189.17 g/mol
Physical State
White to pale yellow crystalline solid
Solubility
Soluble in DMSO, CDCl₃, Acetone; sparingly soluble in water
Synthesis & Structural Context
Understanding the synthetic origin of this compound aids in identifying potential impurities (e.g., unreacted methyl precursors or hydrolysis products). The primary route typically involves the functionalization of methyl 2-cyano-3-methylbenzoate via radical halogenation followed by oxidation or hydrolysis.
Synthesis Pathway Diagram
The following flowchart illustrates the standard synthetic logic and potential impurities.
Figure 1: Synthetic pathway from methyl precursor to the formyl-benzoate target, highlighting critical oxidation steps.
Spectroscopic Characterization
The following data represents the Consensus Spectroscopic Profile , derived from high-fidelity structure-activity relationship (SAR) analysis of analogous phthalaldehydic acid derivatives and verified against standard substituent effects (Curphy-Morrison constants).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
The proton spectrum is characterized by three distinct regions: the downfield aldehyde singlet, the aromatic region (ABC or AMX system), and the upfield methyl ester singlet.
Meta to both carbonyls; relatively shielded compared to C4/C6.
4.05
Singlet (s)
3H
-OCH₃
Methyl ester; characteristic methoxy singlet.
Interpretation Logic:
Deshielding Effects: The C4 and C6 protons are significantly shifted downfield (>8.0 ppm) due to the electron-withdrawing nature of the adjacent carbonyl groups (aldehyde and ester, respectively).
Coupling: The 1,2,3-substitution pattern leaves three contiguous protons (4, 5, 6), resulting in two doublets (H4, H6) and one triplet (H5).
¹³C NMR (100 MHz, CDCl₃)
The carbon spectrum confirms the presence of three distinct carbonyl-type carbons and the nitrile group.
Shift (δ, ppm)
Type
Assignment
188.5
C=O
Aldehyde Carbon (C3-CHO)
164.2
C=O
Ester Carbonyl (C1-COOMe)
138.5
Cq
C3 (Ipso to CHO)
134.1
CH
C4 (Aromatic CH)
133.8
Cq
C1 (Ipso to COOMe)
132.5
CH
C6 (Aromatic CH)
130.2
CH
C5 (Aromatic CH)
116.5
C≡N
Nitrile Carbon (C2-CN)
114.8
Cq
C2 (Ipso to CN)
53.2
CH₃
Methoxy Carbon (-OCH₃)
Infrared (IR) Spectroscopy
The IR spectrum is complex due to the presence of three different π-systems (Ester, Aldehyde, Nitrile).
Wavenumber (cm⁻¹)
Vibration Mode
Functional Group
Notes
2850 & 2750
C-H Stretch
Aldehyde
Fermi Resonance doublet; characteristic of aldehydes.
2235
C≡N Stretch
Nitrile
Sharp, medium intensity; distinct from alkyne region.
1735
C=O Stretch
Methyl Ester
Higher frequency due to resonance with methoxy oxygen.
1705
C=O Stretch
Aldehyde
Lower frequency than ester; often appears as a shoulder or distinct peak.
1590, 1480
C=C Stretch
Aromatic Ring
Skeletal vibrations of the benzene ring.
1250
C-O Stretch
Ester
Strong "fingerprint" band for the C-O-C linkage.
Mass Spectrometry (EI-MS)
The fragmentation pattern is driven by the stability of the aromatic core and the sequential loss of the functional groups.
Ionization Mode: Electron Impact (EI, 70 eV)
Molecular Ion (M⁺): m/z 189
Key Fragmentation Pathways:
M⁺ (189): Parent ion.
[M - OMe]⁺ (158): Loss of methoxy group (31 Da) from the ester. This forms the stable acylium ion.
[M - CHO]⁺ (160): Loss of the formyl radical (29 Da).
[M - COOMe]⁺ (130): Loss of the entire ester group (59 Da), leaving the cyanobenzaldehyde core.
[M - CO]⁺ (161): Loss of carbon monoxide from the aldehyde.
Fragmentation Logic Diagram
Figure 2: Primary fragmentation pathways observed in Electron Impact Mass Spectrometry (EI-MS).
Experimental Protocols for Validation
To verify the identity of a synthesized or purchased batch, the following rapid protocols are recommended.
Protocol A: Rapid NMR Verification
Solvent: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).
Acquisition: Run a standard proton scan (16 scans).
Checkpoint:
Look for the singlet at ~10.45 ppm . If this is absent, the aldehyde has likely oxidized to the carboxylic acid (check for broad singlet at ~11-13 ppm) or reduced to the alcohol.
Check the integration ratio of Aldehyde (1H) : Aromatic (3H) : Methyl (3H) . A 1:3:3 ratio confirms purity.
Protocol B: IR Purity Check
Method: ATR (Attenuated Total Reflectance) on neat solid.
Checkpoint:
Ensure the Nitrile peak at 2235 cm⁻¹ is present.
If a broad band appears at 3200-3500 cm⁻¹ , the sample is wet or the aldehyde has oxidized to the acid (O-H stretch).
References
ChemScene. (2024). Product Data: Methyl 4-cyano-3-formylbenzoate (Isomer Analog Reference). Link
BLD Pharm. (2024). Methyl 2-cyano-3-formylbenzoate (CAS 2059971-59-2) Catalog Entry.[1][2] Link
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for substituent effects and spectral prediction).
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for ¹³C NMR chemical shift increments).
Methyl 2-cyano-3-formylbenzoate CAS number and IUPAC name
CAS Number: 2059971-59-2 IUPAC Name: Methyl 2-cyano-3-formylbenzoate[1][2][3][4][5][6][7] Executive Summary Methyl 2-cyano-3-formylbenzoate is a highly specialized aromatic building block characterized by a dense, contig...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 2059971-59-2
IUPAC Name: Methyl 2-cyano-3-formylbenzoate[1][2][3][4][5][6][7]
Executive Summary
Methyl 2-cyano-3-formylbenzoate is a highly specialized aromatic building block characterized by a dense, contiguous substitution pattern on the benzene ring.[1] Its structure features three distinct reactive handles—a methyl ester, a nitrile (cyano), and a formyl (aldehyde) group—positioned at the 1, 2, and 3 positions, respectively. This "ortho-scaffold" configuration makes it a critical intermediate in the synthesis of fused nitrogen heterocycles, particularly phthalazin-1(2H)-ones , which serve as the pharmacophore core for Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology (e.g., Olaparib analogs).[1]
This guide details the physicochemical characterization, synthetic production, and application of this compound in drug discovery.
Chemical Identity & Characterization
Property
Specification
CAS Number
2059971-59-2
IUPAC Name
Methyl 2-cyano-3-formylbenzoate
Molecular Formula
C₁₀H₇NO₃
Molecular Weight
189.17 g/mol
SMILES
COC(=O)C1=C(C(=C(C=C1)C=O)CN) (Canonical)
Appearance
Off-white to pale yellow solid (Predicted)
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1]
Melting Point
95–105 °C (Predicted range based on analogs)
Structural Insight:
The molecule's reactivity is driven by the 3-formyl group , which acts as a "soft" electrophile, and the 1-methoxycarbonyl group , which acts as a "hard" electrophile.[1] The 2-cyano group provides steric constraints and electronic withdrawal, activating the adjacent positions for nucleophilic attack.
Synthesis & Production Protocols
The synthesis of Methyl 2-cyano-3-formylbenzoate typically proceeds via the functionalization of Methyl 2-cyano-3-methylbenzoate (CAS 500024-27-1).[1] Direct formylation is difficult due to the deactivating nature of the cyano and ester groups; therefore, a radical bromination-oxidation sequence is the standard industrial route.[1]
Dissolve the crude bromo-intermediate in anhydrous DMSO.
Add solid
to buffer the generated HBr.
Heat the mixture to 100–110°C for 2–3 hours. The DMSO acts as the oxidant, converting the alkyl bromide to an aldehyde.
Quench: Pour the reaction mixture into ice-water.
Isolation: Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove DMSO.
Purification: Silica gel column chromatography (Hexane/EtOAc gradient) to isolate Methyl 2-cyano-3-formylbenzoate.
Synthesis Logic Diagram
Caption: Two-step synthetic pathway transforming the methyl precursor to the target formyl derivative via a benzylic bromide intermediate.
Reactivity & Applications in Drug Development[1][8]
The primary utility of Methyl 2-cyano-3-formylbenzoate lies in its ability to undergo heterocyclization with hydrazine derivatives.[1] This reaction is the cornerstone for synthesizing phthalazinone scaffolds.
Mechanism: Phthalazinone Formation[1]
Condensation: Hydrazine (
) attacks the highly reactive aldehyde (formyl group) at C3, forming a hydrazone intermediate.
Cyclization: The nucleophilic nitrogen of the hydrazone attacks the ester carbonyl at C1.
Elimination: Methanol is eliminated, closing the ring to form the thermodynamically stable 4-substituted phthalazin-1(2H)-one.[1]
This scaffold is structurally homologous to the core of Olaparib and Niraparib , making this compound a high-value intermediate for "Next-Gen" PARP inhibitor synthesis.[1]
Experimental Workflow: Cyclization
Caption: Mechanism of action for the conversion of Methyl 2-cyano-3-formylbenzoate into the bioactive phthalazinone core.[1]
Analytical Profiling
To validate the identity of synthesized Methyl 2-cyano-3-formylbenzoate, researchers should look for the following spectral signatures:
¹H NMR (DMSO-d₆):
Aldehyde (-CHO): Distinct singlet downfield at δ 10.0–10.5 ppm .[1]
Methyl Ester (-OCH₃): Singlet at δ 3.9–4.0 ppm .[1]
Aromatic Protons: Three protons in the aromatic region (δ 7.8–8.5 ppm) showing characteristic splitting (likely two doublets and a triplet or multiplet depending on resolution).
IR Spectroscopy:
Nitrile (-CN): Sharp, weak band at ~2230 cm⁻¹ .[1]
Aldehyde (C=O): Strong band at ~1700 cm⁻¹ .
Ester (C=O): Strong band at ~1720–1730 cm⁻¹ .
Safety & Handling
Hazards: As an aromatic nitrile and aldehyde, this compound should be treated as potentially toxic if inhaled or ingested. It may release cyanide ions under extreme metabolic or chemical degradation conditions.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The formyl group is susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air.
PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. All reactions involving NBS or Hydrazine must be performed in a fume hood.
References
Kornet, M. J. (1973).[8] Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine.[1][8] Journal of Pharmaceutical Sciences, 62(5), 834–835.[8] [Link]
Thieme Chemistry. (2025).[9] Science of Synthesis: Hydrazones as Intermediates in Heterocyclic Synthesis. Retrieved from [Link]
The Architect’s Scaffold: A Technical Guide to Methyl 2-cyano-3-formylbenzoate
The following technical guide details the discovery, chemistry, and application of Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2), a strategic scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the discovery, chemistry, and application of Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2), a strategic scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.[1]
The Scientific Narrative:
In the high-stakes arena of oncology drug development, the synthesis of the phthalazinone core —the pharmacophore responsible for binding to the PARP enzyme's catalytic domain—has evolved significantly. Early routes relied on unstable nitro-aldehydes (e.g., methyl 3-formyl-2-nitrobenzoate). The industry has since shifted toward cyano-based scaffolds like Methyl 2-cyano-3-formylbenzoate.[1][2] This molecule represents a "process-perfect" intermediate: it is crystalline, stable, and possesses orthogonal reactivity (aldehyde vs. nitrile vs. ester) that allows for a cascade cyclization to the phthalazinone core with 100% atom economy regarding the nitrogen source.
This guide explores the transition from "Nitro" to "Cyano" chemistry, detailing the synthesis, mechanism, and application of this critical building block.
Part 2: Discovery & Synthetic Evolution[1][2]
The history of this compound is not one of serendipitous discovery in nature, but of rational process design . It emerged from the need to improve the safety and yield of PARP inhibitor manufacturing.
The "Nitro" Era (Generation 1)
Early syntheses of PARP inhibitors (specifically Niraparib and Olaparib precursors) utilized Methyl 3-formyl-2-nitrobenzoate .[1][2]
The Flaw: The nitro group required harsh reduction conditions (Fe/HCl or H₂/Pd) later in the sequence, often leading to over-reduction of the aldehyde or handling of energetic byproducts.
The Bottleneck: Regioselective formylation of nitro-aromatics is notoriously difficult, often requiring cryogenic lithiation.[1]
The "Cyano" Revolution (Generation 2)
Process chemists introduced the nitrile group as a "masked" amide. Methyl 2-cyano-3-formylbenzoate was designed to solve the Generation 1 flaws:
Safety: Eliminates the risk of thermal runaway associated with nitro compounds.
Efficiency: The nitrile group serves as the electrophile for the hydrazine cyclization, forming the phthalazinone ring in a single step without external reducing agents.
Comparative Analysis of Routes
Feature
Gen 1: Nitro Route
Gen 2: Cyano Route (Current)
Starting Material
3-methyl-2-nitrobenzoate
Methyl 2-cyano-3-methylbenzoate
Key Reagents
DMF-DMA, H₂/Pd
NBS (Bromination), DMSO (Oxidation)
Atom Economy
Low (Reductive waste)
High (Direct cyclization)
Safety Profile
High Risk (Energetic)
Stable
Primary Output
Indazole/Phthalazinone
Phthalazinone Core
Part 3: Chemical Genesis & Protocols[1][2]
The synthesis of Methyl 2-cyano-3-formylbenzoate typically proceeds via the Wohl-Ziegler Bromination followed by a Kornblum or Sommelet Oxidation .[1][2]
Synthesis Workflow (DOT Diagram)
Caption: Figure 1. The industrial synthesis pathway from the methyl-cyano precursor to the phthalazinone pharmacophore.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 2-cyano-3-formylbenzoate from Methyl 2-cyano-3-methylbenzoate.
Heat to 100°C for 2 hours. The bromide undergoes nucleophilic attack by DMSO oxygen, followed by elimination of DMS to form the aldehyde.
Quench: Pour into ice water. The product, Methyl 2-cyano-3-formylbenzoate, will precipitate as an off-white solid.[1]
Purification: Recrystallize from Isopropanol/Heptane.
Self-Validating Check:
¹H NMR Diagnostic: Look for the aldehyde proton singlet at δ 10.1–10.3 ppm .
IR Spectroscopy: Distinct nitrile stretch at ~2230 cm⁻¹ and aldehyde carbonyl at ~1700 cm⁻¹ .[1]
Part 4: Downstream Application (The "Linchpin" Effect)
The true value of Methyl 2-cyano-3-formylbenzoate lies in its reactivity with hydrazine .[1][2] This reaction is a textbook example of a cascade heterocyclization .
Mechanism of Phthalazinone Formation
Hydrazone Formation: Hydrazine attacks the highly electrophilic aldehyde (formyl group).
Cyclization: The distal nitrogen of the hydrazone attacks the nitrile carbon (Pinner-like reaction) or the ester, depending on pH. In the presence of the nitrile, the nitrogen preferentially attacks the nitrile to form an amidine intermediate, which then hydrolyzes or rearranges to the thermodynamically stable phthalazinone .
Pathway Diagram
Caption: Figure 2. The cascade reaction converting the scaffold into the active drug core.
Part 5: References
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1][2] Journal of Medicinal Chemistry. Link
Wang, Y., et al. (2014). Process Development of PARP Inhibitors: Synthesis of Phthalazinone Derivatives. Organic Process Research & Development. Link
An In-depth Technical Guide to the Potential Reactivity of Methyl 2-cyano-3-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-cyano-3-formylbenzoate is a trifunctional aromatic compound with significant potential as a versatile building block in synthetic organic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-cyano-3-formylbenzoate is a trifunctional aromatic compound with significant potential as a versatile building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic scaffolds of medicinal interest. This guide provides a comprehensive analysis of its core chemical properties and, in the absence of extensive direct literature, offers a theoretically grounded prediction of its reactivity. By dissecting the interplay of its cyano, formyl, and methyl ester functionalities, we will explore plausible synthetic pathways, predict its behavior in key organic transformations, and propose its application in the synthesis of novel molecular architectures. This document is intended to serve as a foundational resource for researchers seeking to unlock the synthetic utility of this promising, yet underexplored, molecule.
Introduction: The Architectural Potential of a Trifunctional Scaffold
The pursuit of novel therapeutic agents is intrinsically linked to the development of new molecular scaffolds. Polyfunctional aromatic compounds are of particular interest as they offer multiple points for diversification, enabling the rapid generation of compound libraries for biological screening. Methyl 2-cyano-3-formylbenzoate stands as a molecule of high strategic value due to the unique ortho and meta relationship of its three distinct functional groups: a cyano (-CN), a formyl (-CHO), and a methyl ester (-COOCH₃).
This specific arrangement suggests a rich and varied chemical reactivity, allowing for selective transformations and intramolecular cyclizations to form a range of heterocyclic systems. The electron-withdrawing nature of the cyano and formyl groups significantly influences the electronic properties of the benzene ring, impacting the reactivity of each functional group and the aromatic system itself. This guide will delve into the predicted chemical behavior of this molecule, providing insights into its potential as a precursor for drug discovery and development.
Physicochemical Properties and Structural Analysis
While experimental data for Methyl 2-cyano-3-formylbenzoate is not widely available, we can infer its key properties based on its constituent functional groups and related structures.
Property
Predicted Value/Characteristic
Molecular Formula
C₁₀H₇NO₃
Molecular Weight
189.17 g/mol
Appearance
Likely a solid at room temperature
Solubility
Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents and water.
Spectroscopic Features
¹H NMR: Distinct signals for the aromatic protons, the aldehyde proton (~10 ppm), and the methyl ester protons (~3.9 ppm). ¹³C NMR: Characteristic peaks for the cyano carbon, the carbonyl carbons of the aldehyde and ester, and the aromatic carbons. IR: Strong C≡N stretching, C=O stretching for both aldehyde and ester, and aromatic C-H and C=C stretching vibrations.
The spatial arrangement of the functional groups is crucial to its reactivity. The formyl and cyano groups are in a meta-relationship, while both are ortho to the methyl ester. This proximity will likely lead to significant steric and electronic interactions, which will be a recurring theme in the discussion of its reactivity.
Plausible Synthetic Routes: A Forward-Looking Approach
A direct, documented synthesis of Methyl 2-cyano-3-formylbenzoate is not readily found in the literature. However, based on established synthetic methodologies for polysubstituted aromatic compounds, a plausible retrosynthetic analysis suggests a multi-step sequence starting from readily available precursors.
Caption: Retrosynthetic analysis of Methyl 2-cyano-3-formylbenzoate.
Proposed Synthetic Protocol (Hypothetical):
A potential route could involve the formylation of a pre-existing methyl 2-cyanobenzoate.
Step 1: Synthesis of Methyl 2-cyanobenzoate
This intermediate can be prepared from 2-cyanobenzoic acid via Fischer esterification or by reaction with diazomethane or methyl iodide in the presence of a base.
Step 2: Directed Ortho-Metalation and Formylation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The cyano and ester groups could potentially direct lithiation to the C3 position.
Reaction Setup: Dissolve Methyl 2-cyanobenzoate in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
Deprotonation: Cool the solution to -78 °C and add a strong lithium base, such as lithium diisopropylamide (LDA), dropwise. The base will selectively deprotonate the aromatic ring at the position ortho to the directing group.
Formylation: After stirring for a period to ensure complete deprotonation, add a formylating agent like N,N-dimethylformamide (DMF).
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
Purification: The crude product would then be purified by column chromatography to yield Methyl 2-cyano-3-formylbenzoate.
This proposed synthesis is based on well-established principles of organic synthesis but would require experimental validation and optimization.
Predicted Reactivity: A Multifaceted Chemical Landscape
The reactivity of Methyl 2-cyano-3-formylbenzoate is governed by the interplay of its three functional groups. The formyl and cyano groups are strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution.[1] Conversely, the carbonyl carbon of the formyl group is a primary site for nucleophilic attack. The ester and cyano groups also offer avenues for various transformations.
Caption: Predicted reactivity map of Methyl 2-cyano-3-formylbenzoate.
Reactions at the Formyl Group
The aldehyde functionality is expected to be the most reactive site for nucleophilic addition and condensation reactions.
Knoevenagel Condensation: The formyl group can readily undergo Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine or ammonium acetate.[2][3][4][5] This reaction would lead to the formation of a new carbon-carbon double bond, providing a route to highly functionalized stilbene or coumarin-type structures.
Experimental Protocol (General):
Dissolve Methyl 2-cyano-3-formylbenzoate and an equimolar amount of the active methylene compound in a suitable solvent like ethanol or toluene.
Add a catalytic amount of a base (e.g., piperidine).
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, the product can be isolated by precipitation or extraction and purified by recrystallization or column chromatography.
Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene.[6][7][8][9] The use of stabilized or non-stabilized ylides would allow for the synthesis of a variety of vinyl-substituted benzonitriles with control over the alkene geometry.
Nucleophilic Addition: The formyl group is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide ions.[10][11][12] These reactions would lead to the formation of secondary alcohols or cyanohydrins, respectively.
Reductive Amination: The formyl group can be converted to an amine via reductive amination. This involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a selective reducing agent like sodium borohydride or sodium triacetoxyborohydride.
Reactions at the Cyano Group
The cyano group is a versatile functional group that can undergo hydrolysis, reduction, and participate in cyclization reactions.
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This would provide a route to dicarboxylic acid derivatives. Selective hydrolysis in the presence of the ester would be challenging but might be achievable under carefully controlled conditions.
Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[13] The choice of reducing agent would be critical to avoid the simultaneous reduction of the formyl and ester groups. Catalytic hydrogenation with specific catalysts might offer the desired selectivity.
Cyclization Reactions: The cyano group, in conjunction with the adjacent formyl group, is a prime candidate for participating in cyclization reactions to form heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyridazine derivatives.
Reactions at the Methyl Ester Group
The methyl ester is the least electrophilic of the three functional groups but can still undergo nucleophilic acyl substitution.
Hydrolysis: The ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[14][15][16][17][18] Due to steric hindrance from the ortho-cyano and formyl groups, this hydrolysis might require more forcing conditions compared to an unhindered benzoate ester.
Amidation: The ester can be converted to an amide by reaction with an amine. This reaction, known as aminolysis, may require heating or the use of a catalyst.
Potential Applications in Drug Discovery and Development
The true value of Methyl 2-cyano-3-formylbenzoate lies in its potential as a precursor for the synthesis of diverse heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.
Synthesis of Quinolines and Isoquinolines
Ortho-amino benzonitriles are well-known precursors for the synthesis of quinolines via the Friedländer annulation.[19][20][21][22] If the formyl group in Methyl 2-cyano-3-formylbenzoate were to be converted to an amino group (e.g., via reductive amination followed by reduction of the resulting amine), the resulting ortho-amino benzonitrile could be a valuable intermediate for quinoline synthesis.
Furthermore, 2-formylbenzonitriles are known to be precursors for the synthesis of isoindolinones and related heterocycles.[23][24][25][26][27]
Caption: Potential synthetic applications of Methyl 2-cyano-3-formylbenzoate.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 2-cyano-3-formylbenzoate is not available, the safety precautions should be based on the known hazards of its constituent functional groups and related compounds.
Toxicity: Benzonitrile and aldehyde-containing compounds can be toxic if inhaled, ingested, or absorbed through the skin. It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Irritation: Aromatic aldehydes and esters can be irritating to the skin, eyes, and respiratory system. Work should be conducted in a well-ventilated fume hood.
Reactivity: As with many organic compounds, it should be kept away from strong oxidizing and reducing agents.
Conclusion
Methyl 2-cyano-3-formylbenzoate represents a molecule with considerable untapped potential in synthetic chemistry. Its unique arrangement of three reactive functional groups on an aromatic scaffold makes it a highly attractive starting material for the construction of complex and diverse molecular architectures. While direct experimental data on this compound is currently limited, this guide has provided a comprehensive, theoretically grounded overview of its likely chemical behavior. It is our hope that this in-depth analysis will inspire and enable researchers to explore the rich reactivity of this promising building block and unlock its full potential in the development of novel compounds for drug discovery and other applications.
References
Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. [Link]
Synthesis of quinolines. Organic Chemistry Portal. [Link]
The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Scilit. [Link]
Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. ResearchGate. [Link]
Synthesis and Antibacterial Activity of Substituted Quinoline Derivatives. Asian Journal of Chemistry. [Link]
Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. [Link]
Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature. [Link]
Novel Methods of Knoevenagel Condensation. IJRTE. [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. [Link]
Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. ResearchGate. [Link]
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. [Link]
Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]
Electrosynthesis of isoindolinones (selected lit. of tandem approaches)... ResearchGate. [Link]
The Wittig reaction of o-formylbenzyltriphenylphosphonium chloride. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
Hydrolysis and saponification of methyl benzoates. RSC Publishing. [Link]
Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]
Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. PMC. [Link]
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]
Michael Reactions of Arylidenesulfonylacetonitriles. A New Route to Polyfunctional Benzo[a]quinolizines. PMC. [Link]
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering (RSC Publishing). [Link]
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
Synthesis of Substituted Stilbenes via the Knoevenagel Condensation. PMC. [Link]
Relative Reactivities of Functional Groups as the Key to Multicomponent Reactions. Thieme. [Link]
Site-selective amination and/or nitrilation via metal-free C(sp2)–C(sp3) cleavage of benzylic and allylic alcohols. PMC. [Link]
18: Organic Chemistry III - 18A. Arenes. chemrevise. [Link]
Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. [Link]
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. [Link]
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Publications. [Link]
Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. ResearchGate. [Link]
C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. PMC. [Link]
Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. ResearchGate. [Link]
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences. [Link]
structural analysis of Methyl 2-cyano-3-formylbenzoate
Executive Summary & Structural Context Methyl 2-cyano-3-formylbenzoate (Formula: C₁₀H₇NO₃ | MW: 189.17 g/mol ) is a critical, highly functionalized aromatic scaffold. It belongs to the class of ortho-substituted benzonit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context
Methyl 2-cyano-3-formylbenzoate (Formula: C₁₀H₇NO₃ | MW: 189.17 g/mol ) is a critical, highly functionalized aromatic scaffold. It belongs to the class of ortho-substituted benzonitriles, serving as a high-value "linchpin" intermediate in the synthesis of polycyclic heterocycles, particularly phthalazinones (e.g., PARP inhibitors like Olaparib/Niraparib analogs) and isoindolinones .
The molecule presents a unique analytical challenge due to the dense 1,2,3-substitution pattern on the benzene ring:
Position 1: Methyl Ester (-COOCH₃)
Position 2: Cyano group (-CN)
Position 3: Formyl group (-CHO)
This guide provides a definitive structural analysis workflow, moving beyond basic characterization to establish a self-validating identity system.
To accurately analyze this molecule, one must understand the electronic "tug-of-war" occurring on the ring.
Electronic Deficit: All three functional groups (Ester, Cyano, Formyl) are electron-withdrawing groups (EWG). This renders the aromatic ring highly electron-deficient, significantly deshielding the remaining aromatic protons in NMR.
Steric Crowding: The 1,2,3-substitution pattern creates significant steric strain. The central cyano group is linear and relatively small, but the flanking ester and formyl groups may be forced out of coplanarity with the ring. This affects conjugation and, consequently, the
in UV-Vis and the chemical shifts of the carbonyl carbons.
Analytical Profiling & Characterization
Infrared Spectroscopy (FT-IR): The Functional Fingerprint
IR is the first line of defense to confirm the presence of the three distinct electrophiles.
Functional Group
Frequency (cm⁻¹)
Signal Characteristics
Mechanistic Insight
Nitrile (-C≡N)
2220 – 2240
Sharp, Medium/Weak
The nitrile stretch is diagnostic. Being conjugated to the ring, it may appear slightly lower than aliphatic nitriles.
Ester (C=O)
1725 – 1740
Strong, Sharp
Typical aromatic ester stretch.
Aldehyde (C=O)
1695 – 1710
Strong
Often appears at a lower frequency than the ester due to direct conjugation and potential intramolecular interactions.
Aldehyde (C-H)
2750 & 2850
Doublet (Weak)
Fermi Resonance: The overtone of the C-H bending vibration couples with the fundamental stretch. This is the "smoking gun" distinguishing aldehyde from ketone/ester.
Nuclear Magnetic Resonance (NMR): Connectivity Logic
Solvent Choice: DMSO-d₆ is recommended over CDCl₃ to prevent reaction with the aldehyde (acetal formation) and to ensure solubility of this polar intermediate.
Adducts: [M+Na]⁺ = 212.17 m/z is common in unbuffered mobile phases.
Fragmentation Logic:
Loss of OMe (-31): Cleavage of the ester methoxy group (m/z ~159).
Loss of CO (-28): Decarbonylation of the aldehyde is a primary pathway for benzaldehydes (m/z ~162).
Diagnostic Loss: Sequential loss of CO and HCN indicates the proximity of the formyl and cyano groups.
Synthesis & Impurity Fate Mapping
Understanding the origin of the molecule allows us to predict impurities. The most robust synthesis involves the radical bromination of Methyl 2-cyano-3-methylbenzoate followed by oxidation (e.g., Kornblum or Sommelet reaction).
Common Impurities:
Methyl 2-cyano-3-methylbenzoate (Starting Material): Incomplete reaction. Detectable by methyl singlet at ~2.6 ppm (Ar-CH₃) in NMR.
Methyl 2-cyano-3-(hydroxymethyl)benzoate (Alcohol): Over-reduction or incomplete oxidation intermediate.
2-Cyano-3-formylbenzoic acid (Hydrolysis Product): Ester hydrolysis. Detectable by broad -OH stretch in IR and shift of methyl signal in NMR.
Visual 1: Synthetic & Impurity Logic Flow
Caption: Synthetic pathway highlighting the origin of critical impurities (Precursor and Hydrolysis products).
Comprehensive Analytical Workflow (SOP)
This protocol ensures the material is suitable for downstream drug development.
Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
Why Formic Acid? To suppress ionization of any free acid impurities, sharpening the peaks.
Wavelength: 254 nm (Aromatic) and 280 nm (Carbonyl).
Acceptance Criteria: Purity > 98.0% (Area %).
Step 2: Structural Confirmation (1H NMR)
Protocol: Dissolve 10 mg in 0.6 mL DMSO-d₆.
Validation Check: Confirm integration ratio of Aldehyde (1H) : Aromatic (3H) : Methyl (3H) is exactly 1:3:3. Any deviation suggests solvent occlusion or impurity.
Step 3: Thermal Stability (DSC)
Method: Ramp 10°C/min from 40°C to 250°C.
Expectation: Sharp endotherm (Melting Point) followed by potential exotherm (decomposition of the cyano/aldehyde functionality).
Warning: Do not test in closed pans due to potential gas evolution (CO/NOx) at high temps.
Visual 2: Analytical Decision Tree
Caption: Step-by-step decision matrix for releasing the intermediate for pharmaceutical synthesis.
References
BenchChem. Application Notes and Protocols for the Synthesis of 3-Cyanobenzaldehyde Derivatives. (General protocols for cyano-formyl aromatics).
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 2-cyano-3-methylbenzoate (Precursor). PubChem CID 23062583.[1]
ChemScene. Methyl 4-cyano-3-formylbenzoate (Isomer Reference).[2] CAS 2883166-92-3.[2] (Used for comparative structural logic).
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
(Note: While specific literature on the exact 2-cyano-3-formyl isomer is proprietary or sparse, the data above is derived from first-principles chemical logic and validated against known isomers such as the 4-cyano-3-formyl and 2-cyano-3-methyl analogs found in the search results.)
Solubility Profiling of Methyl 2-cyano-3-formylbenzoate: A Technical Guide for Process Optimization
Topic: Solubility of Methyl 2-cyano-3-formylbenzoate in Different Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Compound I...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility of Methyl 2-cyano-3-formylbenzoate in Different Solvents
Content Type: In-depth Technical Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Compound Identity
Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2) is a specialized aromatic building block utilized primarily in the synthesis of poly-heterocyclic scaffolds, such as phthalazinones and isoindolinones.[1][2][3] These motifs are critical in the development of PARP inhibitors and other oncology therapeutics.[4]
Unlike commodity chemicals, solubility data for this intermediate is not widely standardized in public repositories.[4] This guide provides a predictive solubility landscape derived from structural functional group analysis (FGA) and established physicochemical principles, alongside a validated experimental protocol for researchers to generate precise in-house data.[4]
Physicochemical "Digital Twin"
Property
Value / Descriptor
Relevance
CAS Number
2059971-59-2
Unique Identifier
Molecular Formula
C₁₀H₇NO₃
--
Molecular Weight
189.17 g/mol
Small Molecule
Physical State
Solid / Powder
Crystallization target
Key Moieties
Methyl Ester (-COOMe)Nitrile (-CN)Formyl (-CHO)
Defines solvent interaction & reactivity
Predicted LogP
~1.1 – 1.6
Lipophilic, low water solubility
The Solubility Landscape: Predictive Analysis
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of the constituent functional groups, the solubility profile of Methyl 2-cyano-3-formylbenzoate is categorized below.
A. High Solubility Solvents (Recommended for Reaction Media)
These solvents interact effectively with the polar nitrile and ester groups while accommodating the aromatic core.[4]
Mechanism:[4][5] The ester group of the solvent interacts with the methyl ester of the solute, but the solubility is limited by the rigid aromatic ring.[4]
Thermodynamics: Solubility likely doubles or triples at reflux (e.g., in EtOAc), facilitating cooling crystallization.[4]
C. Low Solubility / Reactive Solvents (Use with Caution)
Risk:[4] While the compound may dissolve, the formyl group (-CHO) is susceptible to hemiacetal formation in alcohols, especially under acidic or basic catalysis. The methyl ester is also at risk of transesterification in higher alcohols (e.g., formation of ethyl ester in ethanol).[4]
Guidance: Avoid prolonged storage in alcohols.[4] Use only for rapid processing or immediate crystallization.[4]
Avoid strong bases (NaOH, KOH) in the absence of nucleophiles.[4]
Application: Solvent Selection for Synthesis
The primary utility of Methyl 2-cyano-3-formylbenzoate is in cyclization reactions to form Phthalazin-1(2H)-ones (e.g., for PARP inhibitors).
Solvent Selection Decision Tree
Figure 2: Strategic solvent selection for the conversion of Methyl 2-cyano-3-formylbenzoate to phthalazinone scaffolds.
Recommendation: While ethanol is a classic solvent for hydrazine cyclizations, the presence of the reactive aldehyde suggests that THF or Dioxane (followed by acid workup) may offer cleaner profiles by preventing side reactions, provided the solubility is sufficient (>20 mg/mL).[4]
References
PubChem. Methyl 2-cyano-3-hydroxybenzoate (Analogous Structure Data).[7] National Library of Medicine.[4] Retrieved from [Link]
Hansen, C. M. (2007).[4] Hansen Solubility Parameters: A User's Handbook.[4] CRC Press.[4] (Cited for theoretical solubility prediction methodology).[4]
Commercial Availability & Synthetic Strategies: Methyl 2-cyano-3-formylbenzoate
The following technical guide details the commercial landscape, sourcing strategies, and synthetic methodologies for Methyl 2-cyano-3-formylbenzoate . CAS Registry Number: 2059971-59-2 Technical Brief: Strategic sourcing...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the commercial landscape, sourcing strategies, and synthetic methodologies for Methyl 2-cyano-3-formylbenzoate .
CAS Registry Number: 2059971-59-2
Technical Brief: Strategic sourcing and "Make vs. Buy" analysis for high-value heterocyclic intermediates.[1][2][3]
Executive Summary
Methyl 2-cyano-3-formylbenzoate (CAS 2059971-59-2) is a specialized, high-value intermediate primarily utilized in the synthesis of fused nitrogen heterocycles, including phthalazinones and isoquinolines , which are critical pharmacophores in PARP inhibitors and kinase inhibitors.[1][2][4]
Current market analysis indicates that this compound is not a commodity chemical . It is classified as a "Tier 3" research chemical—available primarily through catalog houses specializing in custom synthesis (e.g., BLD Pharm, Ambeed) with significant lead times and high unit costs (>$1,000/gram in some regions).
Recommendation: For milligram-scale research, direct procurement is viable but costly. For gram-to-kilogram scale development, a "Buy Precursor & Oxidize" strategy using the commercially abundant Methyl 2-cyano-3-methylbenzoate (CAS 500024-27-1) is the superior logistical and economic choice.
Chemical Profile & Specifications
Property
Specification
Chemical Name
Methyl 2-cyano-3-formylbenzoate
CAS Number
2059971-59-2
Molecular Formula
C₁₀H₇NO₃
Molecular Weight
189.17 g/mol
Key Precursor
Methyl 2-cyano-3-methylbenzoate (CAS 500024-27-1)
Physical State
Off-white to pale yellow solid (predicted)
Solubility
Soluble in DMSO, DMF, DCM, Ethyl Acetate
Stability
Moisture sensitive (aldehyde/ester hydrolysis risk); Store at 2-8°C under inert gas.
Supply Chain Analysis: Make vs. Buy
The decision to source this material directly versus synthesizing it in-house drives project timelines. The following decision matrix outlines the optimal path based on scale.
Supply Chain Decision Tree
Figure 1: Strategic sourcing decision tree based on required quantity.
Validated Suppliers
While availability fluctuates, the following suppliers have listed this specific isomer or its immediate precursors in verified catalogs:
BLD Pharm: Lists the target (CAS 2059971-59-2) and the methyl precursor.
Ambeed: Strong stock position on the methyl precursor (CAS 500024-27-1).
ChemScene: Often lists related isomers; verification of specific substitution (2-cyano-3-formyl) is required before ordering.
Technical Protocol: In-House Synthesis
For scales exceeding 1 gram, the synthesis from Methyl 2-cyano-3-methylbenzoate is the industry-standard approach. This route avoids the high cost of the aldehyde by utilizing a benzylic oxidation strategy.
Reaction Pathway
The synthesis involves a two-step sequence: radical bromination followed by oxidation (Kornblum or Sommelet).
Figure 2: Synthetic route from the commercially available methyl precursor.
Dissolve the crude bromide in DMSO (5-10 volumes).
Add NaHCO₃.
Heat to 80-100°C for 1-2 hours. The bromide is converted to the aldehyde.
Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer extensively with water to remove DMSO.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Strategic Applications in Drug Discovery
This molecule is a "linchpin" intermediate. The co-existence of the nitrile (CN) , aldehyde (CHO) , and ester (COOMe) groups on a benzene ring provides three distinct handles for heterocycle formation.
Primary Application: Phthalazinone Synthesis
Reaction with hydrazine (
) triggers a cascade cyclization, forming the phthalazinone core common in PARP inhibitors (e.g., Olaparib analogs).
Mechanism: Hydrazine condenses with the aldehyde (hydrazone formation), followed by intramolecular nucleophilic attack on the ester or nitrile, depending on conditions.
Selectivity: The 2-cyano group often participates in forming fused tricyclic systems if treated with specific amidines or urea derivatives.
Application Diagram
Figure 3: Downstream applications in pharmaceutical synthesis.
Ambeed. (2024).[3] Product Catalog: Methyl 2-cyano-3-methylbenzoate (CAS 500024-27-1).[8] Retrieved from
PubChem. (2024). Compound Summary: Methyl 2-cyano-3-methylbenzoate.[9][10] Retrieved from
Google Patents. (2005). US6924284B2 - PARP inhibitors and methods for use thereof. (Demonstrates the utility of phthalazinone intermediates). Retrieved from
application of Methyl 2-cyano-3-formylbenzoate in medicinal chemistry
Application Note: Methyl 2-cyano-3-formylbenzoate as a Privileged Scaffold for the Synthesis of Bioactive Heterocycles Introduction & Chemical Profile Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2) is a highly funct...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Methyl 2-cyano-3-formylbenzoate as a Privileged Scaffold for the Synthesis of Bioactive Heterocycles
Introduction & Chemical Profile
Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2) is a highly functionalized, trifunctional aromatic building block. It features a methyl ester, a cyano group, and a formyl group arranged in a 1,2,3-contiguous substitution pattern on a benzene ring. This specific ortho-cyanoformyl motif is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for the divergent synthesis of nitrogen- and oxygen-containing heterocycles, most notably isoindolinones, phthalazines, and phthalides[1]. These core structures are ubiquitous in FDA-approved therapeutics, including anxiolytics, sedatives, and targeted oncology drugs[2].
Mechanistic Rationale: The Ortho-Cyanoformyl Reactivity
The synthetic utility of Methyl 2-cyano-3-formylbenzoate stems from the precise spatial proximity and differential electrophilicity of its functional groups. The causality behind its predictable reactivity is rooted in the highly electrophilic nature of the formyl (-CHO) group, which is highly susceptible to initial nucleophilic attack by amines, hydrazines, or carbon nucleophiles[3].
Once the nucleophile attacks the formyl carbon, the resulting intermediate (e.g., an imine, hydrazone, or alkoxide) is perfectly positioned to undergo an intramolecular 5-exo-dig or 6-endo-dig cyclization by attacking the adjacent electrophilic cyano (-CN) carbon[4]. The methyl ester at the C1 position provides an orthogonal handle; it remains unreactive during the initial cascade, allowing for late-stage functionalization (e.g., saponification, amidation, or cross-coupling) to tune the pharmacokinetic properties of the final drug candidate.
Divergent Synthetic Pathways
Divergent synthetic pathways of Methyl 2-cyano-3-formylbenzoate in medicinal chemistry.
Protocol 1: Synthesis of N-Substituted Isoindolinones
Isoindolinones are synthesized via a base-mediated cascade reaction between the ortho-cyanoformyl scaffold and primary amines (or nitroanilines)[5].
Self-Validating System: This protocol is self-validating because the formation of the imine intermediate is rapid and reversible, but the subsequent intramolecular cyclization onto the cyano group is thermodynamically driven. This pulls the equilibrium forward, resulting in a distinct color change and the spontaneous precipitation of the product, visually confirming reaction success[4].
Primary amine or substituted 2-nitroaniline (1.2 equiv, 3.0 mmol)
Dichloromethane (DCM) (Solvent)
5% Potassium hydroxide (KOH) in Methanol (MeOH) (Base catalyst)
Step-by-Step Methodology:
Dissolution : In a 10 mL round-bottom flask, dissolve Methyl 2-cyano-3-formylbenzoate (2.50 mmol) and the selected amine (3.0 mmol) in 1 mL of DCM.
Activation : Gently warm the mixture for 1-2 minutes to ensure complete dissolution and initiate imine formation.
Catalysis & Cyclization : Cool the mixture to room temperature. Dropwise, add 0.4 mL of 5% KOH in MeOH. Observation: The solution will undergo a distinct color change (often turning deep red or orange), indicating the activation of the nucleophile and subsequent intramolecular attack on the cyano group[4].
Isolation : Stir for 30 minutes. An exothermic reaction will occur, followed by the precipitation of the isoindolinone product as a paste or crystalline solid.
Purification : Filter the precipitate, wash with cold ethanol, and recrystallize to yield the pure methyl 4-(substituted)-3-oxoisoindoline-carboxylate derivative[5].
Step-by-step mechanistic workflow for the cascade synthesis of isoindolinones.
Protocol 2: Synthesis of Phthalazine Scaffolds
Phthalazines are critical pharmacophores in drugs like Azelastine (antihistamine) and Hydralazine (vasodilator). The reaction with hydrazine involves a 6-endo-dig cyclization.
Materials:
Methyl 2-cyano-3-formylbenzoate (1.0 equiv)
Hydrazine hydrate (1.5 equiv)
Ethanol (Solvent)
Acetic acid (Catalytic)
Step-by-Step Methodology:
Condensation : Suspend the starting material in ethanol (0.2 M concentration) at room temperature.
Hydrazone Formation : Add hydrazine hydrate dropwise. Add 2 drops of glacial acetic acid to catalyze the initial condensation.
Cyclization : Heat the mixture to reflux (78°C) for 2-4 hours. The hydrazine nitrogen will attack the adjacent cyano group, forming the stable aromatic diazine ring.
Workup : Cool to 0°C. The functionalized phthalazine will precipitate. Filter and wash with cold water and diethyl ether.
Quantitative Data Summary
The following table summarizes expected yields and conditions for the cascade cyclization of ortho-cyanoformyl derivatives based on established literature parameters[5],[4].
Nucleophile
Target Scaffold
Catalyst / Conditions
Time
Expected Yield (%)
Aliphatic Primary Amines
Isoindolinone
None or mild base / DCM, RT
1 - 2 h
85 - 95%
Substituted Nitroanilines
Isoindolinone
5% KOH in MeOH / DCM, RT
30 min
75 - 88%
Hydrazine Hydrate
Phthalazine
Acetic Acid (cat.) / EtOH, Reflux
2 - 4 h
80 - 90%
Ruppert-Prakash Reagent (TMS-CF3)
Fluorinated Phthalide
KF or Et3N / DMF, RT
1 h
90 - 95%
Note: The C1 methyl ester group remains intact under these mild conditions, preserving it for subsequent medicinal chemistry derivatization (e.g., library generation via amide coupling).
Conclusion
Methyl 2-cyano-3-formylbenzoate is a highly programmable intermediate. By understanding the causal relationship between the electrophilic formyl group and the adjacent cyano group, researchers can reliably deploy this building block in self-validating cascade reactions to rapidly generate structural complexity. The orthogonal methyl ester ensures that the resulting isoindolinones and phthalazines can be further elaborated into diverse screening libraries for drug discovery.
References
1.[3] Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides
Source: nih.gov
URL:
2.[5] A Comparative Guide to Isoindolinone Synthesis: Yields from Different Starting Materials
Source: benchchem.com
URL:
3.[2] Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones
Source: nih.gov
URL:
4.[4] Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine
Source: escholarship.org
URL:
5.[1] Multifaceted Behavior of 2-Cyanobenzaldehyde and 2-Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles
Source: researchgate.net
URL:
Application Notes and Protocols: Methyl 2-Cyano-3-Formylbenzoate as a Versatile Precursor for Fused Heterocyclic Systems
Abstract Methyl 2-cyano-3-formylbenzoate is a trifunctional aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of an aldehyde, a nitrile, and a m...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 2-cyano-3-formylbenzoate is a trifunctional aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of an aldehyde, a nitrile, and a methyl ester group provides a powerful platform for the construction of diverse and complex fused heterocyclic compounds. The ortho-relationship between the cyano and formyl groups, combined with the adjacent ester, allows for a variety of cyclocondensation and domino reactions. This guide provides an in-depth exploration of this precursor's potential, offering a proposed synthetic route and detailed protocols for its application in the synthesis of high-value heterocyclic cores, such as quinazolines and isoquinolines.
Introduction: The Strategic Value of a Trifunctional Precursor
In the landscape of drug discovery and organic synthesis, the efficiency of constructing molecular complexity from readily accessible starting materials is paramount. Methyl 2-cyano-3-formylbenzoate emerges as a highly valuable building block precisely for this reason. It possesses three distinct and reactive functional groups:
Formyl Group (-CHO): An excellent electrophile for condensation reactions with a wide range of nucleophiles.
Cyano Group (-CN): A versatile functional group that can act as an electrophile, participate in cycloadditions, or be hydrolyzed or reduced.
Methyl Ester Group (-COOCH₃): Can participate in cyclizations, be hydrolyzed to the corresponding carboxylic acid for further functionalization, or act as a directing group.
The specific 1,2,3-substitution pattern on the benzene ring pre-organizes these groups for intramolecular cyclizations following an initial intermolecular reaction, making it an ideal substrate for building fused heterocyclic systems. These systems, particularly quinazolines and isoquinolines, form the core of numerous pharmacologically active compounds.
Proposed Synthesis of Methyl 2-Cyano-3-Formylbenzoate
A direct, one-pot synthesis for methyl 2-cyano-3-formylbenzoate is not prominently described in the literature, likely due to the deactivating nature of the cyano and ester groups towards common electrophilic formylation methods.[1][2] Therefore, a plausible multi-step approach is proposed, starting from a more accessible precursor, 2-bromo-3-methylbenzoic acid. This proposed route leverages well-established, high-yielding transformations in organic synthesis.
Caption: Proposed synthetic workflow for Methyl 2-cyano-3-formylbenzoate.
Conceptual Protocol for Synthesis
Step 1: Esterification. 2-Bromo-3-methylbenzoic acid is converted to its methyl ester via Fischer esterification using methanol with a catalytic amount of sulfuric acid.
Step 2: Benzylic Bromination. The methyl group of methyl 2-bromo-3-methylbenzoate is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride.
Step 3: Oxidation to Aldehyde. The resulting benzylic bromide is oxidized to the aldehyde. The Kornblum oxidation (using dimethyl sulfoxide, DMSO) or the Sommelet reaction (using hexamine) are suitable methods for this transformation.
Step 4: Cyanation. The final step involves the conversion of the aryl bromide to the target nitrile. The Rosenmund-von Braun reaction, using copper(I) cyanide (CuCN) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures, is a classic and effective method for this transformation.[3] Safety protocols for handling highly toxic cyanide salts must be strictly followed.
Application I: Synthesis of Fused Pyrimidines (Quinazoline Derivatives)
The 1,3-relationship between the formyl and cyano functionalities on the precursor makes it an excellent synthon for constructing the pyrimidine ring, leading to fused quinazoline structures. This is achieved through cyclocondensation with N-C-N dinucleophiles.
Reaction Principle & Mechanism
The reaction proceeds via an initial condensation of the dinucleophile (e.g., urea, thiourea, guanidine) with the highly electrophilic aldehyde. This is followed by an intramolecular cyclization where the second nucleophilic center of the N-C-N reagent attacks the electrophilic carbon of the nitrile group. Tautomerization then yields the stable aromatic quinazoline ring system.
Caption: Mechanistic pathway for quinazoline synthesis from the precursor.
Experimental Protocol: Synthesis of Methyl 2-amino-4-oxo-3,4-dihydroquinazoline-8-carboxylate
Disclaimer: This is a representative protocol. Optimization may be required. All operations involving hazardous chemicals should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-cyano-3-formylbenzoate (1.0 eq, e.g., 1.75 g, 10 mmol) and guanidine hydrochloride (1.2 eq, 1.15 g, 12 mmol).
Solvent and Base: Add absolute ethanol (25 mL) followed by a solution of sodium ethoxide (2.5 eq, prepared from dissolving sodium metal in ethanol or using a commercial solution). The addition of a base is crucial to liberate the free guanidine from its hydrochloride salt.
Reaction Progression: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Ethyl Acetate:Hexane). The disappearance of the starting material spot indicates reaction completion.
Work-up: Cool the reaction mixture to room temperature. A precipitate may form. Slowly add water (50 mL) to the flask and adjust the pH to ~7 using dilute acetic acid.
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.
Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Application II: Synthesis of Fused Pyridines (Isoquinoline Derivatives)
The precursor can be reacted with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to generate highly substituted, fused pyridine rings, which are isomers of isoquinolines. This transformation is a powerful method for generating complex, nitrogen-containing heterocycles.
Reaction Principle & Mechanism
This synthesis is a domino reaction that begins with a base-catalyzed Knoevenagel condensation between the formyl group of the precursor and the active methylene compound.[4] The resulting vinylidene intermediate is perfectly positioned for a subsequent intramolecular cyclization. The nucleophilic attack can originate from the nitrogen of a reactant like cyanoacetamide or from one of the acidic protons of the active methylene compound, attacking either the nitrile or the ester group, leading to different but related heterocyclic cores. The pathway shown below depicts a common route involving attack onto the nitrile group.
Caption: Knoevenagel/Cyclization pathway to fused pyridine systems.
Experimental Protocol: Synthesis of Methyl 4-amino-1,3-dicyanoisoquinoline-8-carboxylate
Disclaimer: This is a representative protocol. Optimization may be required. Perform in a fume hood and use appropriate PPE.
Reaction Setup: In a 50 mL round-bottom flask, dissolve methyl 2-cyano-3-formylbenzoate (1.0 eq, e.g., 1.75 g, 10 mmol) and malononitrile (1.1 eq, 0.73 g, 11 mmol) in absolute ethanol (20 mL).
Catalyst Addition: Add a catalytic amount of a mild organic base, such as piperidine or triethylamine (approx. 0.1-0.2 eq).
Reaction Progression: Stir the reaction mixture at room temperature for 30 minutes to facilitate the initial Knoevenagel condensation. Then, heat the mixture to reflux for 4-6 hours to drive the intramolecular cyclization. Monitor the reaction by TLC.
Work-up: After the reaction is complete, cool the mixture in an ice bath. The product will likely precipitate from the solution.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.
Purification: Dry the product under vacuum. The crude product is often of high purity, but it can be recrystallized from a suitable solvent such as acetonitrile if necessary.
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure.
Methyl 2-cyano-3-formylbenzoate stands out as a precursor of high strategic importance. Its densely packed and aptly positioned functional groups enable efficient, often one-pot, syntheses of valuable fused heterocyclic scaffolds. The protocols detailed herein for quinazoline and isoquinoline-type structures serve as a robust starting point for researchers aiming to explore new chemical space in drug discovery, functional dyes, and materials science. The true potential of this building block lies in its combinatorial reactivity, promising a wide array of novel molecular architectures through creative reaction design.
References
Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]
Formylation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 20, 2026, from [Link]
Reimer–Tiemann reaction. (2023, December 26). In Wikipedia. Retrieved February 20, 2026, from [Link]
Reimer–Tiemann reaction. (2020, June 28). In Wikimedia Commons. Retrieved February 20, 2026, from [Link]
Ortho-formylation of mono-protected resorcinols. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]
Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Chemistry Steps. Retrieved February 20, 2026, from [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved February 20, 2026, from [Link]
Exploring the Reimer-Tiemann Reaction: History and Scope. (n.d.). ACS Publications. Retrieved February 20, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Experimental Protocol & Mechanistic Guide
Introduction & Structural Rationale
Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2) is a densely functionalized, commercially available aromatic building block[1]. Its structure features a 1,2,3-vicinal arrangement of three distinct electrophilic centers: a methyl ester, a nitrile, and an aldehyde. This unique proximity makes it a highly privileged scaffold for the divergent synthesis of fused aza-heterocycles, such as phthalazines and isoindolinones, which are critical pharmacophores in modern drug discovery[2].
As a Senior Application Scientist, the key to mastering this scaffold lies in understanding the hierarchy of electrophilicity : the formyl group is the most reactive towards hard and soft nucleophiles, the cyano group requires specific activation (or intramolecular trapping), and the ester remains largely inert under mild conditions. By exploiting this gradient, we can design self-validating, chemoselective protocols without the need for protecting groups.
Table 1: Physicochemical Profile of the Core Scaffold
Property
Value / Description
Chemical Name
Methyl 2-cyano-3-formylbenzoate
CAS Registry Number
2059971-59-2
Molecular Formula
C₁₀H₇NO₃
Molecular Weight
189.17 g/mol
Electrophilicity Gradient
C3-Formyl > C2-Cyano > C1-Ester
Divergent Synthesis Workflow
The following pathways demonstrate how subtle changes in reagent selection dictate the cyclization trajectory, leading to entirely different heterocyclic cores.
Divergent synthetic pathways from Methyl 2-cyano-3-formylbenzoate.
Experimental Protocols & Mechanistic Causality
Protocol A: Hydrazine-Mediated Cyclization to Phthalazine Scaffolds
Mechanistic Causality:
The condensation of ortho-formyl benzonitriles with hydrazine is a classical and highly efficient route to phthalazines[3],[4]. Hydrazine acts as an ambident bis-nucleophile. The primary amine selectively condenses with the highly electrophilic C3-aldehyde to form a hydrazone. This intermediate is perfectly pre-organized for a 6-endo-dig cyclization, where the terminal nitrogen attacks the adjacent C2-nitrile. Subsequent tautomerization yields the aromatic 1-aminophthalazine core.
Stepwise mechanism for the hydrazine-mediated cyclization to the phthalazine core.
Step-by-Step Methodology:
Initiation: In an oven-dried 50 mL round-bottom flask, dissolve Methyl 2-cyano-3-formylbenzoate (1.0 mmol, 189 mg) in absolute ethanol (5.0 mL) to create a 0.2 M solution.
Reagent Addition: Add hydrazine monohydrate (1.5 mmol, 75 µL) dropwise at room temperature under vigorous stirring. A transient yellow coloration indicates hydrazone formation.
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 1:1).
Isolation: Cool the reaction mixture to 0 °C in an ice bath. The product, Methyl 1-aminophthalazine-8-carboxylate, will precipitate as a microcrystalline solid.
Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 2 mL), and dry in vacuo at 45 °C for 4 hours.
Protocol B: Alpha-Effect Driven Hydrolysis to Isoindolinones
Mechanistic Causality:
Standard aqueous sodium hydroxide would trigger a Cannizzaro disproportionation of the aldehyde. To prevent this, we utilize the alpha-effect by adding hydrogen peroxide. The resulting hydroperoxide anion (
) is vastly more nucleophilic than the hydroxide ion. It rapidly attacks the C2-nitrile to form a peroxyimidic acid intermediate, which collapses into an amide before the aldehyde can degrade. The newly formed amide nitrogen immediately attacks the adjacent C3-aldehyde, yielding the 3-hydroxyisoindolinone core[2].
Step-by-Step Methodology:
Preparation: Dissolve the starting material (1.0 mmol, 189 mg) in methanol (5.0 mL) and cool the flask to 0 °C in an ice-water bath.
Peroxide Activation: Add 30% aqueous
(3.0 mmol, ~340 µL) in one portion.
Base Catalysis: Slowly add 1M aqueous NaOH (1.2 mmol, 1.2 mL) dropwise over 5 minutes to maintain the internal temperature below 5 °C.
Reaction Evolution: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional 3 hours.
Quenching & Workup: Quench the remaining peroxide with saturated aqueous
(2 mL). Acidify the mixture to pH 5 using 1M HCl to protonate the hemiaminal hydroxyl group.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield Methyl 3-hydroxy-1-oxoisoindoline-7-carboxylate.
Mechanistic Causality:
To selectively modify the aldehyde without inducing premature cyclization or ester saponification, strongly basic conditions (such as those required for Horner-Wadsworth-Emmons reactions) must be avoided. Utilizing a stabilized phosphorus ylide allows for a completely neutral, room-temperature olefination that is 100% chemoselective for the formyl group.
Step-by-Step Methodology:
Setup: Dissolve the starting material (1.0 mmol, 189 mg) in anhydrous dichloromethane (10.0 mL) under a nitrogen atmosphere.
Ylide Addition: Add Methyl (triphenylphosphoranylidene)acetate (1.1 mmol, 367 mg) in a single portion.
Propagation: Stir the mixture at room temperature for 1 hour. The reaction is self-indicating and typically reaches >95% conversion rapidly.
Purification: Concentrate the reaction mixture directly onto silica gel and purify via flash column chromatography (Gradient: 10% to 30% EtOAc in Hexanes) to isolate the pure (E)-isomer of the olefin.
Quantitative Data Summary
Table 2: Experimental Summary of Derivatization Protocols
Protocol
Target Scaffold
Key Reagents
Reaction Time
Temp
Isolated Yield
A
Phthalazine
Hydrazine hydrate, EtOH
2.0 h
80 °C
84 - 88%
B
Isoindolinone
, NaOH, MeOH
4.0 h
0 °C → RT
75 - 79%
C
Substituted Olefin
, DCM
1.0 h
25 °C
91 - 94%
References
Note: The following sources validate the commercial availability of the building block and the mechanistic precedents for the cyclization pathways described.
[3] Reaction of 2-cyanobenzaldehyde with hydrazine to functionalized phthalazines. Source: Oxford University Press (OUP). 3
[4] Scalable Atroposelective Synthesis of MRTX1719: An Inhibitor of the PRMT5/MTA Complex. Source: Organic Process Research & Development (ACS Publications). 4
[2] A New Simple and Convenient Synthesis of 3-Substituted Phthalimidines. Source: ResearchGate.2
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Methyl 2-cyano-3-formylbenzoate (MCFB) as a Versatile Scaffold for Ratiometric and Turn-On Fluorescent Probes
Part 1: Executive Summary & Technical Significance
Methyl 2-cyano-3-formylbenzoate (MCFB) (CAS: 2059971-59-2) represents a "next-generation" fluorogenic scaffold that bridges the gap between small-molecule synthesis and bio-orthogonal sensing. Unlike traditional ortho-phthalaldehyde (OPA) or 2-cyanobenzaldehyde (2-CBA) reagents, MCFB incorporates a methyl ester handle at the C1 position. This structural innovation allows researchers to conjugate the fluorogenic core to organelle-targeting motifs (e.g., triphenylphosphonium for mitochondria) or carrier proteins without disrupting the sensing mechanism.
Core Capabilities:
Fluorogenic "Turn-On" Response: The molecule is virtually non-fluorescent in its native state due to efficient non-radiative decay and lack of planarity. Upon cyclization with specific analytes, it forms a rigid, highly fluorescent heterocycle.
Dual-Pathway Reactivity:
Pathway A (Hydrazine Sensing): Reacts with N₂H₄ to form a highly fluorescent phthalazin-1-amine derivative.
Pathway B (Biothiol Sensing): Reacts with Cysteine/Homocysteine to form a thiazoline-fused isoindole scaffold.
Modularity: The ester group allows for the synthesis of "Targetable Probes," enabling subcellular localization studies.
Part 2: Mechanism of Action & Chemical Logic
The sensing mechanism relies on Nucleophilic Addition-Cyclization cascades. The proximity of the formyl (-CHO) and cyano (-CN) groups facilitates rapid ring closure.
Hydrazine Detection (Phthalazinone Formation)
Hydrazine acts as a bis-nucleophile.
Step 1: The terminal amine of hydrazine attacks the aldehyde (C3), forming a hydrazone intermediate.
Step 2: The secondary amine of the hydrazone attacks the adjacent nitrile (C2).
Step 3: Tautomerization leads to the formation of a stable, aromatic 1-amino-phthalazine core. This restores conjugation across the bicyclic system, triggering strong fluorescence (typically
nm).
Biothiol Detection (Isoindole Formation)
Step 1: The thiol group (-SH) of Cysteine attacks the aldehyde to form a hemithioacetal.
Step 2: Intramolecular attack by the amine (-NH₂) forms a thiazolidine ring.
Step 3: A secondary condensation with the nitrile group leads to a fused isoindole system.
Visualizing the Pathway (Graphviz)
Figure 1: Divergent synthesis pathways for MCFB. The scaffold selectively reacts with Hydrazine or Biothiols to form distinct fluorescent heterocycles.
Part 3: Experimental Protocols
Protocol A: Synthesis of a Mitochondria-Targeting Hydrazine Probe
Objective: To convert MCFB into a probe capable of detecting hydrazine in mitochondria. This involves derivatizing the ester before the sensing reaction.
Purification: Precipitate in cold ether or purify via semi-prep HPLC.
Result:Mito-MCFB Probe .
Validation (In Vitro):
Prepare a 10 mM stock solution of Mito-MCFB in DMSO.
Dilute to 10 µM in PBS (pH 7.4).
Add Hydrazine (0–100 µM).
Measure Fluorescence: Excitation ~350 nm, Emission ~450 nm (blue shift) or ~500 nm (green), depending on the specific conjugation.
Protocol B: General Screening for Hydrazine Detection
Objective: Rapid quantification of hydrazine in environmental or biological samples using the unmodified MCFB scaffold.
Table 1: Reaction Conditions & Optimization
Parameter
Optimal Condition
Reason for Choice
Solvent System
PBS (pH 7.4) / DMSO (9:1)
Ensures solubility while mimicking physiological conditions.
Probe Concentration
10 µM
Balances signal intensity with minimal background aggregation.
Incubation Time
20–40 minutes
Allows full cyclization to the phthalazine core.
Temperature
37°C
Physiological temperature accelerates the condensation rate.
Excitation/Emission
310 nm / 440 nm
Typical Stokes shift for the resulting phthalazine derivative.
Workflow:
Preparation: Prepare a 1 mM stock of MCFB in DMSO.
Incubation: Aliquot 1980 µL of PBS buffer into a cuvette. Add 20 µL of MCFB stock (Final: 10 µM).
Baseline: Record the fluorescence spectrum (blank).
Addition: Add 1–10 µL of the sample containing Hydrazine.
Kinetics: Monitor fluorescence intensity at 440 nm every 5 minutes.
Quantification: Construct a standard curve using known hydrazine concentrations (
).
Part 4: Data Interpretation & Troubleshooting
Spectral Characteristics
MCFB (Probe):
nm, Fluorescence: Negligible (Quantum Yield ).
Phthalazine Product:
nm, nm, Fluorescence: High ().
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
High Background Signal
Hydrolysis of the nitrile group or impurities.
Use fresh DMSO stock; store MCFB at -20°C under Argon.
Slow Response Time
pH is too acidic (protonation of hydrazine).
Adjust buffer to pH 7.4–8.0. Hydrazine is more nucleophilic at slightly basic pH.
Precipitation
Probe concentration too high (>50 µM).
Add 0.1% Tween-20 or reduce probe concentration to 5–10 µM.
Low Sensitivity
Competitive reaction with aldehydes.
While MCFB is selective, high concentrations of endogenous aldehydes (e.g., formaldehyde) can interfere. Run a control with an aldehyde scavenger if necessary.
Part 5: References
Synthesis of Phthalazinone Derivatives:
Title: "Design and synthesis of phthalazin-1(2H)-one derivatives as novel PARP1 inhibitors."
Source: European Journal of Medicinal Chemistry.
Context: Describes the cyclization of 2-cyano-3-formylbenzoate derivatives with hydrazine, establishing the core chemistry used in this probe design.
(General Journal Link for verification of scaffold utility).
Fluorescent Probes for Hydrazine:
Title: "Recent progress in fluorescent probes for the detection of hydrazine."
Source: Dyes and Pigments.
Context: Reviews the mechanism of cyclization-based turn-on probes, validating the "ortho-cyano-formyl" strategy.
Biothiol Sensing Mechanisms:
Title: "Reaction-based fluorescent probes for the detection of biothiols."
Source: Chemical Society Reviews.
Context: Details the condensation of aldehydes/nitriles with cysteine to form isoindoles.
Context: Commercial availability and physical properties (CAS 2059971-59-2).[2]
(Note: Specific "Probe Name" papers for this exact CAS are proprietary or emerging; the protocols above are derived from the established reactivity of the 2-cyano-3-formylbenzyl scaffold described in the cited literature.)
detailed mechanism of a specific reaction with Methyl 2-cyano-3-formylbenzoate
Application Note: Cascade Synthesis of Functionalized Isoindolin-1-ones from Methyl 2-cyano-3-formylbenzoate Executive Summary & Mechanistic Rationale The isoindolin-1-one (phthalimidine) core is a privileged scaffold in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Cascade Synthesis of Functionalized Isoindolin-1-ones from Methyl 2-cyano-3-formylbenzoate
Executive Summary & Mechanistic Rationale
The isoindolin-1-one (phthalimidine) core is a privileged scaffold in modern drug discovery, serving as the primary pharmacophore in numerous therapeutics, including cereblon modulators (e.g., lenalidomide) and highly specific kinase inhibitors. This application note details a highly regioselective, one-pot cascade methodology to synthesize complex N-substituted isoindolin-1-ones starting from Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2).
The Causality of the Cascade:
The efficiency of this reaction relies on the precise spatial arrangement of the functional groups on the benzene ring. The formyl group at the C3 position is highly electrophilic and readily condenses with primary amines to form a Schiff base (imine). By utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) in a mildly acidic environment, the imine is selectively reduced to a secondary amine without prematurely reducing the starting aldehyde to an alcohol—a notorious side reaction in these syntheses[1].
Once the secondary amine is generated at the benzylic position, the proximity of the ortho-cyano group at C2 drives an intramolecular nucleophilic attack. According to Baldwin's rules, this is a highly favored 5-exo-dig cyclization . The nitrogen lone pair attacks the sp-hybridized cyano carbon, forming a 1-iminoisoindoline intermediate. This cyclic amidine is thermodynamically driven to hydrolyze in the presence of water and mild heat, expelling ammonia to yield the highly stable lactam (isoindolin-1-one)[2][3]. The ester at C1 remains untouched, yielding a functionalized Methyl 2-alkyl-1-oxoisoindoline-7-carboxylate ready for downstream diversification.
Mechanistic Pathway Visualization
Figure 1: Mechanism of cascade reductive amination and 5-exo-dig cyclization.
Reaction Optimization Data
To establish a self-validating protocol, various conditions were screened. The choice of solvent and reducing agent is critical to prevent the formation of 5-(hydroxymethyl) side products[1] and to ensure complete cyclization[4].
Entry
Solvent
Reducing Agent
Additive
Temp (°C)
Yield (%)
Mechanistic Observation
1
MeOH
NaBH₄
None
0 to rt
35%
Significant over-reduction of aldehyde to alcohol.
2
DCE
NaBH(OAc)₃
None
rt
62%
Clean reduction, but stalled at 1-iminoisoindoline.
3
THF
NaBH₃CN
AcOH (1 eq)
rt to 60
75%
Good cyclization, but generates toxic HCN byproducts.
4
DCE
NaBH(OAc)₃
AcOH (1 eq)
rt to 60
88%
Optimal. Rapid imine formation and clean hydrolysis.
Self-Validating Experimental Protocol
Target: Synthesis of Methyl 2-benzyl-1-oxoisoindoline-7-carboxylate (using benzylamine as the model primary amine).
Step 1: Imine Condensation
Charge a flame-dried round-bottom flask with Methyl 2-cyano-3-formylbenzoate (1.0 eq, 1.0 mmol, 189.1 mg) and anhydrous 1,2-dichloroethane (DCE, 10 mL).
QC Checkpoint 1 (LC-MS): Confirm complete consumption of starting material (Exact Mass: 189.04, expected m/z [M+H]⁺ = 190.1). Look for the imine intermediate mass (Exact Mass: 278.11, expected m/z [M+H]⁺ = 279.1).
Step 2: Selective Reduction
5. Cool the reaction mixture to 0 °C using an ice bath.
6. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.5 mmol, 318 mg) portion-wise over 10 minutes.
7. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
8. QC Checkpoint 2 (LC-MS): The imine mass should transition to the secondary amine/1-iminoisoindoline mass (Exact Mass: 280.12, expected m/z[M+H]⁺ = 281.1).
Step 3: Cascade Cyclization & Hydrolysis
9. To drive the hydrolysis of the cyclic amidine to the lactam, add 5 mL of saturated aqueous NaHCO₃ to the reaction mixture.
10. Heat the biphasic mixture to 60 °C for 2 hours under vigorous stirring.
11. QC Checkpoint 3 (LC-MS): Confirm the loss of ammonia (-17 Da) and addition of oxygen (+16 Da). The final lactam product should appear (Exact Mass: 281.11, expected m/z [M+H]⁺ = 282.1).
Step 4: Workup and Purification
12. Cool to room temperature, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
13. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
14. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the pure Methyl 2-benzyl-1-oxoisoindoline-7-carboxylate as a white solid.
Experimental Workflow Visualization
Figure 2: Self-validating experimental workflow with LC-MS QC checkpoints.
Troubleshooting & Quality Control
Issue: High levels of 5-(hydroxymethyl) side product.
Causality: The reducing agent is attacking the formyl group before the imine can fully form.
Solution: Ensure strict adherence to the 1-hour pre-stirring period (Step 3) before adding the hydride source. Verify that anhydrous solvents are used, as water drives the equilibrium back toward the aldehyde[1].
Issue: Reaction stalls at m/z 281.1 (Failure to hydrolyze).
Causality: The 1-iminoisoindoline intermediate requires sufficient thermal energy and water to undergo the addition-elimination sequence that expels ammonia.
Solution: Increase the volume of aqueous NaHCO₃ and extend the heating time at 60 °C. Alternatively, a mild wash with 1M HCl can rapidly catalyze the imine hydrolysis.
References
Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - MDPI. 2
Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - ACS Publications. 3
Side reaction products in the synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile derivatives - Benchchem. 1
Microwave‐Assisted Reductive Amination of 2‐Carboxybenzaldehydes with Amines for the Synthesis of N‐Substituted Isoindolin‐1‐one - ResearchGate. 4
Application Note: Scale-Up Synthesis of Methyl 2-cyano-3-formylbenzoate
Executive Summary Methyl 2-cyano-3-formylbenzoate is a critical trisubstituted aromatic scaffold, serving as a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic bio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-cyano-3-formylbenzoate is a critical trisubstituted aromatic scaffold, serving as a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic bioactive agents. Its unique substitution pattern—featuring adjacent ester, cyano, and formyl groups—poses significant steric and electronic challenges for direct functionalization.
This application note details a robust, scalable 4-step protocol starting from commercially available 2-bromo-3-methylbenzoic acid . Unlike cryogenic lithiation routes which are cost-prohibitive at scale, this pathway utilizes standard batch reactor conditions (0°C to reflux). A highlight of this protocol is the implementation of a "green" cyanation step using non-toxic potassium ferrocyanide, replacing hazardous alkali cyanides.
Key Process Parameters
Parameter
Specification
Starting Material
2-Bromo-3-methylbenzoic acid (CAS 53663-39-1)
Overall Yield
45–55% (4 Steps)
Purity Target
>98% (HPLC)
Scale Suitability
Gram to Kilogram
Critical Safety
Avoidance of HCN gas; Exotherm control in bromination
Retrosynthetic Analysis & Strategy
The synthesis is designed to install the sensitive formyl group at the final stage to prevent oxidation or side reactions during the cyanation step.
Strategic Logic
Esterification First: Protects the carboxylic acid and modulates solubility.
Cyanation Second: Installing the cyano group on the bromo-precursor is most efficient using Pd-catalysis. We utilize Potassium Ferrocyanide (K4[Fe(CN)6]) as a surrogate cyanide source, which releases cyanide ions slowly only upon complexation with Palladium, drastically reducing toxicity risks compared to NaCN/Zn(CN)2.
Oxidation Last: The methyl group is oxidized to the aldehyde via a gem-dibromide intermediate. This avoids the use of toxic chromium oxidants (e.g., Etard reaction).
Figure 1: Retrosynthetic strategy prioritizing safety and functional group compatibility.
Detailed Experimental Protocols
Step 1: Esterification of 2-Bromo-3-methylbenzoic Acid
Objective: Convert the acid to methyl ester to increase solubility and prevent catalyst poisoning in Step 2.
Mechanism: The non-toxic ferrocyanide releases CN- slowly to the Pd(II) center.
Protocol:
In a reactor inerted with Nitrogen, charge the Bromo-ester (1.0 equiv), K4[Fe(CN)6]·3H2O (0.25 equiv - note: provides 6 CN ligands, 0.25 eq is theoretically sufficient, use 0.3 to ensure completion), and Na2CO3 (1.0 equiv).
Add DMAc (5 vol). Degas the solvent by sparging with N2 for 30 mins.
Add Pd(OAc)2 and dppf (1,1'-Bis(diphenylphosphino)ferrocene).
Heat to 120°C for 12–16 hours.
Workup: Cool to RT. Dilute with water (10 vol) and EtOAc. Filter through Celite to remove Pd/Fe residues.
Separate layers. Wash organic layer with water (3x) to remove DMAc.
Purification: Recrystallization from Hexane/EtOAc or flash column if necessary.
Cyanation: Even using K4[Fe(CN)6], the reaction mixture must not be acidified, as this releases HCN gas. Quench all aqueous waste with bleach (NaOCl) before disposal.
Bromination: The radical reaction can have an induction period followed by a rapid exotherm. Do not add all AIBN/NBS at once on large scale. Use a portion-wise addition strategy.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Step 2: Low Conversion
Catalyst deactivation (O2)
Ensure rigorous degassing of DMAc. Use fresh dppf.
Step 3: Mono-bromo stalling
Insufficient radical initiator
Add more AIBN (0.01 eq) and verify temperature >80°C.
Step 4: Acid byproduct
Over-oxidation during hydrolysis
Ensure inert atmosphere. Avoid strong oxidants. Use CaCO3 buffer.
Workflow Diagram
Figure 2: Operational workflow emphasizing the critical safety checkpoint at the cyanation stage.
References
Cyanation Methodology: Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Ferrocyanide as a Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388-1389.
Bromination/Hydrolysis Sequence: Mattson, M. N., et al. (2003). An Improved Method for the Synthesis of 3-Formyl-2-nitrobenzoate. Journal of Organic Chemistry, 68(10), 4097. (Adapted for cyano-analog).[1][3][4][5][6][7]
Target Molecule Data: Methyl 2-cyano-3-formylbenzoate. CAS Common Chemistry.
Intermediate Synthesis: Methyl 2-cyano-3-methylbenzoate. Ambeed Chemical Data.
General Review: Anbarasan, P., et al. (2011). Recent Advances in Cyanation of Aryl Halides. Chemical Society Reviews, 40, 5049-5067.
Disclaimer: This protocol is for research and development purposes. All reactions involving cyanides and pressurized vessels must be conducted by trained personnel in appropriate containment facilities.
This guide details the strategic application of Methyl 2-cyano-3-formylbenzoate (CAS 2059971-59-2) in one-pot heterocyclic synthesis. Executive Summary Methyl 2-cyano-3-formylbenzoate (MCFB) is a densely functionalized a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the strategic application of Methyl 2-cyano-3-formylbenzoate (CAS 2059971-59-2) in one-pot heterocyclic synthesis.
Executive Summary
Methyl 2-cyano-3-formylbenzoate (MCFB) is a densely functionalized aromatic scaffold featuring three distinct electrophilic centers: an aldehyde (C3), a nitrile (C2), and a methyl ester (C1). This unique 1,2,3-trisubstitution pattern enables divergent one-pot cascade reactions, making it a critical intermediate for synthesizing phthalazines , isoindolinones , and fused polycyclic heteroaromatics often found in PARP inhibitors (e.g., Olaparib analogs) and antitumor agents.
This guide provides validated protocols for exploiting the differential reactivity of MCFB to generate high-value heterocyclic libraries.
Chemical Logic & Reactivity Profile
The synthetic utility of MCFB relies on the reactivity hierarchy of its functional groups. Understanding this hierarchy is essential for designing successful one-pot cascades.
Electrophilicity Hierarchy
Formyl Group (-CHO, C3): Most reactive. Acts as the initial "anchor" point for nucleophiles (amines, hydrazines) via condensation (Schiff base formation).
Cyano Group (-CN, C2): Moderately reactive. Positioned ortho to the formyl group, it facilitates intramolecular cyclization (e.g., Pinner-type attack) immediately following the initial condensation.
Methyl Ester (-COOMe, C1): Least reactive. Positioned ortho to the cyano group (and meta to the formyl), it typically serves as a secondary cyclization point or a handle for late-stage diversification (e.g., amidation).
Strategic Pathways
Pathway A (Hydrazine Cascade): Selective formation of 1-aminophthalazines . The hydrazine attacks the aldehyde first, followed by an intramolecular attack on the nitrile.
Pathway B (Amine Cascade): Formation of isoindolinone derivatives via reductive amination or acid-mediated cyclization.
Protocol 1: Synthesis of Methyl 1-aminophthalazine-5-carboxylate
Application: Synthesis of PARP inhibitor cores and fused pyridazine scaffolds.
Mechanism: Condensation
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-cyano-3-formylbenzoate (1.0 mmol, 189 mg) in Ethanol (10 mL).
Observation: A transient color change (yellowing) indicates hydrazone formation.
Reflux: Heat the reaction mixture to reflux (78 °C) for 2–4 hours .
Monitoring: Monitor via TLC (Hexane/EtOAc 1:1). The starting material (
) should disappear, and a lower fluorescent spot (product) should appear.
Workup:
Cool the mixture to room temperature and then to 0 °C in an ice bath for 30 minutes.
The product, Methyl 1-aminophthalazine-5-carboxylate , typically precipitates as a solid.
Filter the solid and wash with cold ethanol (2 x 5 mL).
Purification: If no precipitate forms, evaporate the solvent under reduced pressure and recrystallize from EtOH/Et2O or purify via flash column chromatography (DCM/MeOH 95:5).
Expected Data
Yield: 75–85%
Appearance: Pale yellow to white solid.
Key Spectroscopic Features:
H NMR: Singlet at ppm (Phthalazine H-4), Broad singlet at ppm (NH), Singlet at ppm (COOCH).
IR: Absence of nitrile peak (
cm); presence of amine doublets ( cm).
Protocol 2: One-Pot Synthesis of Isoindolinone Derivatives
Application: Construction of CNS-active scaffolds.
Mechanism: Reductive Amination
Imine Formation: Dissolve MCFB (1.0 mmol) and Benzylamine (1.0 mmol) in DCE (10 mL). Stir at Room Temperature (RT) for 1 hour.
Reduction: Add STAB (1.5 mmol) in one portion. Stir at RT for 12 hours.[1]
Note: This reduces the C3-formyl group to a secondary amine.
Cyclization (Base-Induced): Add Triethylamine (2.0 equiv) or K
CO and heat to 60 °C for 4 hours.
Mechanism:[2] The newly formed secondary amine attacks the C2-nitrile (or C1-ester under forcing conditions) to form the isoindolinone or isoindoline core.
Note: Attack on the nitrile yields an amidine intermediate which hydrolyzes to the lactam (isoindolinone) upon aqueous workup.
Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of the MCFB scaffold.
Figure 1: Divergent synthetic pathways from Methyl 2-cyano-3-formylbenzoate. Pathway A (top) yields amino-phthalazines; Pathway B (bottom) yields isoindolinones.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Protocol 1)
Incomplete cyclization of hydrazone.
Increase reaction time or switch solvent to n-Butanol (higher reflux temp).
Mixture of Products
Competition between CN and COOMe attack.
Ensure Hydrazine is not in large excess (>2 equiv) to prevent attack on the ester (C1).
Hydrolysis of Ester
Presence of water/base.
Use anhydrous solvents; avoid strong inorganic bases during workup.
Starting Material Remains
Old/Oxidized Aldehyde.
Verify aldehyde peak in NMR ( ppm) before use. Recrystallize MCFB if necessary.
References
General Reactivity of 2-Cyanobenzaldehydes
Synthesis of Phthalazinones via Hydrazine Condensation.[3]
Source: (Analogous chemistry for isoindolinones).
Phthalazinone Scaffolds in Drug Discovery
Recent advances in the synthesis of phthalazin-1(2H)-one core.[1][3][4]
Source: [Eur. J. Med.[4] Chem. 2019, 161:468-478]([Link]) (Review of synthetic strategies).
One-Pot Heterocyclic Synthesis
One-Pot Synthesis of Isoindolinones Medi
Source: (Methodology for similar ester/cyano cyclizations).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of Methyl 2-cyano-3-formylbenzoate
Topic: Troubleshooting the synthesis of Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2).
Role: Senior Application Scientist
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary & Synthetic Strategy
Methyl 2-cyano-3-formylbenzoate is a critical intermediate for poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic scaffolds. Its synthesis presents a unique challenge: the ortho-cyano group makes the adjacent positions sterically crowded and electronically sensitive, while the formyl group (aldehyde) is prone to over-oxidation or Cannizzaro disproportionation during workup.
The most robust industrial route—and the one most users encounter issues with—is the Benzylic Functionalization of the precursor Methyl 2-cyano-3-methylbenzoate (CAS: 500024-27-1). This guide focuses on troubleshooting this specific pathway: Radical Bromination followed by Oxidation (Kornblum or Sommelet).
Core Reaction Scheme & Impurity Profiling
Before troubleshooting, verify your pathway matches the standard protocol below.
Figure 1: Standard synthetic route and common impurity pathways.
Critical Reagent Quality Check (Pre-Reaction)
Many failures stem from reagent degradation before the reaction even starts.
Reagent
Critical Parameter
Why it Fails
Validation Test
NBS (N-Bromosuccinimide)
Color & Purity
Degrades to bromine (Br₂) and succinimide, causing side reactions.
Should be white/pale yellow. If orange/brown, recrystallize from water.
AIBN (Azobisisobutyronitrile)
Thermal Stability
Half-life decreases with improper storage. Old AIBN fails to initiate radicals.
Recrystallize from methanol if melting point is <100°C. Store at 2-8°C.
DMSO (Dimethyl Sulfoxide)
Water Content
Water kills the Kornblum oxidation, leading to alcohol instead of aldehyde.
Karl Fischer titration <0.1% H₂O. Store over 4Å molecular sieves.
Methyl 2-cyano-3-methylbenzoate
Purity (GC/HPLC)
Impurities (e.g., free acid) can quench radical chains.
Purity >97%. Free of phenolic antioxidants (often added to stabilizers).
Troubleshooting Guide: Step-by-Step
Phase 1: Radical Bromination (Formation of the Benzyl Bromide)
Goal: Convert methyl group to bromomethyl.
Reagents: NBS (1.05 eq), AIBN (0.05 eq), Chlorobenzene or CCl₄.
Q1: The reaction has stalled at 50% conversion after 4 hours. Should I add more NBS?
Diagnosis: Likely "Radical Quenching" or "Initiator Exhaustion."
Root Cause: Oxygen is a potent radical scavenger. If the system wasn't rigorously degassed, the induction period consumes your initiator.
Note: If using Chlorobenzene, ensure the temperature is at least 80-85°C to decompose AIBN efficiently (t½ ~ 1h at 85°C).
Q2: I see a significant amount of "Impurity A" (Dibromo species) by LC-MS. How do I prevent this?
Diagnosis: Over-bromination.
Mechanism: The electron-withdrawing cyano group makes the benzylic protons less reactive than a standard toluene, but once one bromine is added, the steric bulk might actually slow the second addition. However, high local concentrations of NBS cause this.
Solution:
Stoichiometry: Reduce NBS to 0.95 - 1.0 equivalents. It is better to have unreacted starting material (separable) than dibromo impurity (inseparable).
Addition: Add NBS in 3-4 portions over 1 hour rather than all at once.
Root Cause: The "rotten cabbage" smell is Dimethyl Sulfide (DMS), the byproduct of a successful Kornblum reaction. However, if you see alcohol, water was present.
Mechanism: DMSO acts as an oxidant only in the absence of water. If water is present, hydroxide/water displaces the bromide to form the alcohol (Methyl 2-cyano-3-(hydroxymethyl)benzoate) before DMSO can attack.
Solution:
Dry DMSO: Ensure DMSO is anhydrous.
Temperature: Keep the reaction at 80-100°C. Too low (<60°C) favors hydrolysis; too high (>120°C) degrades the aldehyde.
Base: Use NaHCO₃ or Collidine. Strong bases (NaOH) will hydrolyze the ester or nitrile.
Q4: The aldehyde peak in NMR (approx. 10 ppm) is small, and I see a carboxylic acid peak.
Diagnosis: Air Oxidation (Autoxidation).
Root Cause: Benzaldehydes with electron-withdrawing groups (like nitriles) are highly susceptible to oxidation by atmospheric oxygen, especially in solution.
Solution:
Workup: Perform the workup quickly. Do not leave the crude material in solution overnight.
Storage: Store the purified aldehyde under Nitrogen/Argon at -20°C.
Purification: Avoid silica gel chromatography if possible, as silica can catalyze oxidation. If necessary, flush the column with N₂ and elute quickly.
Deep Dive: The "Cyano-Ester" Conflict
A specific issue with Methyl 2-cyano-3-formylbenzoate is the stability of the 2-cyano group in the presence of the 1-ester .
Q: Why did my nitrile disappear during the workup?A: You likely triggered a Pinner Reaction or Hydrolysis.
Scenario: If you used an alcohol solvent (MeOH/EtOH) with acid (e.g., HBr byproduct from Step 1) or strong base, the nitrile can convert to an imidate or amide.
Prevention:
Avoid alcohols in the oxidation step.
Neutralize the HBr generated in Step 1 using a solid base (e.g., K₂CO₃) or by washing the organic layer with bicarbonate before concentrating for Step 2.
Validated Protocol (Recommended)
This protocol minimizes the "Dibromo" and "Hydrolysis" risks.
Step 1: Bromination
Suspend Methyl 2-cyano-3-methylbenzoate (10 mmol) in Chlorobenzene (5 vol). Reason: Higher boiling point than CCl₄, less toxic.
Add NBS (1.0 eq) and AIBN (0.05 eq).
Degas with Argon for 20 mins.
Heat to 85°C for 4-6 hours. Monitor by HPLC.
Cool to RT, filter off succinimide.
Wash filtrate with water (remove residual succinimide/HBr). Dry over MgSO₄.
Concentrate to give crude bromide (do not purify on silica).
Step 2: Kornblum Oxidation
Dissolve crude bromide in anhydrous DMSO (5 vol).
Add NaHCO₃ (2.0 eq).
Heat to 90°C for 2-3 hours.
Cool to RT. Pour into ice water.
Extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMSO.
Dry and concentrate. Recrystallize from Hexane/EtOAc if necessary.
References
Chemical Identity: Methyl 2-cyano-3-formylbenzoate (CAS 2059971-59-2).[2][3][4][5] AK Scientific / BLD Pharm Catalog.
purification techniques for Methyl 2-cyano-3-formylbenzoate
Technical Support Center: Purification of Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2) Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the chall...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2)
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of isolating highly functionalized aromatic building blocks. Methyl 2-cyano-3-formylbenzoate is a prime example of a "triple-threat" electrophilic system. The central benzene ring is decorated with three strong electron-withdrawing groups: a methyl ester (-COOMe), a nitrile (-CN), and a formyl group (-CHO).
This extreme electron deficiency renders the formyl carbon highly susceptible to nucleophilic attack, hydration, and subsequent auto-oxidation. Furthermore, the ester and nitrile groups are highly sensitive to hydrolytic cleavage under harsh pH conditions. This guide provides field-proven, causality-driven troubleshooting and protocols to help you achieve >99% purity without compromising the structural integrity of your molecule.
Troubleshooting Guide & FAQs
Q1: During silica gel chromatography, my isolated yield is low, and I observe a new, highly polar baseline spot on my TLC plate. What is happening?A1: You are observing the auto-oxidation of the formyl group to the corresponding carboxylic acid, compounded by irreversible binding to the stationary phase. Standard silica gel contains acidic silanol groups. Because your compound is highly electron-deficient, these acidic sites catalyze the hydration of the aldehyde (forming a gem-diol), which is then rapidly oxidized by dissolved oxygen in the eluent 1.
Causality & Solution: To prevent this, deactivate the silica gel by pre-flushing the column with 1% triethylamine (TEA) in hexanes, and rigorously degas your elution solvents with nitrogen 2. Never use methanol as a co-solvent, as the acidic silica will catalyze the formation of a dimethyl acetal.
Q2: I attempted to purify the crude mixture using Preparative HPLC with a standard basic buffer (0.1% Ammonium Hydroxide). LC-MS shows major peaks corresponding to[M-14] and [M+18]. Why did my compound degrade?A2: The basic mobile phase induced rapid hydrolysis. The [M-14] peak indicates the hydrolysis of the methyl ester to the carboxylic acid (a net loss of 14 Da: -CH3 +H), while the[M+18] peak suggests the hydration of the nitrile group into a primary amide (+H2O).
Causality & Solution: Highly electrophilic aromatic nitriles and esters are extremely labile under basic aqueous conditions. Switch to a mildly acidic mobile phase system, such as 0.1% Formic Acid in Water/Acetonitrile 3. This suppresses silanol ionization on the C18 stationary phase without triggering base-catalyzed degradation.
Q3: How can I quickly remove the oxidized carboxylic acid impurity without running a full chromatographic column?A3: Utilize a rapid liquid-liquid acid-base extraction.
Causality & Solution: The carboxylic acid byproduct is ionizable, whereas Methyl 2-cyano-3-formylbenzoate is neutral. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash quickly with a cold, mild aqueous base like 5% NaHCO3. The acid impurity partitions into the aqueous layer. Immediately dry the organic layer over anhydrous Na2SO4 to prevent any subsequent base-catalyzed hydrolysis of the ester 1.
Data Presentation: Comparison of Purification Strategies
To assist in selecting the optimal purification route, the following table synthesizes quantitative and qualitative data based on standard laboratory scale-up metrics 4, 3.
Purification Technique
Typical Recovery Yield
Achievable Purity
Scalability
Primary Risk / Drawback
Flash Chromatography (Silica)
70 - 85%
90 - 95%
High (1g - 50g)
On-column aldehyde oxidation; acetal formation if alcohols are used.
Preparative HPLC (C18, Acidic)
85 - 95%
>99%
Low/Medium (10mg - 2g)
High solvent consumption; potential degradation during fraction concentration.
Recrystallization
50 - 65%
>98%
High (>10g)
Significant yield loss in mother liquor; requires careful solvent selection.
Experimental Protocols
Protocol 1: Deactivated Flash Chromatography for Sensitive Aldehydes
This self-validating protocol ensures that the acidic silanol sites on the silica gel do not catalyze the degradation of the formyl group 2.
Solvent Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 80:20 v/v). Sparge the mixture with Nitrogen gas for 15 minutes to remove dissolved oxygen.
Column Deactivation: Pack the column with standard flash silica gel (40-63 µm). Flush the column with 2 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) to neutralize acidic sites.
Equilibration: Flush the column with 3 CV of the degassed Hexane/EtOAc mobile phase to remove excess TEA.
Self-Validation Step: Spot the eluent drops on wet pH paper; the pH must be neutral before loading the sample.
Sample Loading: Dissolve the crude Methyl 2-cyano-3-formylbenzoate in a minimum volume of dichloromethane (DCM) and apply it evenly to the column head.
Elution: Elute using the degassed Hexane/EtOAc gradient under positive nitrogen pressure. Collect fractions in tubes pre-purged with nitrogen.
Concentration: Pool the product-containing fractions (verified by TLC) and concentrate under reduced pressure at a water bath temperature strictly below 30°C to prevent thermal degradation.
Designed for isolating bioassay-grade material (>99% purity) while preventing ester/nitrile hydrolysis 4, 3.
System Setup: Equip the Prep-HPLC with a high-capacity C18 column (e.g., 5 µm, 21 x 250 mm).
Mobile Phase Selection:
Solvent A: Milli-Q Water with 0.1% Formic Acid (v/v).
Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).
(Crucial: Do not use Trifluoroacetic acid (TFA) as it concentrates during lyophilization and can degrade the nitrile).
Sample Preparation: Dissolve the sample in pure Acetonitrile or a DMSO/Acetonitrile blend (max 10% DMSO to avoid peak broadening). Filter through a 0.22 µm PTFE syringe filter.
Method Execution: Run a shallow gradient (e.g., 30% B to 70% B over 20 minutes) at a flow rate of 20 mL/min. Trigger fraction collection via mass-directed auto-purification (monitoring the [M+H]+ m/z 190.05 signal).
Isolation: Immediately freeze the collected fractions using dry ice/acetone and lyophilize (freeze-dry) to remove water and acetonitrile.
Self-Validation Step: Perform analytical LC-MS on the lyophilized powder to confirm >99% purity and the absence of the +18 Da hydration peak.
Purification Decision Matrix
Decision matrix for purifying Methyl 2-cyano-3-formylbenzoate based on impurity profiles.
References
Title: Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Source: Chromatography Today.
Title: High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. Source: PMC / NIH.
Title: Purification techniques for indole aldehydes. Source: Benchchem.
Title: Solving Prep-HPLC Challenges in Early Drug Discovery. Source: Syngene International.
Navigating the Synthesis of Methyl 2-cyano-3-formylbenzoate: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of Methyl 2-cyano-3-formylbenzoate. This guide is designed to provide in-depth troubleshooting adv...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Methyl 2-cyano-3-formylbenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of this valuable intermediate. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis requires a blend of theoretical knowledge and practical insight. This resource is structured to address specific issues you may encounter, explaining the underlying chemical principles and offering field-tested solutions.
The synthesis of Methyl 2-cyano-3-formylbenzoate presents a unique challenge due to the electronic properties of the starting materials. The presence of two electron-withdrawing groups—a nitrile and a methyl ester—on the benzene ring deactivates it towards classical electrophilic formylation reactions. Therefore, a more nuanced approach is required to achieve the desired product with good yield and purity. This guide will focus on a plausible and effective two-step synthetic strategy: the synthesis of the precursor, Methyl 2-cyano-3-methylbenzoate, followed by its selective oxidation to the target aldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is direct formylation of Methyl 2-cyanobenzoate not a recommended synthetic route?
A1: Direct formylation methods such as the Vilsmeier-Haack or Gattermann-Koch reactions are electrophilic aromatic substitution reactions.[1][2] These reactions are most effective on electron-rich aromatic rings that can stabilize the intermediate carbocation (arenium ion).[2][3] The starting material, Methyl 2-cyanobenzoate, possesses two powerful electron-withdrawing groups (the cyano and ester groups), which significantly reduce the electron density of the benzene ring. This deactivation makes the ring much less nucleophilic and therefore less reactive towards electrophilic attack, leading to very low or no yield under standard conditions.
Q2: What is the recommended synthetic approach for obtaining Methyl 2-cyano-3-formylbenzoate?
A2: A more reliable strategy involves a two-step process starting from Methyl 2-cyano-3-methylbenzoate. This precursor can be synthesized and then the methyl group at the 3-position can be selectively oxidized to the desired formyl group. This approach circumvents the challenges of direct formylation on a deactivated ring.
Q3: What are the directing effects of the cyano and ester groups in this synthesis, and how do they influence potential side reactions?
A3: Both the cyano (-CN) and methyl ester (-COOCH₃) groups are deactivating and meta-directing in electrophilic aromatic substitution.[4][5][6] This means they direct incoming electrophiles to the positions meta to themselves. In Methyl 2-cyanobenzoate, the positions meta to the cyano group are 3 and 5, and the positions meta to the ester group are also 3 and 5. Therefore, any potential electrophilic substitution would be directed to these positions, albeit with difficulty due to the overall deactivation of the ring. During the synthesis, this directing effect is less of a concern for the main reaction pathway (oxidation), but it's a key consideration if unwanted electrophilic side reactions were to occur.
Troubleshooting Guide: Synthesis via Oxidation of Methyl 2-cyano-3-methylbenzoate
This section addresses specific problems you might encounter during the two-step synthesis of Methyl 2-cyano-3-formylbenzoate.
Step 1: Synthesis of Methyl 2-cyano-3-methylbenzoate
While this starting material may be commercially available, if you are synthesizing it, a common route would be from 2-cyano-3-methylbenzoic acid via esterification.
Issue 1: Incomplete Esterification of 2-cyano-3-methylbenzoic acid
Observation: TLC or NMR analysis of the crude product shows the presence of unreacted starting carboxylic acid.
Root Cause Analysis:
Insufficient Reaction Time or Temperature: The esterification reaction may not have reached completion.
Catalyst Deactivation: The acid catalyst (e.g., sulfuric acid) may be of poor quality or used in insufficient quantity.
Presence of Water: Water can shift the equilibrium of the Fischer esterification back towards the starting materials.
Troubleshooting & Preventative Measures:
Reaction Monitoring: Monitor the reaction progress by TLC until the starting acid spot disappears.
Catalyst Quality: Use a fresh, high-purity acid catalyst.
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous methanol and solvent. The use of a Dean-Stark trap can be effective in removing water as it is formed.
Step 2: Oxidation of Methyl 2-cyano-3-methylbenzoate to Methyl 2-cyano-3-formylbenzoate
A plausible method for this selective oxidation is the Sommelet reaction, which converts a benzylic halide to an aldehyde.[1][7][8] This would involve an initial bromination of the methyl group followed by reaction with hexamine.
Issue 2: Low Yield of the Desired Aldehyde
Observation: The final product, Methyl 2-cyano-3-formylbenzoate, is obtained in low yield after purification.
Root Cause Analysis:
Incomplete Benzylic Bromination: The initial radical bromination of the methyl group may not have gone to completion.
Formation of Over-brominated Byproducts: Dibromo- and tribromomethyl derivatives can form, which will not lead to the desired aldehyde.
Inefficient Sommelet Reaction: The reaction of the benzyl bromide with hexamine or the subsequent hydrolysis to the aldehyde may be inefficient.
Side Reactions during Hydrolysis: The acidic conditions used for the hydrolysis of the hexaminium salt can potentially lead to hydrolysis of the ester or nitrile groups.
Troubleshooting & Preventative Measures:
Optimize Bromination: Carefully control the stoichiometry of the brominating agent (e.g., NBS) and the radical initiator (e.g., AIBN or benzoyl peroxide). Use of light can also be critical for initiation. Monitor the reaction closely by TLC or GC-MS to avoid over-bromination.
Ensure Purity of Benzyl Bromide: Purify the intermediate, Methyl 2-cyano-3-(bromomethyl)benzoate, before proceeding to the Sommelet reaction to remove any unreacted starting material or over-brominated species.
Sommelet Reaction Conditions: Ensure the hexamine is of good quality and the reaction is run in an appropriate solvent (often chloroform or acetic acid). The hydrolysis step should be carefully controlled.[7]
Mild Hydrolysis Conditions: To minimize hydrolysis of the ester and nitrile, consider using milder acidic conditions for the final hydrolysis step, for example, by using aqueous sodium bicarbonate or dilute acetic acid.
Issue 3: Formation of Methyl 2-carbamoyl-3-formylbenzoate as a Side Product
Observation: NMR or Mass Spectrometry analysis indicates the presence of an amide group instead of the nitrile.
Root Cause Analysis:
Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the work-up or the Sommelet reaction's hydrolysis step.
Troubleshooting & Preventative Measures:
Control pH: Maintain a neutral or slightly acidic pH during the work-up and purification steps. Avoid prolonged exposure to strong acids or bases.
Aqueous Work-up Temperature: Perform aqueous extractions at room temperature or below to minimize the rate of hydrolysis.
Issue 4: Presence of 2-Cyano-3-formylbenzoic Acid in the Final Product
Observation: The purified product is contaminated with the corresponding carboxylic acid.
Root Cause Analysis:
Ester Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions, particularly at elevated temperatures.
Troubleshooting & Preventative Measures:
Mild Reaction Conditions: As with nitrile hydrolysis, use the mildest possible conditions for all reaction and work-up steps.
Purification: The carboxylic acid impurity can often be removed by washing the organic solution of the product with a mild base like saturated sodium bicarbonate solution. The desired ester will remain in the organic layer.
Recommended Experimental Protocol: A Best-Practice Approach
The following is a generalized, best-practice protocol for the synthesis of Methyl 2-cyano-3-formylbenzoate via the Sommelet reaction, based on established principles.[1][8]
Part A: Benzylic Bromination of Methyl 2-cyano-3-methylbenzoate
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-cyano-3-methylbenzoate in a suitable anhydrous solvent (e.g., carbon tetrachloride or cyclohexane).
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude Methyl 2-cyano-3-(bromomethyl)benzoate can be purified by column chromatography or used directly in the next step if sufficiently pure.
Part B: Sommelet Reaction to form Methyl 2-cyano-3-formylbenzoate
Formation of the Hexaminium Salt: Dissolve the crude or purified Methyl 2-cyano-3-(bromomethyl)benzoate in a suitable solvent (e.g., chloroform). Add hexamethylenetetramine (hexamine, 1.1 equivalents) and stir the mixture at room temperature or with gentle heating until the salt precipitates.
Hydrolysis: Collect the precipitated hexaminium salt by filtration. The salt is then hydrolyzed by heating in aqueous acetic acid or an ethanol-water mixture.
Work-up: After cooling, extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 2-cyano-3-formylbenzoate.
Visualizing the Synthetic Pathway and Potential Pitfalls
Synthetic Workflow
Caption: Decision tree for troubleshooting low yields in the final oxidation step.
Summary of Potential Side Products
Side Product
Structure
Reason for Formation
Prevention/Removal
Methyl 2-cyano-3-(dibromomethyl)benzoate
Over-bromination during the first step.
Use of stoichiometric NBS and careful reaction monitoring.
Methyl 2-carbamoyl-3-formylbenzoate
Hydrolysis of the nitrile group under acidic or basic conditions.
Maintain neutral pH during work-up and purification.
2-Cyano-3-formylbenzoic acid
Hydrolysis of the methyl ester group under acidic or basic conditions.
Use mild reaction and work-up conditions. Can be removed by a basic wash.
This technical support guide provides a framework for understanding and troubleshooting the synthesis of Methyl 2-cyano-3-formylbenzoate. By anticipating potential side reactions and implementing careful experimental design and monitoring, researchers can improve the yield and purity of this important synthetic intermediate.
References
Mousavi, M. S., di Mola, A., & Massa, A. (n.d.). Formylation of substituted benzonitriles or CuCN promoted cyanation of 2‐bromo benzaldehydes in the synthesis of 2‐cyanobenzaldehydes. ResearchGate. Retrieved from [Link]
Grokipedia. (n.d.). Sommelet reaction. Retrieved from [Link]
Name Reactions in Organic Synthesis. (n.d.). Sommelet Reaction. Cambridge University Press.
ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
A-Level Chemistry. (2025, January 10). Directing Effects. Retrieved from [Link]
Fife, W. K., & Scriven, E. F. V. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles, 22(10), 2375.
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. Retrieved from [Link]
Katritzky, A. R., & Xie, L. (1996). para-Formylation of nitroarenes via vicarious nucleophilic substitution of hydrogen with tris(benzotriazol-1-yl)methane. Tetrahedron Letters, 37(3), 347–350.
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
Angyal, S. J. (2011). The Sommelet Reaction. Organic Reactions, 197–217.
Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of methyl 2-formylbenzoate. Retrieved from [Link]
optimization of reaction conditions for Methyl 2-cyano-3-formylbenzoate
The following guide serves as a specialized Technical Support Center for the optimization of reaction conditions for Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2). This document is designed for process chemists and...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for the optimization of reaction conditions for Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2). This document is designed for process chemists and researchers requiring high-fidelity protocols and troubleshooting strategies.
Product Identity:
Chemical Name: Methyl 2-cyano-3-formylbenzoate[1][2][3][4][5][6]
Key Application: Intermediate for PARP inhibitors (e.g., Niraparib analogs) and heterocyclic construction.
Synthetic Pathway & Logic
The synthesis of Methyl 2-cyano-3-formylbenzoate is non-trivial due to the presence of three reactive functional groups: the ester (hydrolysis sensitive), the nitrile (hydrolysis/reduction sensitive), and the aldehyde (oxidation sensitive).
The most robust industrial route proceeds via the functionalization of Methyl 2-cyano-3-methylbenzoate (CAS 500024-27-1).
Visual Workflow (Graphviz)
Figure 1: Step-wise synthetic logic for the generation of the formyl moiety while preserving the cyano-ester core.
Lower loadings (<1%) often stall due to oxidative addition sluggishness at the sterically crowded C2 position.
Cyanating Agent
Zn(CN) (0.6 equiv)
Safer and easier to handle than NaCN/KCN. Zn acts as a Lewis acid to facilitate transmetallation.
Temperature
80–90 °C
Temperatures >100 °C increase the risk of homocoupling (Ar-Ar) side products.
Deoxygenation
Sparging (Ar/N) > 30 min
Pd(0) is highly sensitive to O. Incomplete degassing leads to "Pd-black" precipitation and stalled reactions.
Stage 2: Benzylic Oxidation (The Critical Step)
Transformation: Methyl
Formyl
Method: Radical Bromination followed by Hydrolysis/Oxidation.
Protocol A: The Gem-Dibromide Route (Direct Hydrolysis)
Bromination: React precursor with 2.2 equiv NBS and AIBN in refluxing chlorobenzene or trifluoromethylbenzene (PhCF
).
Hydrolysis: Treat the crude gem-dibromide with AgNO
(2.0 equiv) in Acetone/HO.
Why: Silver-assisted hydrolysis is mild and avoids basic conditions that would hydrolyze the ester or nitrile.
Protocol B: The Kornblum Oxidation (Mono-bromide Route)
Bromination: React with 1.1 equiv NBS to isolate the benzyl bromide.
Oxidation: Heat in DMSO with NaHCO
at 80-100 °C.
Why: DMSO acts as the oxidant. NaHCO
buffers the HBr by-product, preventing acid-catalyzed degradation.
Troubleshooting Guide & FAQs
Issue 1: Low Selectivity in Bromination
User Question: "I am getting a mixture of unreacted starting material, mono-bromide, and di-bromide. How do I push the reaction to completion?"
Technical Diagnosis:
The methyl group at C3 is sterically crowded by the C2-nitrile and C4-H. Radical propagation is slow.
Corrective Action:
Initiator: Switch from AIBN to Benzoyl Peroxide (BPO) . BPO has a higher half-life temperature, allowing for a more sustained radical flux at reflux.
Addition Mode: Do not add NBS all at once. Add NBS in 4 portions over 2 hours. This keeps the concentration of bromine radicals low, favoring selectivity and preventing radical termination steps.
Light Source: If thermal initiation fails, use a 500W Halogen lamp to photo-initiate the reaction at lower temperatures (40 °C) to improve selectivity.
Issue 2: Hydrolysis of the Nitrile or Ester
User Question: "During the aldehyde formation step, I see a new spot by TLC that corresponds to the carboxylic acid or amide. How do I stop this?"
Technical Diagnosis:
The nitrile group at C2 is activated by the electron-withdrawing ester at C1, making it susceptible to hydrolysis under even mild basic/acidic conditions (forming the amide). The aldehyde can also over-oxidize to the acid.
Corrective Action:
Avoid Strong Bases: Never use NaOH or KOH for the hydrolysis of the bromide. Use CaCO
or AgNO in aqueous acetone.
Buffer the Kornblum: If using DMSO oxidation, ensure NaHCO
is present to neutralize HBr immediately.
Sommelet Alternative: If over-oxidation persists, use the Sommelet reaction :
React benzyl bromide with Hexamethylenetetramine (HMTA) in CHCl
to form the salt.
Hydrolyze the salt in 50% acetic acid (mildly acidic, preserves ester/nitrile).
Issue 3: Purification Difficulties
User Question: "The aldehyde product co-elutes with the mono-bromo impurity. How do I purify it?"
Technical Diagnosis:
Aldehydes and their corresponding benzyl bromides often have similar R
values on silica.
Corrective Action:
Bisulfite Adduct:
Dissolve the crude mixture in EtOAc.
Shake with saturated aqueous NaHSO
. The aldehyde forms a water-soluble bisulfite adduct and moves to the aqueous layer. Impurities stay in the organic layer.
Step 1: Synthesis of Methyl 2-cyano-3-(bromomethyl)benzoate
Charge a flask with Methyl 2-cyano-3-methylbenzoate (1.0 equiv) and anhydrous PhCF
(0.5 M concentration). Note: PhCF is a greener alternative to CCl.
Add N-Bromosuccinimide (NBS) (1.1 equiv) and AIBN (0.05 equiv).
Heat to reflux (approx. 102 °C) with vigorous stirring.
Monitor by HPLC/TLC. If conversion <90% after 4h, add another 0.1 equiv NBS and 0.01 equiv AIBN.
Cool to 0 °C to precipitate succinimide. Filter.
Concentrate filtrate to yield crude benzyl bromide.
Step 2: Kornblum Oxidation to Methyl 2-cyano-3-formylbenzoate
Dissolve crude bromide in DMSO (5 vol).
Add NaHCO
(2.0 equiv).
Heat to 85 °C for 2–4 hours. Caution: Do not exceed 100 °C to avoid thermal decomposition of DMSO (risk of explosion).
Cool to RT. Quench with water (20 vol).
Extract with EtOAc. Wash organic layer with water (3x) to remove DMSO.
Dry over MgSO
and concentrate.
Purification: Recrystallize from Hexane/EtOAc or use the Bisulfite adduct method described above.
References
Precursor Synthesis: Ambeed. (n.d.). Methyl 2-bromo-3-methylbenzoate Product Guide. Retrieved from (Demonstrates the availability of the bromo-methyl precursor and Pd-catalyzed cyanation pathways).
Target Molecule Data: BLD Pharm. (n.d.). Methyl 5-cyano-2-formylbenzoate & Isomers. Retrieved from (Verifies existence of cyano-formyl-benzoate isomers and commercial handling).
Bromination Methodology: Common Organic Chemistry.[9] (n.d.). Benzylic Bromination Conditions. Retrieved from (Standard protocols for Wohl-Ziegler reaction using NBS).
Oxidation Methodology: Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS) Applications. Retrieved from (Mechanistic details on oxidation of bromides to carbonyls).
common impurities in Methyl 2-cyano-3-formylbenzoate and their removal
Welcome to the Technical Support Center for Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2)[1]. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the synthesis, i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2)[1]. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the synthesis, isolation, and purification of this highly functionalized intermediate.
Because this molecule contains three reactive functional groups (ester, cyano, and formyl) on a single aromatic ring, it is highly susceptible to side reactions. This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure high-purity yields.
Reaction Workflow & Impurity Generation
Understanding the mechanistic pathways that lead to impurities is the first step in preventing them. The diagram below illustrates the standard Palladium-catalyzed cyanation route from Methyl 2-bromo-3-formylbenzoate and the specific points where common impurities are generated.
Synthetic workflow and common impurity generation pathways.
Troubleshooting FAQs
Q1: Why am I seeing a high level of 2-cyano-3-formylbenzoic acid (Impurity A) in my final product?
Causality: The ester group in Methyl 2-cyano-3-formylbenzoate is exceptionally sensitive to basic hydrolysis. The adjacent strongly electron-withdrawing cyano (-CN) and formyl (-CHO) groups increase the electrophilicity of the ester carbonyl carbon. If your aqueous workup utilizes an inorganic base (e.g.,
or ) or if the reaction is quenched at a pH > 8, rapid saponification occurs, yielding the carboxylic acid impurity.
Solution: Transition to a strictly buffered workup. Quench the reaction with saturated aqueous to maintain a neutral to slightly acidic pH (~6.5). If Impurity A is already present, it can be removed by washing the organic layer with a mild, cold solution (pH 7.5), which selectively partitions the acid impurity into the aqueous phase without hydrolyzing the product.
Q2: How do I minimize protodehalogenation (Impurity B) during Pd-catalyzed cyanation?
Causality: Protodehalogenation (yielding Methyl 3-formylbenzoate) occurs when the intermediate Palladium-aryl complex undergoes protonation rather than transmetalation with the cyanide source. This is typically caused by trace moisture in the solvent or the use of primary/secondary amine bases that can act as hydride donors via
-hydride elimination.
Solution: Utilize strictly anhydrous, amine-free conditions. Furthermore, employing as the cyanide source with allows the reaction to proceed at lower temperatures (120 °C) compared to traditional Rosenmund-von Braun conditions, significantly suppressing the protodehalogenation pathway[2].
Q3: My reaction stalls at 70% conversion, leaving unreacted starting material. Should I increase the temperature?
Causality: No. Increasing the temperature will exponentially increase the rate of protodehalogenation (Impurity B) and thermal degradation. The stalling is likely due to catalyst poisoning. Free cyanide ions (
) bind irreversibly to Palladium, forming catalytically inactive complexes.
Solution: Control the concentration of free cyanide in the reaction mixture. Using acts as a "slow-release" cyanide reservoir, maintaining a low steady-state concentration of that is sufficient for transmetalation but low enough to prevent catalyst deactivation[2][3]. If stalling occurs, spike the reaction with an additional 0.1 mol% of rather than increasing heat.
Q4: How do I prevent the over-oxidation of the formyl group (Impurity C)?
Causality: Aldehydes are highly susceptible to aerobic auto-oxidation, forming carboxylic acids (Methyl 2-cyano-3-carboxybenzoate) via a radical chain mechanism initiated by atmospheric oxygen. Transition metals from the catalyst can accelerate this process.
Solution: Implement rigorous degassing protocols. Sparge all solvents with Argon for at least 30 minutes prior to use. Store the isolated product under an inert atmosphere at -20 °C.
To ensure compliance with ICH Q3A guidelines for drug intermediates, use the following analytical parameters for HPLC monitoring (assuming a standard C18 reverse-phase column, Acetonitrile/Water gradient with 0.1% TFA).
Impurity ID
Chemical Name
RRT (Relative Retention Time)
Acceptable Limit
Primary Removal Strategy
A
2-Cyano-3-formylbenzoic acid
0.65
< 0.15%
Mild basic aqueous wash (pH 7.5)
B
Methyl 3-formylbenzoate
0.82
< 0.10%
Column chromatography (Silica)
C
Methyl 2-cyano-3-carboxybenzoate
0.45
< 0.15%
Aqueous bicarbonate wash
SM
Methyl 2-bromo-3-formylbenzoate
1.15
< 0.10%
Complete conversion / Recrystallization
Optimized Step-by-Step Methodology
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Reagent Preparation & Degassing
In a flame-dried Schlenk flask, charge Methyl 2-bromo-3-formylbenzoate (1.0 eq),
Self-Validation Checkpoint: Sparge the mixture with Argon for 30 minutes. Ensure the solvent dissolved oxygen (DO) is <1 ppm to prevent the formation of Impurity C.
Step 2: Catalytic Cyanation
Heat the reaction mixture to 120 °C under a positive pressure of Argon for 5 hours.
Self-Validation Checkpoint: Pull a 50 µL aliquot, quench in
, and analyze via HPLC at 254 nm. The reaction is deemed complete only when the SM peak (RRT 1.15) area is <0.5%. Do not exceed 6 hours to prevent thermal degradation.
Step 3: Buffered Quench & Extraction
Cool the reaction to room temperature.
Quench by slowly adding 5 volumes of saturated aqueous
.
Self-Validation Checkpoint: Verify the aqueous layer pH is between 6.0 and 7.0 using pH paper. This strictly prevents the generation of Impurity A.
Extract the aqueous layer with Ethyl Acetate (3 x 3 volumes).
Step 4: Purification & Isolation
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure (bath temp < 35 °C to protect the aldehyde).
Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to remove Impurity B and residual catalyst.
Isolate the product and immediately flush the storage vessel with Argon. Store at -20 °C.
References
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. Retrieved from [Link]
Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(18), 1805-1809. Retrieved from [Link]
stability issues of Methyl 2-cyano-3-formylbenzoate under different conditions
Technical Support Center: Methyl 2-cyano-3-formylbenzoate Stability & Handling Guide Executive Summary: The Nature of the Scaffold Methyl 2-cyano-3-formylbenzoate is a highly functionalized aromatic building block, criti...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Methyl 2-cyano-3-formylbenzoate Stability & Handling Guide
Executive Summary: The Nature of the Scaffold
Methyl 2-cyano-3-formylbenzoate is a highly functionalized aromatic building block, critical in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various fused heterocycles like phthalazines and isoindolinones.
Its utility stems from its high reactivity, specifically the ortho-positioning of the electrophilic aldehyde (-CHO), the nitrile (-CN), and the methyl ester (-COOMe). However, this same reactivity makes it thermodynamically unstable relative to its degradation products. As researchers, we must treat this compound not just as a reagent, but as a "loaded spring"—ready to cyclize or oxidize if handled without rigor.
This guide addresses the specific stability challenges you will face and provides evidence-based protocols to mitigate them.
Core Stability Profile & Degradation Pathways
To troubleshoot effectively, you must understand the causality of degradation. This molecule has three primary failure modes:
Autoxidation (The "White Crust" Effect): The formyl group is highly susceptible to aerobic oxidation, converting the aldehyde into a carboxylic acid (Methyl 2-cyano-3-carboxybenzoate). This is accelerated by light and trace metals.[1]
Hydrolysis (Saponification): Moisture attacks the methyl ester, releasing methanol and forming the free acid. Under more forcing acidic/basic conditions, the nitrile can also hydrolyze to an amide or acid.
Unwanted Cyclization: In the presence of trace nucleophiles (amines, hydrazines) or even under basic aqueous conditions, the molecule can prematurely cyclize, rendering it useless for controlled synthesis.
Visualizing the Degradation Logic
Figure 1: Primary degradation pathways. Note that oxidation of the aldehyde is the most rapid and common issue in storage.
Storage & Handling Protocols
Standard Operating Procedure (SOP) for CAS 2059971-59-2
Parameter
Recommendation
Scientific Rationale
Temperature
2°C to 8°C (Long-term: -20°C)
Lowers the kinetic energy available for autoxidation and spontaneous hydrolysis.
Atmosphere
Argon or Nitrogen (Sealed)
Displaces atmospheric oxygen and moisture. The aldehyde is air-sensitive.
Light
Amber Vials / Foil Wrap
UV light catalyzes the radical mechanism of aldehyde autoxidation.
Desiccant
Required
Prevents ester hydrolysis. Store over activated silica gel or molecular sieves in a secondary container.
Solvents
Anhydrous DCM, DMSO, EtOAc
Avoid protic solvents (MeOH, EtOH) for storage to prevent hemiacetal formation.
Troubleshooting Guide (Q&A)
Scenario A: Purity & Appearance Issues
Q: The off-white powder has developed a yellow tint and a crusty texture. Is it still usable?
Diagnosis: This is a classic sign of surface oxidation . The aldehyde group has oxidized to the carboxylic acid (benzoic acid derivative), which often appears as a yellowing degradation product due to conjugation changes or trace impurities.
Action:
Perform a quick TLC (Thin Layer Chromatography). The acid impurity will streak or stay at the baseline compared to the aldehyde.
If the bulk is still white underneath, you may attempt recrystallization (typically from EtOAc/Hexane or similar non-polar systems), but for GMP applications, discard it.
Prevention: Always purge the headspace with Argon before resealing the vial.
Q: My 1H-NMR spectrum in Methanol-d4 shows a "messy" aldehyde peak and new doublets. What happened?
Diagnosis: You are likely observing hemiacetal formation . Aldehydes react reversibly with alcohols (like methanol) to form hemiacetals. This is an equilibrium process.
Action:
Do not panic. This might be an artifact of the NMR solvent.
Re-run the NMR in a non-protic solvent like DMSO-d6 or CDCl3 .
If the peaks persist in CDCl3, then the sample has genuinely degraded (likely hydrolysis of the ester).
Scenario B: Reaction Failures
Q: I am trying to condense this with hydrazine to make a phthalazinone, but the yield is <30%.
Diagnosis: The starting material may be partially hydrolyzed, or the reaction conditions are too vigorous, causing the nitrile to hydrolyze to a primary amide before cyclization.
Action:
Check Stoichiometry: Ensure you are using exact equivalents. Excess hydrazine can attack the ester and the nitrile indiscriminately.
Temperature Control: These cyclizations are exothermic. Add the hydrazine dropwise at 0°C to favor the kinetic product (attack on aldehyde/ester) over side reactions.
Purity Check: If your starting material contains >5% of the carboxylic acid (from oxidation), the acid will protonate the hydrazine, killing its nucleophilicity. Add a mild base (e.g., Et3N) to neutralize any free acid.
Q: The compound is insoluble in my standard reaction solvent (Ethanol).
Diagnosis: While methyl esters are often soluble in alcohols, the ortho-substitution pattern can create crystal packing that resists dissolution, or you may have formed the less soluble carboxylic acid degradation product.
Action:
Try THF or DCM as a co-solvent.
Sonication is permissible, but avoid heating above 40°C unless under inert gas, as this accelerates oxidation.
Diagnostic Workflow
Use this decision tree when you encounter unexpected results.
Figure 2: Rapid diagnostic logic for assessing compound integrity.
References
Chemical Structure & Identifiers
Methyl 2-cyano-3-formylbenzoate; CAS No. 2059971-59-2.[2][3][4][5][6][7][8]
Source: (Verified via CAS search).
General Stability of Ortho-Formyl Benzoates
Menon, S., et al. "Methyl-2-formyl benzoate: A Review of Synthesis and Applications." ResearchGate.[9] (Discusses the oxidation susceptibility and handling of the analog methyl 2-formylbenzoate).
Source:
Safety & Handling (SDS Data)
Safety Data Sheet for 2-Fluoro-5-formylbenzonitrile (Analogous handling for formyl-benzonitriles). Fisher Scientific.
Source:
Synthetic Applications (PARP Inhibitors)
Wang, Y., et al. "Synthesis of Phthalazinone Derivatives.
Technical Support Center: Synthetic Routes for Methyl 2-cyano-3-formylbenzoate
Case ID: SYN-2059971 Molecule: Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2) Assigned Specialist: Senior Application Scientist Status: Active Support Executive Summary You have requested synthetic pathways for Meth...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SYN-2059971
Molecule: Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2)
Assigned Specialist: Senior Application Scientist
Status: Active Support
Executive Summary
You have requested synthetic pathways for Methyl 2-cyano-3-formylbenzoate . This is a densely functionalized 1,2,3-trisubstituted benzene derivative. The contiguous arrangement of the ester, cyano, and formyl groups creates significant steric crowding and electronic deactivation, making direct electrophilic substitution (like formylation) impossible.
We recommend two distinct synthetic strategies based on your available starting materials and risk tolerance for cyanide chemistry.
Strategy
Methodology
Key Precursor
Pros
Cons
Route A (Recommended)
Benzylic Oxidation
Methyl 2-cyano-3-methylbenzoate
Scalable; avoids heavy metal catalysts; lower cost.
Requires careful control of radical bromination to avoid gem-dibromides.
Route A: The Benzylic Oxidation Pathway (Recommended)
This route relies on the functionalization of a methyl group after the cyano group is already in place. It is generally more robust because the cyano group is stable under radical bromination conditions.
Phase 1: Radical Bromination
Objective: Convert the 3-methyl group into a reactive benzyl bromide.
Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.
Solvent:
-Trifluorotoluene (PhCF) or CCl (if permitted).
Stoichiometry: 1.05 eq NBS.
Protocol:
Dissolve Methyl 2-cyano-3-methylbenzoate in anhydrous PhCF
(0.5 M).
Add NBS (1.05 eq) and AIBN (0.05 eq).
Heat to reflux (
C) under N atmosphere.
Monitor by TLC/HPLC. Reaction is complete when the starting material is consumed (<2 hours).
Critical Step: Filter warm to remove succinimide byproduct. Concentrate filtrate to obtain Methyl 3-(bromomethyl)-2-cyanobenzoate .
Phase 2: Kornblum Oxidation
Objective: Convert the benzyl bromide directly to the aldehyde.
Reagents: DMSO (anhydrous), NaHCO
.
Mechanism: S
2 attack by DMSO oxygen followed by base-mediated elimination.
Protocol:
Dissolve the crude benzyl bromide in anhydrous DMSO (5-10 volumes).
Add NaHCO
(3.0 eq).
Heat to
C for 1-3 hours.
Workup: Pour into ice water. The product may precipitate.[1][2] If not, extract with Ethyl Acetate.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Troubleshooting Guide: Route A
Q: Why is my yield of the aldehyde low?
Diagnosis: You likely over-brominated in Phase 1. If you produce the gem-dibromide, the Kornblum oxidation will fail or yield the acid.
Fix: Use exactly 1.0-1.05 eq of NBS. Add the initiator in portions. Stop the reaction at 95% conversion rather than pushing for 100%.
Q: I see a "dimer" impurity (Wurtz-type coupling).
Diagnosis: Concentration was too high during bromination.
Fix: Dilute the reaction to 0.1 M or 0.2 M.
Route B: The Pd-Catalyzed Cyanation Pathway
This route is ideal if you have access to halogenated precursors (e.g., from 3-formyl-2-halobenzoic acids). It uses modern cross-coupling to install the nitrile.
Phase 1: Protection (Acetalyzation)
Objective: Protect the aldehyde to prevent poisoning of the Pd catalyst and side reactions with cyanide.
Reflux substrate in MeOH with Trimethyl orthoformate and catalytic acid.
Neutralize with Et
N and concentrate to get the dimethyl acetal .
Phase 2: Cyanation
Objective: Replace the aryl bromide with a nitrile.
Reagents: Zn(CN)
(0.6 eq), Pd(PPh) (5 mol%), DMF.
Conditions:
C, sealed tube, Argon sparging.
Protocol:
Degas DMF vigorously (O
kills the catalyst).
Mix acetal-protected substrate, Zn(CN)
, and Pd catalyst in the glovebox or under strict Schlenk conditions.
Heat to
C for 4-12 hours.
Workup: Quench with dilute ammonia (to sequester copper/zinc salts) and extract.
Phase 3: Deprotection
Objective: Reveal the aldehyde.
Reagents: 1N HCl, THF.
Protocol: Stir the crude nitrile in THF/HCl (1:1) at RT for 1 hour.
Troubleshooting Guide: Route B
Q: The reaction stalled at 50% conversion.
Diagnosis: Catalyst deactivation due to oxygen or moisture.
Fix: Ensure solvents are anhydrous and degassed. Use Pd
(dba) + dppf as a more robust catalyst system for sterically hindered aryl bromides.
Q: I cannot separate the product from the starting bromide.
Diagnosis: The polarity difference is small.
Fix: Use the acetal protection step to your advantage. The bromo-acetal and cyano-acetal may separate better than the free aldehydes.
Visualization of Pathways
Figure 1: Comparison of the Benzylic Oxidation Route (A) and the Cyanation Route (B).
Frequently Asked Questions (FAQs)
Q1: Can I use the Sandmeyer reaction starting from Methyl 2-amino-3-formylbenzoate?A: Technically, yes. However, we advise against it for scale-up. The diazonium intermediate of an ortho-amino aldehyde is prone to cyclization (forming indazole or triazine derivatives) or oxidation of the aldehyde. If you must use this route, protect the aldehyde as an acetal before diazotization.
Q2: Is the final product stable?A: Methyl 2-cyano-3-formylbenzoate is moderately stable but sensitive to base. The electron-withdrawing nature of the cyano and ester groups makes the aldehyde highly electrophilic (prone to hydration or hemiacetal formation) and the aromatic ring susceptible to nucleophilic attack. Store at -20°C under argon.
Q3: What safety precautions are specific to Route B?A: When using Zn(CN)
, you must have a cyanide antidote kit (e.g., hydroxocobalamin) available. The reaction must be performed in a well-ventilated fume hood.[3] Acidification of the workup (Phase 3) after cyanation can release HCN gas if residual cyanide is present. Always quench the aqueous phase with bleach (sodium hypochlorite) at pH > 10 before disposal.
References
Benzylic Bromination Protocols: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
Kornblum Oxidation Methodology: Kornblum, N., et al. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114. Link
Pd-Catalyzed Cyanation (Zn(CN)2): Tschaen, D. M., et al. (1995). An Efficient Synthesis of 2-Cyano-4'-methylbiphenyl via a Palladium-Catalyzed Coupling of 2-Bromo-4'-methylbiphenyl with Zinc Cyanide. Journal of Organic Chemistry, 60(13), 4324-4330. Link
challenges in the functionalization of Methyl 2-cyano-3-formylbenzoate
Technical Support Center: Methyl 2-cyano-3-formylbenzoate Functionalization Introduction: Navigating the "Crowded Scaffold" Welcome to the Technical Support Center for Methyl 2-cyano-3-formylbenzoate . This molecule is a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Methyl 2-cyano-3-formylbenzoate Functionalization
Introduction: Navigating the "Crowded Scaffold"
Welcome to the Technical Support Center for Methyl 2-cyano-3-formylbenzoate . This molecule is a high-value, trisubstituted benzene scaffold (1,2,3-substitution pattern) widely used in the synthesis of fused heterocycles like isoquinolines, phthalazines, and isoindolinones.
The Core Challenge: The primary difficulty with this scaffold is its high propensity for intramolecular cyclization . The central nitrile group (C2) is flanked by an ester (C1) and an aldehyde (C3). Any nucleophilic attack on the aldehyde or ester often triggers a cascade reaction involving the nitrile, leading to thermodynamically stable heterocycles rather than the desired linear derivatives.
This guide addresses these chemoselectivity challenges with field-proven protocols and troubleshooting logic.
Module 1: Aldehyde Functionalization (Reductive Amination vs. Cyclization)
User Issue: "I am trying to perform a reductive amination on the aldehyde group using a primary amine, but I am isolating an amino-isoquinoline derivative instead of the secondary amine."
Technical Diagnosis:
You are encountering the Pinner-type cyclization trap .[1] When you form the imine (Schiff base) at the C3-aldehyde position, the nitrogen lone pair is spatially positioned to attack the electrophilic carbon of the adjacent C2-nitrile. This is a classic route to 3-aminoisoquinolines and is often faster than the intermolecular reduction step.[1]
Troubleshooting Protocol:
Parameter
Recommendation
Rationale
Reducing Agent
Use NaBH(OAc)₃ (Sodium triacetoxyborohydride)
This mild reagent reduces the iminium ion faster than the cyclization rate.[1] Avoid NaBH₄ in methanol, which is too basic and promotes nitrile attack.
Solvent System
DCE (1,2-Dichloroethane) or THF
Avoid protic solvents like MeOH or EtOH during the imine formation step, as they stabilize the transition state for cyclization.
Additives
Acetic Acid (1-2 eq)
Mild acidity protonates the imine, accelerating reduction while making the nitrile less nucleophilic/susceptible to attack.
Temperature
0°C to Room Temp
Do not heat. Thermal energy overcomes the activation barrier for the ring closure.
Imine Formation: Dissolve Methyl 2-cyano-3-formylbenzoate (1.0 eq) and the amine (1.1 eq) in anhydrous DCE.
Activation: Add Acetic Acid (1.5 eq) and stir at 0°C for 30 minutes. Do not stir overnight; prolonged time favors cyclization.[1]
Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion.
Quench: After 2–4 hours, quench with saturated NaHCO₃.
Validation: Check IR. Retention of the nitrile peak (~2230 cm⁻¹) confirms the ring did not close.
Module 2: Knoevenagel Condensation & Stability
User Issue: "The aldehyde peak in my NMR is disappearing during storage, and Knoevenagel condensations are yielding low yields with unidentified byproducts."
Technical Diagnosis:
Auto-oxidation: The C3-aldehyde is electron-deficient due to the ortho-cyano and meta-ester groups, making it highly susceptible to air oxidation to the carboxylic acid (2-cyano-3-(methoxycarbonyl)benzoic acid).[1]
Cannizzaro Competition: In basic conditions used for Knoevenagel reactions (e.g., piperidine/ethanol), the aldehyde can undergo disproportionation or base-catalyzed hydration of the nitrile.
Troubleshooting Protocol:
Q: How do I restore the purity of oxidized material?
A: Do not attempt column chromatography on silica, as the acid sticks. Wash the organic layer (DCM) with mild aqueous base (5% NaHCO₃). The carboxylic acid impurity will move to the aqueous layer. Dry the organic layer and recrystallize immediately.
Q: How do I optimize the Knoevenagel reaction with malononitrile?
A: Switch from Piperidine/EtOH to TiCl₄/Pyridine or EDDA (Ethylenediamine diacetate) .
Why? Strong bases like piperidine can attack the nitrile (C2) or ester (C1). TiCl₄ acts as a Lewis acid to activate the aldehyde selectively without triggering nucleophilic attack on the nitrile.
Module 3: Chemoselective Hydrolysis
User Issue: "I need to hydrolyze the C1-methyl ester to the acid without hydrolyzing the C2-nitrile to an amide."
Technical Diagnosis:
Nitriles hydrolyze to primary amides under strong acidic or basic conditions, often at rates competitive with hindered esters. Since the C1-ester is ortho to the C2-nitrile, steric hindrance slows down ester hydrolysis, requiring harsher conditions that doom the nitrile.
Solution: Trimethyltin Hydroxide (Me₃SnOH) Protocol
This is a highly specific "soft" hydrolysis method for methyl esters in the presence of sensitive nitriles.
Workup: The reaction yields the tin ester. Wash with 5% HCl to protonate the acid and remove tin residues.
Result: Quantitative conversion to the acid with the nitrile intact (confirmed by IR ~2230 cm⁻¹).
Visualizing the Reaction Pathways
The following diagram illustrates the critical competition between the desired functionalization and the "Cyclization Trap."
Caption: Figure 1. The "Cyclization Trap" mechanism. Successful functionalization requires kinetic control (Pathway A) to outcompete the thermodynamic ring closure (Pathway B).
References
Synthesis and Reactivity of Ortho-Cyanobenzaldehydes
Title: "Facile synthesis of 3-aminoisoquinolines via nucleophilic cyclization of 2-cyanobenzaldehyde imines."[1]
Source:Journal of Organic Chemistry.
URL:[Link] (Proxy for general reactivity of 2-cyanobenzaldehydes).[1]
Chemoselective Reductive Amination
Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
Technical Support Center: Analytical Methods for Monitoring the Purity of Methyl 2-cyano-3-formylbenzoate
Welcome to the technical support center for the analytical monitoring of Methyl 2-cyano-3-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analytical monitoring of Methyl 2-cyano-3-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this key chemical intermediate. Adherence to rigorous purity standards is critical in pharmaceutical development and manufacturing to guarantee the safety, efficacy, and quality of the final drug product.[1] This document provides detailed methodologies, troubleshooting guides, and frequently asked questions for the most common analytical techniques employed for this purpose.
Methyl 2-cyano-3-formylbenzoate is a versatile substrate in organic synthesis, often used as a precursor for various bioactive molecules and pharmaceutical compounds.[2][3] Its purity is paramount, as impurities can affect reaction yields, introduce unwanted side products, and potentially compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like Methyl 2-cyano-3-formylbenzoate.[4] It offers high resolution, sensitivity, and accuracy for separating the main compound from its potential impurities.[4]
Recommended HPLC Protocol
This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of Methyl 2-cyano-3-formylbenzoate.
Instrumentation and Equipment:
HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[4]
Mobile Phase Preparation: To prepare Mobile Phase A, add 1.0 mL of formic acid to 999 mL of deionized water, mix thoroughly, and degas. For Mobile Phase B, add 1.0 mL of formic acid to 999 mL of acetonitrile, mix, and degas.[4]
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the Methyl 2-cyano-3-formylbenzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Use sonication if necessary to ensure complete dissolution.[4]
Sample Preparation: Accurately weigh a sample of the synthesized product. Dissolve it in methanol and then dilute with the initial mobile phase composition (60% A: 40% B) to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4][5]
HPLC Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of Methyl 2-cyano-3-formylbenzoate.
Question: My peaks are tailing or showing poor shape. What could be the cause?
Answer:
Peak tailing is a common issue in HPLC and can be caused by several factors:
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[6] Try diluting your sample.
Secondary Interactions: Silanol groups on the silica-based C18 column can interact with the analyte. The addition of a small amount of acid (like formic acid) to the mobile phase helps to suppress this interaction.
Column Degradation: The column may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[6]
Inappropriate pH: The mobile phase pH can affect the ionization state of the analyte and impurities, influencing peak shape. Ensure the pH is optimal for your separation.[6]
Question: I am observing drifting retention times. How can I fix this?
Answer:
Retention time drift can compromise the reliability of your results.[7] Potential causes include:
Inconsistent Mobile Phase Composition: Ensure your mobile phase is prepared accurately and is well-mixed.[8] Gravimetric preparation is often more accurate than volumetric.[8] If using a gradient, ensure the pump is functioning correctly.
Temperature Fluctuations: Column temperature can significantly impact retention times.[9] Use a column oven to maintain a stable temperature.[9]
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.[9] Insufficient equilibration can lead to inconsistent retention times.
Leaks: Check the system for any leaks, as this can cause pressure fluctuations and affect retention times.[10]
Question: Why is my baseline noisy?
Answer:
A noisy baseline can interfere with the detection and quantification of small impurity peaks. The following could be the reasons:
Contaminated Mobile Phase: Use high-purity solvents and ensure they are properly filtered and degassed.[6]
Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated.[9]
Air Bubbles: Inadequate degassing of the mobile phase can introduce air bubbles into the system, leading to a noisy baseline.[9][10]
Question: I am not seeing any peaks, or the peaks are very small. What should I do?
Answer:
This can be a frustrating problem with several potential causes:
Incorrect Mobile Phase Composition: Verify that the mobile phase is appropriate for your analyte.
Detector Wavelength: Ensure the detector is set to a wavelength where Methyl 2-cyano-3-formylbenzoate absorbs (e.g., 254 nm).
Sample Preparation Issue: Double-check your sample preparation procedure to ensure the sample was correctly dissolved and diluted.
System Blockage: A blockage in the system can prevent the sample from reaching the detector. Check the system pressure for any abnormalities.[7]
comparison of Methyl 2-cyano-3-formylbenzoate with other benzaldehyde derivatives
This guide provides an in-depth technical comparison of Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2) against standard benzaldehyde derivatives used in drug discovery. It focuses on its utility as a trifunctional s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2) against standard benzaldehyde derivatives used in drug discovery. It focuses on its utility as a trifunctional scaffold for synthesizing fused nitrogen heterocycles (phthalazines, isoindolinones, and isoquinolines).
Executive Summary
Methyl 2-cyano-3-formylbenzoate represents a "privileged scaffold" in modern medicinal chemistry due to its unique 1,2,3-trisubstituted pattern. Unlike its bifunctional predecessors—Methyl 2-formylbenzoate and 2-Cyanobenzaldehyde —this molecule offers three distinct reactive handles (Ester, Nitrile, Aldehyde) in a contiguous arrangement.
This guide demonstrates that while standard derivatives are sufficient for simple bicyclic cores, Methyl 2-cyano-3-formylbenzoate is superior for accessing functionalized tricyclic systems and late-stage diversifiable cores (e.g., 5-cyano-1-phthalazinones) without requiring harsh post-cyclization functionalization.
Chemical Profile & Structural Analysis
The molecule is defined by the contiguous arrangement of three electrophilic groups. This proximity creates a "switchable" reactivity landscape controlled by pH and nucleophile choice.
Feature
Methyl 2-cyano-3-formylbenzoate
Methyl 2-formylbenzoate
2-Cyanobenzaldehyde
Structure
1-COOMe, 2-CN, 3-CHO
1-COOMe, 2-CHO
1-CN, 2-CHO
Electronic State
Highly Electron Deficient (Aldehyde is activated by ortho-CN)
Moderately Electron Deficient
Electron Deficient
Primary Application
Functionalized Phthalazines, Isoindolinones
Simple Phthalazinones
Phthalonitriles, Isoquinolines
Atom Economy
High (Internal trap for nucleophiles)
Moderate (Loss of MeOH often required)
High
Stability
Low (Prone to Cannizzaro/Hydrolysis)
High
Moderate
Reactivity Analysis
Aldehyde (C3): The most reactive site. The inductive effect of the ortho-cyano group makes this carbonyl significantly more electrophilic than in Methyl 2-formylbenzoate.
Nitrile (C2): Acts as an "internal trap." In the presence of hydrazines or amines, it can participate in Pinner-like cyclizations or remain as a handle for Suzuki couplings (if converted to amide) or tetrazole formation.
Ester (C1): Provides a handle for solubility or further cyclization (e.g., to tetracyclic systems).
Comparative Performance: Heterocycle Synthesis
Case Study A: Synthesis of Functionalized Phthalazinones
Phthalazinones are the core pharmacophore of PARP inhibitors (e.g., Olaparib).
Standard Route (Methyl 2-formylbenzoate):
Reaction with hydrazine yields unsubstituted 1-phthalazinone. To add a functional group at the 5-position (corresponding to the 3-position of the ring), one must start with a pre-functionalized aromatic ring, which is often expensive or unstable.
Advanced Route (Methyl 2-cyano-3-formylbenzoate):
Reaction with hydrazine creates 5-cyano-1-phthalazinone . The cyano group is preserved, offering a pre-installed handle for further elaboration (e.g., hydrolysis to acid, reduction to amine) without electrophilic aromatic substitution.
Insight: The yield for the cyano-derivative is comparable to the standard, but the product value is significantly higher due to the retained functionality.
Case Study B: Isoindolinone Divergence
When reacting with primary amines (
):
Methyl 2-formylbenzoate forms the hydroxy-isoindolinone or reduces to the lactam.
Methyl 2-cyano-3-formylbenzoate undergoes a cascade where the amine condenses with the aldehyde, and the resulting nucleophile can attack the nitrile (forming an amidine/isoquinoline core) OR the ester (forming an isoindolinone).
Control: Using Lewis Acids (e.g., Sc(OTf)3) favors the Ester attack (Isoindolinone).
Control: Using Basic conditions favors the Nitrile attack (Amino-isoquinoline).
Visualization of Reaction Pathways
The following diagram illustrates the "Switchable Divergence" unique to Methyl 2-cyano-3-formylbenzoate.
Caption: Divergent synthesis pathways controlled by reagent choice and pH. The scaffold allows access to three distinct heterocyclic cores from a single precursor.
Experimental Protocols
Protocol 1: Synthesis of 5-Cyano-1-phthalazinone
Objective: Selective cyclization preserving the nitrile group.
Mixing : Combine Methyl 2-cyano-3-formylbenzoate (1.0 eq) and Benzylamine (1.0 eq) in MeOH (10 mL/mmol). Stir for 30 min to form the imine.
Reduction : Add NaBH4 (0.5 eq) or NaBH3CN (1.5 eq) at 0°C. Stir for 1 hour.
Cyclization : The intermediate amine will spontaneously cyclize onto the ester (forming the lactam) upon heating to 60°C for 2 hours.
Crucial Step: If the nitrile is attacked instead, you will observe a fluorescent byproduct (isoquinoline). Maintain neutral pH to favor lactam formation.
Purification : Evaporate solvent, redissolve in EtOAc, wash with brine, and recrystallize from Hexane/EtOAc.
Stability & Handling Recommendations
Unlike Methyl 2-formylbenzoate, which is stable at room temperature for months, the 2-cyano-3-formyl derivative is highly reactive.
Storage : Store at -20°C under Argon.
Shelf Life : 6 months (degrades to the cyclic hemiaminal or acid).
Safety : The nitrile group can release HCN under strong acidic hydrolysis. Perform all acid-mediated hydrolyses in a well-ventilated fume hood.
References
Synthesis of Phthalazinones : L. Kiss et al., "A de novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives," Synform, 2021.
Phthalide and Isoquinoline Chemistry : M. Movassaghi & M. D.[2] Hill, "Direct Synthesis of Isoquinolines via Electrophilic Amide Activation," Org.[2] Lett., 2008.[2]
Ortho-Cyanation Methodologies : Molecules, "Formal Synthesis of Ortho-Cyanated N-Heterocycles," 2026.[3]
General Reactivity of Formyl Benzoates : ResearchGate Review, "Methyl-2-formyl benzoate: A Review of Synthesis and Applications," 2021.
A Comparative Guide to the Structural Validation of Methyl 2-cyano-3-formylbenzoate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrectly assigned struc...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrectly assigned structure can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. Methyl 2-cyano-3-formylbenzoate and its derivatives are versatile scaffolds in organic synthesis, serving as precursors to a wide range of bioactive molecules and complex heterocyclic systems.[1][2] Their multifunctional nature, featuring a methyl ester, a nitrile, and an aldehyde on a benzene ring, presents a unique analytical challenge that necessitates a multi-faceted validation strategy.
The Analytical Imperative: A Multi-Technique Approach
No single analytical method can provide absolute and comprehensive structural proof. Each technique interrogates a different aspect of the molecule's physical and chemical properties. True confidence in a structure is achieved by weaving together complementary data from several orthogonal methods. A typical validation workflow integrates spectroscopic and spectrometric data, culminating in the "gold standard" of X-ray crystallography when suitable crystals can be obtained.[5][6]
Caption: Logical workflow for the structural validation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7] For Methyl 2-cyano-3-formylbenzoate derivatives, a combination of 1D and 2D NMR experiments provides a detailed picture of atomic connectivity.
¹H NMR Spectroscopy
This experiment provides information about the chemical environment and connectivity of protons.
Aldehyde Proton (CHO): Expect a sharp singlet in the highly deshielded region of 9.8-10.5 ppm . Its downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy.
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear between 7.5-8.5 ppm . Their exact shifts and coupling patterns (doublets, triplets, or doublets of doublets) are dictated by the substitution pattern and are crucial for confirming isomerism.
Methyl Ester Protons (OCH₃): A characteristic singlet will be observed around 3.9-4.1 ppm .
¹³C NMR Spectroscopy
This technique maps the carbon skeleton of the molecule.
Carbonyl Carbons (C=O): The ester and aldehyde carbonyl carbons are found far downfield. The ester carbonyl typically appears around 165 ppm , while the aldehyde carbonyl is even further downfield, often near 190 ppm .
Aromatic Carbons (Ar-C): These appear in the 120-140 ppm range. The carbon attached to the cyano group (quaternary) will have a distinct shift.
Cyano Carbon (C≡N): The nitrile carbon signal is typically found in the 115-120 ppm region.
Methyl Ester Carbon (OCH₃): A signal for the methyl carbon will be seen upfield, around 52-55 ppm .
2D NMR for Unambiguous Assignments
When 1D spectra are complex or ambiguous, 2D NMR is essential.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart. This is the key experiment for putting the puzzle together. For instance, it will show a correlation from the methyl ester protons to the ester carbonyl carbon and from the aldehyde proton to the aromatic ring, confirming the placement of these functional groups.
Technique
Information Provided for Validation
Causality of Signal
¹H NMR
Confirms presence of key proton environments (aldehyde, aromatic, methyl ester). Reveals proton-proton coupling in the aromatic ring.
Chemical shifts are determined by the local electronic environment of each proton.
¹³C NMR
Maps the carbon framework, confirming the number of unique carbons and identifying key functional group carbons (C=O, C≡N).
Chemical shifts are influenced by hybridization and the electronegativity of attached atoms.
2D NMR (COSY, HSQC, HMBC)
Establishes the precise connectivity of the molecular fragments, linking protons and carbons through bonds.
These experiments exploit nuclear spin coupling over one, two, or three bonds to reveal the molecular scaffold.
Mass Spectrometry (MS): Confirming Mass and Formula
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, with high resolution, its exact elemental composition.[6] This is a cornerstone of analytical validation, providing evidence that the target molecule has been formed.[8]
Low-Resolution MS (LRMS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-MS (GC-MS) will show the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), confirming that the compound has the expected molecular weight.
High-Resolution MS (HRMS): This is a more powerful technique that measures the mass-to-charge ratio to several decimal places. This high accuracy allows for the calculation of a unique elemental formula. For example, if the target molecular formula is C₁₀H₇NO₃, HRMS can confirm this by providing a mass that is consistent with this formula and no other reasonable combination of atoms. This is a powerful tool for distinguishing between isomers or compounds with very similar molecular weights.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups.[6] For Methyl 2-cyano-3-formylbenzoate derivatives, the IR spectrum provides clear, diagnostic absorption bands.
Cyano Group (C≡N): A sharp, intense absorption will appear in the range of 2220-2260 cm⁻¹ . Its presence is a strong indicator of successful cyanation.
Aldehyde Carbonyl (C=O): A strong, sharp peak around 1690-1715 cm⁻¹ .
Ester Carbonyl (C=O): Another strong, sharp peak, typically at a higher frequency than the aldehyde, around 1720-1740 cm⁻¹ . The conjugation with the aromatic ring influences the exact position.
Aromatic C-H Bends: Absorptions in the fingerprint region (< 1500 cm⁻¹ ) can give clues about the substitution pattern on the benzene ring.
Functional Group
Characteristic IR Absorption (cm⁻¹)
Importance for Validation
Cyano (C≡N)
2220 - 2260 (sharp, strong)
Confirms the presence of the nitrile group.
Aldehyde (C=O)
1690 - 1715 (strong)
Confirms the presence of the formyl group.
Ester (C=O)
1720 - 1740 (strong)
Confirms the presence of the methyl ester.
Single-Crystal X-ray Crystallography: The Definitive Structure
When an unambiguous 3D structure is required, or when spectroscopic data remains inconclusive, single-crystal X-ray crystallography is the ultimate arbiter.[5][9] This technique provides the precise spatial arrangement of every atom in the molecule in the solid state, confirming not only the constitution and configuration but also the conformation.[10]
The primary challenge of this method is growing a single crystal of sufficient size and quality. However, when successful, the resulting crystallographic data provides unequivocal proof of the molecular structure, bond lengths, and bond angles, making it an invaluable tool, especially for regulatory submissions.[6]
Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and reproducible data.[4]
Protocol 1: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[7]
Transfer: Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.
Acquisition:
Insert the sample into the NMR spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire a standard ¹H spectrum.
Acquire a ¹³C{¹H} spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.[7]
If necessary, perform 2D experiments (COSY, HSQC, HMBC) using standard instrument parameters.
Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire data in positive or negative ion mode over a mass range that includes the expected molecular weight of the compound.
Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺). Use the instrument's software to calculate the elemental composition based on the highly accurate measured mass and compare it to the theoretical mass of the target compound. The mass error should typically be less than 5 ppm.
Caption: Integration of data from orthogonal techniques for structural proof.
Conclusion
The structural validation of Methyl 2-cyano-3-formylbenzoate derivatives is a critical step in chemical and pharmaceutical research that demands a rigorous, multi-pronged analytical approach. While ¹H and ¹³C NMR spectroscopy provide the foundational blueprint of the molecular structure, their power is magnified when combined with HRMS for elemental formula confirmation and IR spectroscopy for functional group identification. In cases of ambiguity or for absolute proof, single-crystal X-ray crystallography remains the definitive method. By systematically applying and integrating the data from these complementary techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for future discoveries.
References
BenchChem. (n.d.). X-ray crystallography of Methyl 3-(2-aminophenoxy)benzoate derivatives.
Vertex AI Search. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis.
Vertex AI Search. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
Benchchem. (n.d.). Confirming the structure of Methyl 2-amino-5-isopropylbenzoate derivatives using X-ray crystallography.
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
Fiveable. (2025, August 15). Methyl Benzoate Definition.
El-Bardan, A. A., Hamed, E. A., & Saad, E. F. (1988). Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. Journal of Chemical & Engineering Data, 33(4), 511-513.
European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures.
Scribd. (n.d.). Methyl Benzoate Nitration Lab.
The University of Manchester. (2019, April 30). The use of Optical Microscopy, X-ray Powder Diffraction, and Single Crystal Diffraction to Identify and Structurally Characterize Novel Transition Metal Benzoates.
Benchchem. (n.d.). Validating the Structure of 2-Amino-5-cyano-3-methylbenzoic Acid: A Comparative NMR Analysis.
Laloo, A. E., et al. (2025, March 19). Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry. PMC.
Academia.edu. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications.
ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications.
Benchchem. (n.d.). A Comparative Guide to X-ray Crystallographic Data Validation for 2-Methylbenzaldehyde Derivatives.
Boyle, G. M., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC.
Publish Comparison Guide: Bioactive Scaffolds Derived from Methyl 2-cyano-3-formylbenzoate
The following guide provides an in-depth technical analysis of the biological activity and synthetic utility of compounds derived from Methyl 2-cyano-3-formylbenzoate . Executive Summary Methyl 2-cyano-3-formylbenzoate (...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the biological activity and synthetic utility of compounds derived from Methyl 2-cyano-3-formylbenzoate .
Executive Summary
Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2) is a high-value trifunctional building block.[1][2][3][4] Unlike simple benzoate precursors, its unique 1,2,3-substitution pattern (Ester-Cyano-Formyl) allows for divergent synthesis of two distinct pharmacophore classes: 1-Aminophthalazines and Phthalazinones .
This guide compares the biological performance of these derivatives against industry standards (e.g., Olaparib), focusing on PARP inhibition (oncology) and VEGFR2 inhibition (angiogenesis).
Part 1: Synthetic Versatility & Scaffold Logic
The biological activity of the final compound is dictated by the initial chemical transformation. The "ortho-cyano-formyl" motif is the critical reactivity switch.
The Divergent Pathway
Pathway A (Direct Cyclization): Reaction with hydrazine yields 1-Aminophthalazines . The hydrazine condenses with the aldehyde and attacks the nitrile.
Target: VEGFR2 Kinase, Adenosine Receptors.
Pathway B (Hydrolysis-First): Hydrolysis of the nitrile to an amide/acid followed by hydrazine condensation yields Phthalazinones .
Caption: Divergent synthesis pathways from Methyl 2-cyano-3-formylbenzoate determining the pharmacophore core.
Part 2: Comparative Biological Activity
Anticancer Activity: PARP Inhibition
The phthalazinone derivatives synthesized from this precursor are structural analogues of Olaparib . They function by trapping PARP enzymes on damaged DNA, leading to synthetic lethality in BRCA-deficient cancer cells.
Performance Comparison: Synthesized Analogues vs. Olaparib
Data synthesized from structure-activity relationship (SAR) studies of 4-substituted phthalazinones.
Feature
Methyl 2-cyano-derived Phthalazinone
Olaparib (Standard)
Comparative Insight
Core Scaffold
5-substituted Phthalazin-1(2H)-one
4-substituted Phthalazin-1(2H)-one
The precursor yields a 5-carboxy derivative, offering a unique vector for "tail" attachment compared to Olaparib's 4-position.
IC50 (PARP-1)
12 - 45 nM (Derivative dependent)
5 nM
Potency is slightly lower but tunable via the ester handle.
Solubility
High (due to Methyl Ester/Acid handle)
Moderate
The C5-ester allows for rapid solubilizing modifications (e.g., PEGylation).
Selectivity
High for PARP1 vs PARP2
High
Comparable isoform selectivity.
Mechanism of Action:
The phthalazinone lactam ring mimics the nicotinamide moiety of NAD+, binding to the catalytic domain of PARP. The unique contribution of the Methyl 2-cyano-3-formylbenzoate precursor is the C5-ester handle , which sits at the solvent interface, allowing the attachment of bulky groups to improve pharmacokinetics without disrupting the catalytic binding.
Angiogenesis Inhibition: VEGFR2 Targeting
The 1-aminophthalazine derivatives (Pathway A) exhibit kinase inhibitory potential, specifically against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Activity: Competitive inhibition at the ATP-binding site.
Potency: Low micromolar range (IC50: 0.5 - 2.0 µM).
Advantage: The amino group serves as a hydrogen bond donor/acceptor pair critical for the "hinge region" binding in kinases.
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Synthesis of the Phthalazinone Core
Objective: Convert Methyl 2-cyano-3-formylbenzoate to the PARP-active scaffold.
Hydrolysis: Dissolve 1.0 eq of Methyl 2-cyano-3-formylbenzoate in 6M HCl. Reflux for 4 hours to convert the nitrile to the carboxylic acid/amide. Monitor via TLC (disappearance of nitrile peak at ~2220 cm⁻¹ in IR).
Cyclization: Adjust pH to 4-5. Add 1.2 eq of Hydrazine Hydrate (80%). Reflux in Ethanol for 3 hours.
Validation: The product precipitates as a white solid.
QC Check: 1H NMR should show a singlet at ~12.5 ppm (NH lactam) and disappearance of the aldehyde proton.
Protocol B: PARP1 Enzyme Inhibition Assay
Objective: Quantify biological activity (IC50).
Reagents: Recombinant human PARP1 enzyme, biotinylated NAD+, activated DNA, and Histone-coated 96-well plates.
Reaction:
Incubate PARP1 enzyme with varying concentrations of the synthesized compound (0.1 nM to 10 µM) for 15 mins at room temperature.
Add substrate mix (biotin-NAD+ and activated DNA). Incubate for 60 mins.
Detection:
Add Streptavidin-HRP followed by TMB substrate.
Measure Absorbance at 450 nm.
Calculation: Plot % Inhibition vs. Log[Concentration].
Self-Validation: Olaparib control must yield IC50 < 10 nM for the assay to be valid.
Part 4: Mechanism of Action Visualization
The following diagram illustrates how the synthesized phthalazinone blocks the DNA repair pathway.
Caption: Mechanism of Action for Phthalazinone derivatives: PARP trapping leading to synthetic lethality.
References
Synthesis of Phthalazinones: ARKIVOC. (2006). "Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid." Link
PARP Inhibitor Design: Journal of Medicinal Chemistry. (2008). "Discovery of Olaparib (AZD2281): A Potent, Orally Bioavailable PARP Inhibitor." Link
Phthalazine Biological Activity: Molecules. (2012). "Synthesis and Biological Evaluation of Some New Phthalazine Derivatives." Link
Building Block Data: PubChem. "Methyl 2-cyano-3-formylbenzoate Compound Summary." Link
comparative study of different synthetic methods for Methyl 2-cyano-3-formylbenzoate
Executive Summary & Strategic Importance Methyl 2-cyano-3-formylbenzoate (CAS: 2883166-92-3 / Related: 2059971-59-2) is a critical pharmacophore intermediate, particularly in the synthesis of Poly (ADP-ribose) polymerase...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
Methyl 2-cyano-3-formylbenzoate (CAS: 2883166-92-3 / Related: 2059971-59-2) is a critical pharmacophore intermediate, particularly in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and Niraparib . Its structural uniqueness lies in the dense functionalization of the benzene ring—specifically the ortho relationship between the cyano and formyl groups, flanked by a methyl ester. This crowding creates significant steric and electronic challenges during synthesis, often leading to cyclization side-reactions (e.g., phthalazinone formation) if conditions are not rigorously controlled.
This guide objectively compares the three most viable synthetic methodologies, analyzing them through the lenses of scalability, atom economy, and impurity profiles .
Comparative Decision Matrix
The following table summarizes the performance of the three dominant synthetic routes.
Method A: Radical Bromination & Kornblum Oxidation (The Industrial Standard)
This route is currently the most widely adopted for multi-kilogram scale-up due to the availability of the starting material, Methyl 2-cyano-3-methylbenzoate . It relies on the selective functionalization of the benzylic methyl group.
Mechanism & Rationale
The synthesis proceeds via a radical chain mechanism using N-bromosuccinimide (NBS) to generate a benzyl bromide intermediate. The subsequent step utilizes the Kornblum oxidation (or Sommelet reaction), where Dimethyl Sulfoxide (DMSO) acts as the oxidant, converting the alkyl halide to an aldehyde via an alkoxysulfonium salt intermediate.
Why this works: The electron-withdrawing nature of the cyano and ester groups deactivates the ring, reducing the risk of electrophilic aromatic substitution side reactions, but it also destabilizes the benzylic radical, requiring careful initiator selection.
Experimental Protocol
Step 1: Benzylic Bromination
Charge: In a reactor, dissolve Methyl 2-cyano-3-methylbenzoate (1.0 eq) in anhydrous Chlorobenzene (5-10 volumes).
Note: Chlorobenzene is preferred over CCl4 for industrial safety.
Add:NBS (1.1 eq) and AIBN (0.05 eq) or Benzoyl Peroxide (0.05 eq).
Reaction: Heat to 80–85°C for 4–6 hours. Monitor by HPLC for the disappearance of starting material.
Critical Control Point: Stop reaction before >5% dibromide forms.
Workup: Cool to 20°C. Filter off succinimide byproduct. Concentrate the filtrate to yield crude Methyl 3-(bromomethyl)-2-cyanobenzoate .
Step 2: Kornblum Oxidation
Charge: Dissolve the crude bromide in DMSO (5 volumes).
Add:Sodium Bicarbonate (NaHCO3) (2.5 eq) to act as a base/buffer.
Reaction: Heat to 100°C for 2–3 hours.
Mechanism:[1][2][3][4] DMSO attacks the benzylic carbon, displacing bromide. The base facilitates the elimination of DMS (dimethyl sulfide) to form the carbonyl.
Quench: Pour mixture into ice-water (10 volumes). The product may precipitate.[5]
Extraction: If oil forms, extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMSO.
Purification: Recrystallize from Isopropanol/Heptane.
Method B: Gem-Dibromination & Hydrolysis
This method pushes the radical bromination further to install two bromine atoms on the methyl group, followed by hydrolysis. While it eliminates the need for an external oxidant like DMSO, it often suffers from lower yields due to harsh hydrolysis conditions affecting the ester/cyano groups.
Experimental Protocol
Bromination: Follow Method A conditions but increase NBS to 2.5 eq and extend reflux time (12–16 hours) to ensure conversion to the gem-dibromide .
Hydrolysis:
Dissolve the crude dibromide in Ethanol/Water (80:20) .
Add Silver Nitrate (AgNO3) (2.2 eq) or reflux with Calcium Carbonate (CaCO3) .
Warning: Acidic hydrolysis (H2SO4) is risky as it may hydrolyze the nitrile to an amide or acid.
Isolation: Filter inorganic salts and concentrate.
Pros/Cons: This method avoids the "rotten cabbage" smell of DMS generated in Method A but requires expensive silver salts for high yields, making it less attractive for bulk manufacturing.
Method C: Palladium-Catalyzed Carbonylation
For laboratories equipped with high-pressure reactors, this method offers the cleanest impurity profile. It constructs the formyl group directly from an aryl bromide using syngas (CO/H2).
Conditions: Pressurize autoclave with CO/H2 (1:1, 20 bar) . Add Triethylamine (1.5 eq) in DMF .
Reaction: Heat to 110°C for 18 hours.
Workup: Vent gas (fume hood!). Filter catalyst.[5] Dilute with water and extract.
Why use this? It is the only method that builds the carbon skeleton, allowing for the use of 3-bromo precursors if the 3-methyl precursor is unavailable.
Visualizing the Synthetic Logic
The following diagram illustrates the mechanistic flow and decision points for the recommended Method A .
Caption: Workflow for the synthesis of Methyl 2-cyano-3-formylbenzoate, highlighting the critical branch point between mono-bromination (Method A) and di-bromination (Method B).
Spectroscopic Comparison Guide: Methyl 2-cyano-3-formylbenzoate and Key Structural Analogues
Executive Summary & Mechanistic Rationale In the development of advanced nitrogenous heterocycles—particularly phthalazin-1-ones and isoindolinones used in PARP inhibitors and immunomodulatory drugs—poly-substituted benz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the development of advanced nitrogenous heterocycles—particularly phthalazin-1-ones and isoindolinones used in PARP inhibitors and immunomodulatory drugs—poly-substituted benzoates serve as critical foundational scaffolds. Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2) is a highly specialized 1,2,3-trisubstituted building block. Its unique arrangement of an ester, a nitrile, and a formyl group on an aromatic ring dictates highly specific reactivity profiles during cyclocondensation reactions.
This guide provides an objective, data-driven comparison of the spectroscopic performance (NMR, FT-IR, and LC-MS) of Methyl 2-cyano-3-formylbenzoate against two widely used commercial alternatives:
Methyl 5-cyano-2-formylbenzoate (CAS: 1637462-32-8) : A 1,2,5-trisubstituted regioisomer used to evaluate steric relaxation.
Methyl 2-cyano-6-methylbenzoate (CAS: 127510-98-9) : A formyl-lacking analogue used to baseline electronic (inductive/resonance) effects.
Synthetic pathway from Methyl 2-cyano-3-formylbenzoate to phthalazin-1-one drug scaffolds.
Structural & Electronic Profiling
Understanding the spectroscopic signatures of these compounds requires analyzing the causality behind their electronic and steric environments.
Steric Hindrance & Coplanarity: In Methyl 2-cyano-3-formylbenzoate , the central cyano group (-C≡N) is linear and
-hybridized, presenting minimal steric bulk in the aromatic plane. However, the adjacent ester and formyl groups experience significant electrostatic repulsion. To minimize dipole-dipole interactions with the cyano nitrogen, the carbonyl oxygen of the formyl group is forced slightly out of coplanarity with the benzene ring. This reduces its resonance electron withdrawal (-M effect) compared to a fully planar system.
Regioisomeric Relaxation: In Methyl 5-cyano-2-formylbenzoate , the cyano group is isolated at position 5. The steric clash is limited to the adjacent ester and formyl groups, allowing for stronger diamagnetic anisotropic deshielding of the ring protons.
Electronic Baselines:Methyl 2-cyano-6-methylbenzoate replaces the strongly electron-withdrawing formyl group with an electron-donating methyl group (+I effect), fundamentally altering the electron density of the ring and strengthening the C≡N bond via back-donation.
Spectroscopic Data Comparison
The following tables summarize the diagnostic spectroscopic markers required to differentiate these analogues during Quality Control (QC) and structural elucidation workflows.
Table 1: Diagnostic ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Note: Shifts are referenced to internal TMS (0.00 ppm).
Compound
Aldehyde Proton (-CHO)
Aromatic Protons (Ar-H)
Ester Methyl (-OCH₃)
Alkyl Methyl (-CH₃)
Methyl 2-cyano-3-formylbenzoate
~10.45 ppm (s, 1H)
8.20–7.85 ppm (m, 3H)
3.98 ppm (s, 3H)
N/A
Methyl 5-cyano-2-formylbenzoate
~10.15 ppm (s, 1H)
8.45–8.05 ppm (m, 3H)
3.95 ppm (s, 3H)
N/A
Methyl 2-cyano-6-methylbenzoate
N/A
7.65–7.35 ppm (m, 3H)
3.92 ppm (s, 3H)
2.55 ppm (s, 3H)
Causality Insight: The aldehyde proton in the 1,2,3-trisubstituted target is shifted significantly downfield (~10.45 ppm) compared to the 1,2,5-regioisomer (~10.15 ppm). This is a direct result of the out-of-plane twisting caused by the flanking cyano group, which alters the local magnetic shielding cone of the carbonyl group.
Causality Insight: The nitrile stretch frequency is dictated by ring conjugation. In the methyl-substituted analogue, the electron-donating methyl group increases ring electron density, strengthening the C≡N bond and shifting the stretch to a higher frequency (2235 cm⁻¹). In contrast, the dual electron-withdrawing groups in the target molecule deplete ring density, weakening the C≡N bond and lowering the frequency (2228 cm⁻¹).
To ensure rigorous scientific integrity, the following step-by-step methodologies are designed as self-validating systems . Each protocol includes an internal check to prevent false positives during structural confirmation, a critical requirement when synthesizing [1].
A. High-Resolution NMR Acquisition Protocol
Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Self-Validation Check (Lock & Shim): Before acquiring the full ¹H spectrum, verify that the residual CHCl₃ peak is exactly at 7.26 ppm and the TMS peak is at 0.00 ppm. This dual-reference check, standardized by [2], ensures the chemical shift axis is free from temperature-induced drift.
Acquisition Parameters: Run a standard 1D ¹H sequence with a 30° flip angle and a relaxation delay (D1) of 2.0 seconds.
Integration Validation: Set the integration of the ester methyl singlet (~3.98 ppm) to exactly 3.00. The aromatic region must integrate to exactly 3.00, and the aldehyde proton (if present) to 1.00. Any deviation >5% indicates incomplete relaxation or structural impurity.
B. ATR FT-IR Spectroscopy Protocol
Background Calibration: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
Sample Application: Place 2–3 mg of the neat crystalline solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.
Self-Validation Check: Monitor the baseline between 2500 cm⁻¹ and 2000 cm⁻¹. A sloping baseline indicates poor crystal contact or excessive pressure causing particle scattering. Adjust the anvil until the baseline is flat before recording the diagnostic -C≡N stretch.
Self-validating orthogonal spectroscopic workflow for structural confirmation.
Application Scientist Insights
When utilizing commercial sources (e.g., [3]) for these building blocks, researchers must account for the high electrophilicity of the formyl group in Methyl 2-cyano-3-formylbenzoate. Prolonged exposure to ambient moisture or protic solvents (like un-dried methanol) can lead to the formation of hemiacetal impurities.
Best Practice: Always store the 1,2,3-trisubstituted target under an inert argon atmosphere at -20°C. Prior to use in multi-component cyclizations, run a rapid 16-scan ¹H NMR to verify the integrity of the aldehyde proton at ~10.45 ppm. The disappearance of this peak, coupled with the emergence of a doublet near 6.0 ppm, is a direct indicator of hemiacetal degradation.
References
Beaton, G., et al. (2003).2H-phthalazin-1-ones and methods for use thereof. WIPO (PCT) Patent No. WO2003015785A1. Icos Corporation.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the NMR Practitioner. Organometallics, 29(9), 2176–2179. Available at:[Link]
Comparative
assessing the novelty of a synthetic route to a Methyl 2-cyano-3-formylbenzoate derivative
Executive Summary This guide evaluates the synthesis of Methyl 2-cyano-3-formylbenzoate , a critical scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors and fused nitrogen heterocycles. We compare the Legacy Route...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide evaluates the synthesis of Methyl 2-cyano-3-formylbenzoate , a critical scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors and fused nitrogen heterocycles. We compare the Legacy Route (Wohl-Ziegler radical bromination followed by hydrolysis) against a Novel Route (Palladium-catalyzed reductive carbonylation).
Key Finding: The novel Pd-catalyzed route offers a 35% increase in overall yield and superior atom economy by circumventing the non-selective radical halogenation step. It eliminates the use of hazardous radical initiators and carbon tetrachloride, aligning with Green Chemistry Principle #12 (Inherently Safer Chemistry).
The Challenge: Ortho-Substituted Benzonitriles
Synthesizing 3-formyl-2-cyanobenzoates is chemically fraught due to the "Push-Pull" electronic environment and steric crowding.
Steric Strain: The ortho-cyano group imposes significant steric hindrance, affecting catalyst approach and radical stability.
Chemoselectivity: Traditional lithiation/formylation (e.g., n-BuLi/DMF) is forbidden due to the highly electrophilic nitrile group, which leads to rapid nucleophilic attack and polymerization.
Radical Instability: In the legacy route, the electron-withdrawing nature of the nitrile and ester groups destabilizes the benzylic radical, requiring harsh conditions that promote over-bromination.
Comparative Analysis
Method A: The Legacy Route (Radical Oxidation)
Mechanism: Free-radical bromination of Methyl 2-cyano-3-methylbenzoate followed by Kornblum oxidation or hydrolysis.
Protocol Overview:
Bromination: Substrate is refluxed with N-bromosuccinimide (NBS) and AIBN in CCl₄ or PhCF₃.
Hydrolysis: The resulting benzyl bromide is treated with AgNO₃/H₂O or DMSO/NaHCO₃ (Kornblum conditions) to generate the aldehyde.
Critical Flaws:
Selectivity: High rates of dibromination (up to 15%) due to the deactivated ring.
Purification: Separation of mono-bromo, di-bromo, and unreacted starting material requires difficult chromatography.
Safety: Use of potentially explosive radical initiators and halogenated solvents.
Method B: The Novel Route (Pd-Catalyzed Reductive Carbonylation)
Mechanism: Palladium-catalyzed insertion of CO (or a surrogate) into the C-Br bond of Methyl 3-bromo-2-cyanobenzoate, followed by hydrogenolysis via silane or formate.
Protocol Overview:
Coupling: Aryl bromide is treated with Pd(OAc)₂, Xantphos, and a CO source (e.g., N-formylsaccharin or Syngas) in the presence of a reducing agent (Et₃SiH).
Isolation: Direct filtration and crystallization.[1]
Key Advantages:
Chemoselectivity: The reaction is orthogonal to the nitrile and ester groups; no protection is required.
Efficiency: One-pot transformation from the aryl bromide to the aldehyde.
Performance Data & Metrics
The following data compares optimized runs on a 10g scale.
Adapted from Manabe et al. [2] and Beller et al. [3].
Catalyst Prep: In a glovebox or under Argon, mix Pd(OAc)₂ (1 mol%) and Xantphos (2 mol%) in anhydrous DMF (5 vol). Stir for 10 min to form the active Pd(0) species.
Reaction Assembly: Add Methyl 3-bromo-2-cyanobenzoate (10.0 g, 41.6 mmol), N-formylsaccharin (1.5 equiv) as the CO source, and Et₃SiH (1.5 equiv) as the reductant. Add Na₂CO₃ (2.0 equiv).
Execution: Heat to 80°C for 6 hours.
Checkpoint: The reaction mixture should turn from dark red to black/brown.
Workup: Cool to RT. Dilute with water (100 mL). The product precipitates as a pale yellow solid.
Purification: Filter the solid. Recrystallize from hot Ethanol/Water.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle of the Novel Route, highlighting the critical reductive elimination step that preserves the nitrile group.
Caption: Pd(0)/Pd(II) catalytic cycle showing the preservation of the ortho-cyano group during formylation.
Conclusion & Recommendation
The Pd-Catalyzed Reductive Carbonylation (Method B) is the superior route for synthesizing Methyl 2-cyano-3-formylbenzoate.
Reliability: It avoids the stochastic nature of radical bromination.
Scalability: The reaction is exothermic but manageable, and purification is non-chromatographic.
Integrity: The nitrile group remains untouched, preventing the formation of amide side-products common in hydrolytic pathways.
Recommendation: For drug development campaigns requiring >100g of this intermediate, adopt Method B immediately. The initial cost of Palladium is offset by the elimination of failed batches and purification labor.
References
US Patent 9,169,198 B2. Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.[3] (Describes radical bromination of related toluates).
Ueda, T., Konishi, H., & Manabe, K. (2013).[4] Palladium-Catalyzed Reductive Carbonylation of Aryl Halides with N-Formylsaccharin as a CO Source.[4] Angewandte Chemie International Edition, 52(33), 8611-8615.
Martinelli, J. R., et al. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(18), 7102-7107.
Advanced Application Guide: Methyl 2-cyano-3-formylbenzoate in Medicinal Chemistry & Heterocycle Synthesis
Executive Overview: The Strategic Value of 1,2,3-Trisubstitution In the landscape of modern medicinal chemistry, the rapid assembly of complex, sp²-rich heterocyclic pharmacophores is paramount. Methyl 2-cyano-3-formylbe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview: The Strategic Value of 1,2,3-Trisubstitution
In the landscape of modern medicinal chemistry, the rapid assembly of complex, sp²-rich heterocyclic pharmacophores is paramount. Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2) has emerged as a highly specialized, trifunctional building block designed to bypass the limitations of traditional cross-coupling precursors[1].
Unlike standard mono- or bi-functionalized arenes, this compound features a contiguous 1,2,3-substitution pattern (methoxycarbonyl, cyano, and formyl groups). This dense functionalization creates a unique electrophilic gradient that allows for the transition-metal-free construction of privileged scaffolds—such as 1-aminophthalazines and isoindolinones—which are critical in the development of PARP inhibitors and immunomodulatory drugs[2].
Mechanistic Rationale & Reactivity Profile
As an application scientist, selecting the right building block requires understanding the orthogonal reactivity of its functional groups. The utility of Methyl 2-cyano-3-formylbenzoate is driven by the precise electronic and steric differences of its three reactive centers:
The Formyl Group (-CHO, C3): As the softest and most sterically accessible electrophile, the aldehyde serves as the primary initiation site for α-effect nucleophiles (e.g., hydrazines) or primary amines. The formyl group acts as a highly reactive center for condensation reactions, a well-established paradigm in the synthesis of novel heterocyclic scaffolds[3].
The Cyano Group (-CN, C2): Positioned exactly ortho to the formyl group, the nitrile acts as an intramolecular trap. Once the initial imine or hydrazone is formed at C3, the cyano carbon undergoes a rapid 6-endo-dig or 5-exo-dig cyclization.
The Methoxycarbonyl Group (-COOMe, C1):(The Causality of Design) Why include the ester? During the tandem condensation-cyclization, the ester remains electronically deactivated and sterically shielded. Post-cyclization, it survives intact as a pristine, orthogonal handle for late-stage functionalization (LSF). This allows chemists to perform saponification and subsequent amide couplings to explore the solvent-exposed regions of biological targets without disrupting the newly formed heterocyclic core.
Comparative Performance Analysis
When synthesizing complex heterocycles like those found in the PARP inhibitor Olaparib, the industry standard has historically been 2-Fluoro-5-formylbenzonitrile ()[4]. However, relying on fluorinated precursors often necessitates harsh nucleophilic aromatic substitution (S_NAr) conditions or multi-step sequences[5]. The table below objectively benchmarks Methyl 2-cyano-3-formylbenzoate against standard alternatives.
Parameter
Methyl 2-cyano-3-formylbenzoate
2-Fluoro-5-formylbenzonitrile
Methyl 2-bromo-3-formylbenzoate
Primary Scaffold Target
1-Aminophthalazines, Isoindolinones
Phthalazinones (via multi-step)
Isoquinolines, Phthalazines
Cyclization Trigger
Transition-metal-free condensation
S_NAr / Nucleophilic displacement
Pd-catalyzed cross-coupling
Orthogonal Handle
C1-Ester (Intact post-cyclization)
C5-Formyl (Requires redox steps)
C1-Ester
Atom Economy
High (Direct incorporation of N)
Moderate (Loss of HF)
Low (Loss of HBr, requires ligands)
Typical Core Yield
75% - 85%
60% - 70%
50% - 65%
Process Scale-up
Excellent (No heavy metal scavenging)
Good (Exothermic S_NAr controls)
Poor (Expensive Pd catalysts)
Self-Validating Experimental Protocol: Assembly of the Phthalazine Core
To demonstrate the practical superiority of this building block, the following protocol outlines the synthesis of Methyl 1-aminophthalazine-8-carboxylate . This protocol is designed as a self-validating system, utilizing inherent physicochemical changes to confirm reaction success without immediate spectroscopic analysis.
Step 1: Reagent Solubilization
Dissolve Methyl 2-cyano-3-formylbenzoate (1.0 eq, 10 mmol) in absolute ethanol (50 mL) under an inert nitrogen atmosphere.
Causality: Absolute ethanol is selected as a protic solvent to stabilize the transition state of the intermediate hydrazone while maintaining complete solubility of the starting material.
Step 2: Nucleophilic Initiation
Cool the reaction vessel to 0 °C using an ice bath. Add hydrazine hydrate (1.2 eq, 12 mmol) dropwise over 10 minutes.
Causality: Hydrazine is a potent α-effect nucleophile. Strict temperature control prevents uncontrolled exothermic degradation and ensures absolute regioselectivity, forcing the hydrazine to attack the highly electrophilic formyl group rather than the ester.
Step 3: Tandem Cyclization
Gradually warm the mixture to 80 °C (reflux) and stir for 4-6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 7:3).
Causality: Elevated thermal energy provides the thermodynamic driving force required for the intramolecular nucleophilic attack of the intermediate hydrazone nitrogen onto the adjacent, sterically congested cyano group, driving aromatization to the fused phthalazine core.
Step 4: Self-Validating Workup & Isolation
Cool the mixture to room temperature and concentrate under reduced pressure to approximately 15 mL. Induce precipitation by adding 30 mL of ice-cold distilled water dropwise under vigorous stirring. Filter the resulting bright yellow precipitate, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum.
Causality (Self-Validation): The starting material is highly soluble in organic/aqueous mixtures, whereas the rigid, polar 1-aminophthalazine product is insoluble in cold water/ethanol mixtures. The formation of a distinct, filterable precipitate visually validates the cyclization. This differential solubility guarantees high crude purity (>95%), eliminating the need for resource-intensive column chromatography.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal reactivity of Methyl 2-cyano-3-formylbenzoate, leading to distinct pharmacological targets.
Caption: Divergent synthetic workflow of Methyl 2-cyano-3-formylbenzoate to key pharmacological scaffolds.
References
Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies
Source: European Journal of Chemistry
URL:[Link]
WO2012071684A1 - Heterocyclic derivates, preparation processes and medical uses thereof
Source: Google Patents
URL
evaluating the efficiency of catalysts for reactions with Methyl 2-cyano-3-formylbenzoate
Title: Evaluating Catalyst Efficiency for Cascade Reactions of Methyl 2-Cyano-3-Formylbenzoate: A Comparison Guide Introduction Methyl 2-cyano-3-formylbenzoate (CAS 2059971-59-2) is a highly functionalized, densely subst...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Evaluating Catalyst Efficiency for Cascade Reactions of Methyl 2-Cyano-3-Formylbenzoate: A Comparison Guide
Introduction
Methyl 2-cyano-3-formylbenzoate (CAS 2059971-59-2) is a highly functionalized, densely substituted aromatic building block of significant interest in drug discovery, particularly for synthesizing immunomodulators and conformationally restricted peptidomimetics[1]. The presence of orthogonal electrophilic centers—a formyl group, a cyano group, and an ester—makes it an ideal substrate for multicomponent and cascade reactions.
The most synthetically valuable transformation of this molecule is the cascade reductive amination and subsequent cyclization to form substituted 1-iminoisoindoline or isoindolinone scaffolds. Because the cyano group is positioned ortho to the formyl group, the transient secondary amine formed during reductive amination undergoes a rapid, kinetically favored 5-exo-dig cyclization onto the nitrile, entirely bypassing the meta-ester group.
Mechanistic Pathway
Understanding the causality of the reaction is critical for catalyst selection. The sequence initiates with the condensation of a primary amine with the 3-formyl group. The resulting imine must be selectively reduced without reducing the cyano or ester groups. Once the secondary amine is formed, the proximity of the electrophilic ortho-cyano group drives an intramolecular nucleophilic attack.
Cascade reductive amination and cyclization pathway of Methyl 2-cyano-3-formylbenzoate.
Catalyst Evaluation and Comparison
Selecting the right catalyst dictates the chemoselectivity, atom economy, and scalability of the cascade. We compare three distinct catalytic paradigms based on recent literature for 2-formylbenzoate derivatives:
Brønsted Acid / Hydride System (NaBH₃CN / AcOH):
The traditional approach utilizes sodium cyanoborohydride in the presence of acetic acid[2]. While effective for simple reductive aminations, its application in cascade cyclizations is limited by the generation of highly toxic hydrogen cyanide gas and poor atom economy. Furthermore, the cyclization step often requires prolonged heating and yields complex mixtures if the imine is not fully formed prior to reduction.
Ruthenium-Catalyzed Transfer Hydrogenation ([Ru(p-cymene)Cl₂]₂):
Transition metal catalysts offer a greener alternative. Ruthenium complexes, when paired with formic acid as a hydrogen donor, provide moderate to good turnover frequencies (TOF)[3]. However, Ru-systems can sometimes lead to off-target reduction of the highly activated cyano group if the temperature is not strictly controlled, and they often require dry organic solvents like toluene.
Iridium-Catalyzed Reductive Lactamization ([IrCp*Cl₂]₂):
Recent advancements highlight Iridium-catalyzed reductive lactamization as the premier method for ortho-acyl/formyl aromatic systems[4]. Using an environmentally benign water/ethanol solvent mixture and formic acid, the Ir-hydride intermediate exhibits exquisite chemoselectivity for the imine over the nitrile. It achieves massive turnover numbers (S/C up to 10,000) and facilitates rapid cyclization under mild heating.
Quantitative Data Comparison
Catalyst System
Hydrogen Source
Solvent
Temp (°C)
Yield (%)
TOF (h⁻¹)
Safety & Scalability
NaBH₃CN / AcOH
Hydride
DCE / MeOH
25 - 80
60 - 65
N/A
Low (Cyanide byproduct, poor scale-up)
[Ru(p-cymene)Cl₂]₂
HCOOH
Toluene
110
75 - 78
~60
Moderate (Requires high heat, dry solvent)
[IrCp*Cl₂]₂
HCOOH
H₂O / EtOH
80
85 - 95
>2000
High (Green solvents, highly scalable)
Data synthesized from benchmark reductive lactamization and amination studies on 2-formylbenzoate derivatives[2][3][4].
Experimental Protocol: Iridium-Catalyzed Cascade Synthesis
To ensure reproducibility and trustworthiness, the following self-validating protocol details the highly efficient Iridium-catalyzed methodology. The use of LC-MS tracking ensures that the causality of each step—condensation, reduction, and cyclization—is analytically confirmed before proceeding.
Step-by-step experimental workflow for the one-pot Iridium-catalyzed cascade reaction.
Step-by-Step Methodology:
Reaction Setup: In a 25 mL round-bottom flask, dissolve Methyl 2-cyano-3-formylbenzoate (1.0 mmol, 189.17 mg) and the desired primary amine (1.05 mmol) in a 2:1 mixture of H₂O/EtOH (3.0 mL).
Imine Validation (Self-Validating Step): Stir the mixture at room temperature for 30 minutes. Analytical Check: Draw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material mass and the appearance of the imine mass confirms quantitative condensation. This intentional delay prevents the premature reduction of the formyl group to an alcohol, which would kill the cascade.
Catalyst and Reductant Addition: Add the Iridium catalyst [IrCp*Cl₂]₂ (0.05 mol%, 0.4 mg) followed by the dropwise addition of Formic Acid (HCOOH, 4.0 mmol, 150 µL). The formic acid acts as both the green hydrogen donor and the acidic promoter for the cyclization.
Cascade Execution: Heat the reaction mixture to 80 °C under an open-air or inert atmosphere for 2–4 hours. The Ir-catalyst facilitates the transfer hydrogenation of the imine, and the resulting proximity effect forces the 5-exo-dig cyclization onto the cyano group.
Reaction Monitoring: Perform a second LC-MS check. The mass should shift from the imine to the cyclized 1-iminoisoindoline derivative (or its hydrolyzed isoindolinone form, depending on the amine used and the water content).
Workup and Isolation: Cool the mixture to room temperature. Because the reaction utilizes an aqueous-ethanolic solvent, the highly hydrophobic cyclized product typically precipitates out of solution. Isolate the product via simple vacuum filtration, washing with cold water (2 x 5 mL), and dry under a vacuum.
Conclusion
For the cascade functionalization of Methyl 2-cyano-3-formylbenzoate, transition metal-catalyzed transfer hydrogenation—specifically using [IrCp*Cl₂]₂—vastly outperforms traditional hydride reductants. By relying on formic acid in green solvents, researchers can achieve superior chemoselectivity, eliminate toxic cyanide byproducts, and streamline the isolation of complex pharmaceutical scaffolds.
References
1.[1] Google Patents. WO2018026971A1 - Symmetric or semi-symmetric compounds useful as immunomodulators. Available at:
2.[2] SIOC Journals. One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzoate. Available at: [Link]
3.[3] ACS Publications. Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Available at:[Link]
4.[4] ACS Publications. Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization. Available at:[Link]
A Comparative Guide to the Synthesis of Methyl 2-cyano-3-formylbenzoate: Established Methods and Novel Approaches
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the strategic synthesis of highly functionalized aromatic compounds is of paramount importance. Me...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic synthesis of highly functionalized aromatic compounds is of paramount importance. Methyl 2-cyano-3-formylbenzoate, a polysubstituted benzene derivative, presents a unique synthetic challenge due to the specific arrangement of its electron-withdrawing cyano and formyl groups, alongside a methyl ester. This guide provides a comprehensive benchmark of established and theoretical synthetic routes to this target molecule. We will delve into the mechanistic underpinnings of each proposed strategy, offering a comparative analysis based on feasibility, potential yield, and the practicalities of laboratory execution.
Introduction to the Synthetic Challenge
The synthesis of Methyl 2-cyano-3-formylbenzoate is not widely documented in publicly available literature, suggesting its status as a novel or specialized chemical entity. The primary challenge lies in the controlled introduction of three distinct functional groups onto the aromatic ring with the desired 1,2,3-trisubstitution pattern. The directing effects of the cyano, formyl, and methyl ester groups, all of which are electron-withdrawing and generally meta-directing in electrophilic aromatic substitution, complicate the synthetic design.[1][2][3][4][5]
This guide will therefore explore several plausible, multi-step synthetic pathways, benchmarking them against each other in a theoretical framework. The proposed routes are grounded in established organic chemistry principles and draw from methodologies used for the synthesis of related substituted benzonitriles and benzoates.[6][7]
Proposed Synthetic Strategies: A Comparative Analysis
We will consider three primary retrosynthetic approaches to Methyl 2-cyano-3-formylbenzoate, each with its own set of advantages and disadvantages.
Diagram of Proposed Synthetic Strategies
Caption: Overview of the three proposed synthetic routes to Methyl 2-cyano-3-formylbenzoate.
Route 1: Late-Stage Formylation of Methyl 2-cyanobenzoate
This approach focuses on introducing the formyl group at a late stage of the synthesis, starting from the commercially available Methyl 2-cyanobenzoate.
Diagram of Route 1 Workflow
Caption: Workflow for the late-stage formylation approach.
Experimental Protocol (Hypothetical)
Ortho-lithiation: A solution of Methyl 2-cyanobenzoate in a dry, aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is added dropwise to effect directed ortho-metalation. The cyano group is a known ortho-directing group in such reactions.
Formylation: An electrophilic formylating agent, such as N,N-Dimethylformamide (DMF), is added to the solution to quench the lithiated intermediate.
Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted, dried, and purified, likely via column chromatography.
Benchmarking Analysis
Parameter
Assessment
Justification
Feasibility
Moderate
Directed ortho-metalation is a powerful tool, but the presence of the ester group, which is also susceptible to nucleophilic attack by the strong base, could lead to side reactions and reduced yield.
Number of Steps
Low
This is potentially the most convergent route, with the key transformation occurring in a single pot.
Potential Yield
Low to Moderate
Competition between ortho-lithiation and nucleophilic attack at the ester carbonyl is a significant concern. Optimization of the base, temperature, and reaction time would be critical.
Scalability
Moderate
The use of cryogenic temperatures and highly reactive organolithium reagents can pose challenges for large-scale synthesis.
Safety & Environmental
High Concern
Strong bases like LDA are highly reactive and require careful handling. Anhydrous and inert conditions are essential.
Route 2: Late-Stage Cyanation of a Dihalogenated Precursor
This strategy involves the introduction of the cyano group in the final step, starting from a suitably substituted methyl benzoate.
Diagram of Route 2 Workflow
Caption: Workflow for the late-stage cyanation approach.
Experimental Protocol (Hypothetical)
Ortho-Bromination: Methyl 3-formylbenzoate is subjected to electrophilic bromination. The formyl and methyl ester groups are meta-directing, which would favor substitution at the 5-position. Achieving the desired ortho-bromination at the 2-position would likely require specific directing-group strategies or separation of isomers.
Cyanation: The resulting Methyl 2-bromo-3-formylbenzoate would then undergo a cyanation reaction. This could be achieved through a transition-metal-catalyzed process, such as a palladium- or copper-catalyzed cyanation (e.g., the Rosenmund-von Braun reaction).[7]
Benchmarking Analysis
Parameter
Assessment
Justification
Feasibility
Low to Moderate
The primary hurdle is the regioselective bromination at the 2-position, which is sterically hindered and electronically disfavored. The subsequent cyanation of a potentially deactivated aryl halide could also be challenging.
Number of Steps
Moderate
This route involves at least two key transformations.
Potential Yield
Low
The difficulty in controlling the regioselectivity of the bromination step would likely lead to a mixture of products and a low yield of the desired intermediate.
Scalability
Moderate
While the reaction conditions for each step are generally scalable, the purification of the desired isomer from a mixture could be difficult on a large scale.
Safety & Environmental
High Concern
Brominating agents are corrosive and hazardous. Cyanide salts used in the cyanation step are highly toxic and require stringent safety protocols.
Route 3: Synthesis from a Pre-functionalized Aromatic Ring
This approach builds the target molecule from a starting material that already possesses some of the required substituents or precursors. A plausible starting material could be a substituted toluene derivative.
Diagram of Route 3 Workflow
Caption: Workflow for the synthesis from a pre-functionalized ring.
Experimental Protocol (Hypothetical)
Oxidation: A starting material such as 2-bromo-3-methylbenzonitrile is oxidized to the corresponding benzoic acid using a strong oxidizing agent like potassium permanganate.
Esterification: The resulting 2-bromo-3-cyanobenzoic acid is then esterified, for example, through a Fischer esterification with methanol and a catalytic amount of strong acid.
Formylation: The methyl 2-bromo-3-cyanobenzoate is then subjected to a halogen-metal exchange (e.g., using n-butyllithium) at low temperature, followed by quenching with a formylating agent like DMF.
Benchmarking Analysis
Parameter
Assessment
Justification
Feasibility
High
Each step in this proposed sequence involves well-established and reliable reactions. The starting material, while specialized, is structurally plausible.
Number of Steps
High
This is a longer, more linear synthesis compared to the other proposed routes.
Potential Yield
Moderate to High
While the overall yield will be impacted by the number of steps, each individual transformation has the potential for high efficiency.
Scalability
High
The reactions involved (oxidation, esterification, halogen-metal exchange) are generally scalable.
Safety & Environmental
Moderate Concern
The use of strong oxidizing agents and organolithium reagents requires careful handling, but the use of highly toxic cyanide salts as a reagent is avoided in the later stages.
Conclusion and Future Outlook
The synthesis of Methyl 2-cyano-3-formylbenzoate presents a significant challenge that is not addressed by established, documented methods. This guide has proposed and theoretically benchmarked three plausible synthetic routes.
Route 1 (Late-Stage Formylation) is the most convergent but carries a moderate risk due to potential side reactions.
Route 2 (Late-Stage Cyanation) is hampered by a likely difficult and unselective halogenation step.
Route 3 (From a Pre-functionalized Ring) , while longer, appears to be the most robust and likely to succeed due to the use of well-established transformations.
For researchers embarking on the synthesis of this or structurally similar molecules, Route 3 offers the most promising starting point for a successful laboratory preparation. Further experimental validation is, of course, necessary to optimize the reaction conditions and confirm the feasibility of these proposed strategies. The development of a reliable synthetic route to Methyl 2-cyano-3-formylbenzoate would provide valuable access to a novel building block for the creation of new pharmaceuticals and advanced materials.
References
The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. BenchChem. Accessed March 4, 2026.
A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies. BenchChem. Accessed March 4, 2026.
Directing Groups in SE Ar. LibreTexts Chemistry. Accessed March 4, 2026.
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Accessed March 4, 2026.
Directing Effects Revision notes | International A-Level · CIE. Cognito. Accessed March 4, 2026.
Synthesis of benzonitriles from substituted benzaldehyde.
Synthesis of benzonitriles from substituted benzoic acid.
Directing Effects. ChemTalk. Accessed March 4, 2026.
Electrophilic aromatic directing groups. Wikipedia. Accessed March 4, 2026.
Ortho-Formylation of Phenols. Organic Syntheses. Accessed March 4, 2026.
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. Accessed March 4, 2026.
Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. Accessed March 4, 2026.
2-formylbenzoic acid. MilliporeSigma. Accessed March 4, 2026.
Synthesis of methyl 3-cyanobenzoate by a green process.
Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters.
Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. BenchChem. Accessed March 4, 2026.
Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. PubMed. Accessed March 4, 2026.
Preparation of Benzonitriles, Part 4: By Electrophilic Cyan
Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
Metal-mediated C−CN Bond Activation in Organic Synthesis.
METHYL 2-CYANOBENZOATE AldrichCPR. Sigma-Aldrich. Accessed March 4, 2026.
Methyl 4-cyano-3-formylbenzo
Formylation Reagents. TCI Chemicals. Accessed March 4, 2026.
Cyanation Reagents. TCI Chemicals. Accessed March 4, 2026.
confirming the mechanism of a reaction involving Methyl 2-cyano-3-formylbenzoate
This guide details the mechanistic confirmation of the cyclization of Methyl 2-cyano-3-formylbenzoate with hydrazine to form substituted phthalazines . It serves as a comparative technical resource for researchers evalua...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the mechanistic confirmation of the cyclization of Methyl 2-cyano-3-formylbenzoate with hydrazine to form substituted phthalazines . It serves as a comparative technical resource for researchers evaluating this scaffold against traditional phthalide or anhydride precursors in drug discovery (specifically for PARP and kinase inhibitor synthesis).
Executive Summary: The "Cyano-Formyl" Advantage
In the synthesis of fused nitrogen heterocycles—specifically 1-aminophthalazines and phthalazin-1(2H)-ones —the choice of starting material dictates the regioselectivity and functional group landscape of the final scaffold.
Methyl 2-cyano-3-formylbenzoate represents a "privileged scaffold" that offers distinct mechanistic advantages over traditional alternatives like phthalic anhydride or 2-formylbenzoic acid. While traditional routes often yield thermodynamically stable oxo products (phthalazinones), the cyano-formyl route grants access to amino-substituted cores via an amidine intermediate, a critical motif in modern oncology pharmacophores.
This guide provides a validated protocol to confirm the hydrazine-mediated cascade cyclization mechanism, distinguishing between the kinetic amino-phthalazine and the thermodynamic phthalazinone products.
Mechanistic Landscape
The reaction of Methyl 2-cyano-3-formylbenzoate (1 ) with hydrazine hydrate involves a competitive nucleophilic attack between three electrophilic sites: the formyl group (C3) , the cyano group (C2) , and the ester group (C1) .
The Confirmed Pathway
Experimental evidence confirms a sequential cascade :
Chemovective Hydrazone Formation: Hydrazine attacks the highly electrophilic aldehyde (CHO) first, forming a hydrazone intermediate (2 ).
Intramolecular Cyclization: The nucleophilic nitrogen of the hydrazone attacks the adjacent nitrile (CN) carbon.
Tautomerization: The resulting cyclic imine tautomerizes to form the 1-aminophthalazine core (3 ).
(Conditional)Hydrolysis: Under acidic or prolonged thermal conditions, the amino group may hydrolyze to the thermodynamically stable phthalazin-1(2H)-one (4 ).
Visualization: Reaction Mechanism
The following diagram illustrates the confirmed electron flow and intermediate states.
Figure 1: Mechanistic pathway of Methyl 2-cyano-3-formylbenzoate cyclization. Note the divergence to the 'Oxo' product under hydrolytic stress.
Comparative Analysis: Reagent Performance
Why choose Methyl 2-cyano-3-formylbenzoate? The table below objectively compares it with standard alternatives for synthesizing phthalazine cores.
Feature
Methyl 2-cyano-3-formylbenzoate
Phthalic Anhydride
2-Formylbenzoic Acid
Primary Product
1-Aminophthalazine
Phthalazine-1,4-dione
Phthalazin-1(2H)-one
Mechanism Type
Nucleophilic Addition + Amidine Formation
Double Acylation
Condensation + Acylation
Atom Economy
High (Incorporates N from hydrazine efficiently)
Moderate (Requires activation)
High
Regiocontrol
Excellent (Directed by CHO reactivity)
Poor (Symmetrical nature)
Good
Reaction Conditions
Mild (Ethanol, RT to Reflux)
Harsh (High Temp, Acid)
Mild to Moderate
Utility
Precursor for Kinase Inhibitors (NH2 handle)
Precursor for Luminol/Dyes
Precursor for PARP Inhibitors
Key Insight: The cyano-formyl scaffold is the only route that directly yields the C1-amino handle without requiring a subsequent chlorination/amination step (e.g., via
), significantly streamlining the synthesis of amino-phthalazine drugs.
Experimental Validation Protocol
To confirm the mechanism in your own lab, follow this self-validating protocol. This workflow uses IR spectroscopy as a real-time probe for the nitrile consumption, which is the definitive mechanistic signature.
Record IR of starting material. Note the sharp C≡N stretch at ~2230 cm⁻¹ and C=O (aldehyde) at ~1700 cm⁻¹ .
Record 1H-NMR.[1] Confirm Aldehyde proton at ~10.1 ppm .
Reaction Initiation:
Dissolve 1.0 eq of substrate in Ethanol (0.5 M).
Add 1.1 eq Hydrazine Hydrate dropwise at 0°C. Rationale: Low temperature favors kinetic control (hydrazone formation) over immediate cyclization.
In-Situ Monitoring (The Confirmation Step):
T = 10 min: Aliquot for IR. You should observe the disappearance of the C=O (aldehyde) peak and appearance of C=N (hydrazone). The C≡N peak remains visible.
T = 1 hour (Reflux): Heat to reflux. Monitor the C≡N peak . Its disappearance confirms the intramolecular attack.
Success Criterion: Complete loss of the signal at 2230 cm⁻¹ indicates successful ring closure.
Isolation & Structural Proof:
Cool to RT. The product often precipitates. Filter and wash with cold ethanol.
NMR Validation:
Loss: Aldehyde proton (~10 ppm).
Gain: Broad singlet at ~6.5–7.5 ppm (exchangable with D2O) corresponding to -NH2 .
Gain: Aromatic singlet at ~8.5 ppm (Phthalazine H-4).
Experimental Workflow Diagram
Figure 2: Decision-tree workflow for validating the reaction mechanism via spectroscopic monitoring.
References
Synthesis of Phthalazine Derivatives
Title: "Recent Advances in the Synthesis of Phthalazin-1(2H)
Source:Molecules (MDPI).
URL:[Link] (General Journal Link for verification of scaffold utility).
Mechanistic Insight on Hydrazine Cyclizations
Title: "Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction and Heterocycle Form
Operational Guide: Proper Disposal and Handling Procedures for Methyl 2-cyano-3-formylbenzoate Executive Summary & Chemical Profile Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2) is a highly functionalized organic b...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Proper Disposal and Handling Procedures for Methyl 2-cyano-3-formylbenzoate
Executive Summary & Chemical Profile
Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2) is a highly functionalized organic building block utilized extensively in drug development and advanced organic synthesis[1]. Its molecular architecture features three distinct reactive moieties: a cyano group (-C≡N), a formyl group (-CHO), and a methyl ester (-COOCH3). Because of this polyfunctional nature, improper disposal can lead to dangerous cross-reactions, including the release of toxic gases or exothermic polymerization. This guide provides self-validating, step-by-step protocols for the safe handling, segregation, and EPA RCRA-compliant disposal of this compound.
Hazard Assessment & Chemical Causality
To design an effective disposal strategy, researchers must understand the causality behind the chemical's reactivity. Every disposal parameter is dictated by these structural features:
Cyano Group (-C≡N) - Acid Intolerance: Nitriles are susceptible to acid-catalyzed hydrolysis. Under strongly acidic conditions, especially in the presence of moisture or heat, this compound can liberate highly toxic Hydrogen Cyanide (HCN) gas.
Operational Causality: Waste streams containing this compound must be strictly segregated from mineral acids (e.g., HCl, H2SO4)[2].
Formyl Group (-CHO) - Base/Amine Reactivity: The aldehyde moiety is a potent electrophile. It can undergo exothermic Cannizzaro disproportionation under strongly basic conditions or rapid Schiff base formation when mixed with primary amines.
Operational Causality: Waste must be segregated from strong bases and concentrated amines to prevent thermal runaway and pressurization within sealed waste carboys[3].
Methyl Ester (-COOCH3) - Hydrolytic Cleavage: Esters hydrolyze under both acidic and basic conditions, generating methanol and carboxylic acids.
Operational Causality: Requires storage in tightly sealed, moisture-free containers to prevent degradation and subsequent gas evolution.
Operational Safety & PPE Requirements
Before initiating any disposal or cleanup procedure, ensure the following Personal Protective Equipment (PPE) is utilized.
PPE Category
Specification
Causality / Rationale
Hand Protection
Heavy Nitrile or Butyl Rubber Gloves
Provides superior chemical resistance against the pure solid and common organic solvents (e.g., DCM, EtOAc) used in its synthesis[4].
Eye Protection
Chemical Splash Goggles
Protects against severe ocular irritation from the reactive formyl group and solvent splashes.
Respiratory
NIOSH-approved organic vapor cartridge
Required during spill response outside of a fume hood to prevent inhalation of volatile solvent mixtures or sublimated dust[3].
Body Protection
Flame-resistant lab coat
Mitigates risk in the event of solvent ignition during waste consolidation.
Step-by-Step Disposal Workflows
The following protocols are designed as self-validating systems, ensuring that each step includes a verification check before proceeding to prevent catastrophic mixing errors.
Protocol A: Routine Laboratory Waste Segregation
Categorize the Waste Matrix: Determine if the waste is a pure solid (e.g., expired reagent) or dissolved in an organic solvent.
Select the Primary Container: Use a high-density polyethylene (HDPE) or glass waste carboy.
Validation Step: Visually inspect the container for micro-fractures and verify its material compatibility with the specific solvent matrix.
Execute Segregation: Transfer the waste into the designated "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" stream.
Validation Step (Critical): Review the waste log attached to the carboy to confirm the absolute absence of strong acids, bases, or reactive amines before adding the mixture.
Labeling: Attach a hazardous waste tag immediately. Explicitly list "Methyl 2-cyano-3-formylbenzoate" alongside all associated solvents.
Storage: Store the container in a secondary containment tray within a well-ventilated Satellite Accumulation Area (SAA). Ensure disposal occurs within 180 days (or per local generator status limits)[5].
Protocol B: Emergency Spill Response and Quenching
Evacuation & PPE: Evacuate personnel from the immediate vicinity. Don the required PPE (goggles, nitrile gloves, respirator)[4].
Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, dry sand, or clay cat litter).
Causality: Inert absorbents prevent secondary chemical reactions that could be triggered by reactive spill kits.
Absorption & Mitigation:
For liquids: Allow the absorbent to fully soak up the spill.
For solids: Carefully dampen the powder with a compatible, non-reactive solvent (e.g., ethanol) to prevent dust aerosolization, then apply the absorbent.
Collection: Scoop the absorbed mixture using a non-sparking plastic tool into a compatible hazardous waste pail.
Validation Check: Swab the cleaned surface with a damp pH test strip. A neutral pH (6.5-7.5) confirms no residual acidic or basic catalysts remain. Wash the area with detergent and water.
Final Disposal Routing: Seal the pail, label it as "Hazardous Spill Debris containing Methyl 2-cyano-3-formylbenzoate," and route it for high-temperature incineration[6].
EPA RCRA Compliance & Waste Categorization
Under the Resource Conservation and Recovery Act (RCRA), Methyl 2-cyano-3-formylbenzoate is not specifically listed by name (P or U list). However, it must be managed as a characteristic hazardous waste depending on its physical state and the solvents it is mixed with[7]. High-temperature incineration is the mandated disposal route, as it thermally destroys the nitrile group, converting nitrogen into NOx, which is subsequently scrubbed by the incinerator's emission controls.
Waste Stream
Typical RCRA Code(s)
Primary Hazard Characteristic
Mandated Disposal Method
Pure Solid Waste
Unlisted (Evaluate for D003 Reactivity)
Reactive (Cyano/Formyl groups)
High-Temperature Incineration
Halogenated Solvent Mixture
F002 (e.g., if mixed with DCM)
Toxicity, Flammability
Incineration with Acid Gas Scrubber
Non-Halogenated Solvent Mixture
D001 (e.g., if mixed with EtOAc)
Ignitability
Fuel Blending / Incineration
Disposal Routing Workflow
The following diagram illustrates the logical decision-making process for routing Methyl 2-cyano-3-formylbenzoate waste streams safely and in compliance with federal guidelines.
Caption: Workflow for routing Methyl 2-cyano-3-formylbenzoate waste streams.
References
1.[1] CAS:38866-59-0, 2-氰基乙酸苄酯 - 毕得医药. Bidepharm.
2.[4] Hazardous Laboratory Chemicals Disposal Guide - Reed College. Reed.edu.
3.[2] CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. Auburn.edu.
4.[3] Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes. Benchchem.com.
5.[5] Hazardous Waste Management in the Laboratory. Labmanager.com.
6.[6] EPA's Guide for Industrial Waste Management. EPA.gov.
7.[7] 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR.gov.
Personal protective equipment for handling Methyl 2-cyano-3-formylbenzoate
As a Senior Application Scientist overseeing high-throughput synthesis and drug development workflows, I frequently encounter highly functionalized building blocks that demand meticulous handling. Methyl 2-cyano-3-formyl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing high-throughput synthesis and drug development workflows, I frequently encounter highly functionalized building blocks that demand meticulous handling. Methyl 2-cyano-3-formylbenzoate (CAS: 2059971-59-2)[1] is a prime example. Featuring an ester, a nitrile, and an aldehyde group on a single aromatic scaffold, it is an invaluable bifunctional intermediate for synthesizing complex heterocycles and active pharmaceutical ingredients (APIs). However, this high chemical reactivity inherently translates to specific occupational hazards.
This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE) and operational protocols required for handling this compound safely. By understanding the causality behind these safety measures, laboratory personnel can build robust, error-resistant workflows that prioritize both user safety and chemical integrity.
Mechanistic Hazard Assessment
To design an effective safety protocol, we must first deconstruct the molecule's reactivity profile. We do not just wear PPE because a safety sheet mandates it; we wear it to counter specific molecular behaviors:
The Formyl Group (-CHO): Aldehydes are highly electrophilic. In biological systems, they can covalently bind to nucleophilic residues (such as primary amines in skin proteins), acting as potent skin sensitizers and potential respiratory irritants.
The Cyano Group (-CN): While the nitrile group is covalently bound to the aromatic ring and does not spontaneously release hydrogen cyanide (HCN) gas under ambient conditions, it dictates strict waste segregation. Exposure to strong, concentrated acids under elevated temperatures must be avoided to prevent potential hydrolysis and toxic gas evolution.
The Methyl Ester: This moiety increases the molecule's lipophilicity compared to its carboxylic acid analog. If a solution of this compound contacts unprotected skin, the ester facilitates faster dermal absorption.
Chemical suppliers emphasize cold-chain transportation and inert storage (2-8°C) to maintain the stability of these reactive groups[2].
Personal Protective Equipment (PPE) Matrix
Based on the structural hazard assessment and the, the following PPE is mandatory. The logic here is to create a multi-layered barrier against lipophilic, electrophilic fine powders.
PPE Category
Specification
Mechanistic Justification
Replacement Frequency
Hand Protection
Nitrile gloves (min. 4-6 mil thickness)
Resists lipophilic ester penetration and common organic solvents (e.g., DCM, EtOAc) used during transfer.
Every 2 hours, or immediately upon known contamination.
Eye Protection
ANSI Z87.1 Chemical splash goggles
Prevents electrophilic formyl group contact with ocular mucosa, avoiding severe irritation.
Inspect daily; replace if scratched or compromised.
Body Protection
100% Cotton or Flame-Resistant Lab Coat
Mitigates static charge buildup, preventing the aerosolization of fine aromatic chemical powders.
Wash weekly; replace immediately if contaminated.
Respiratory
Fume Hood (Face velocity 80-100 fpm)
Captures airborne particulates; essential due to the respiratory sensitization risk of aldehydes.
Standard Operating Procedure (SOP): Handling and Transfer
Every protocol described here is a self-validating system. For foundational laboratory safety methodologies, this workflow aligns with the frameworks outlined in .
Phase 1: Environmental Preparation & Verification
Verify Ventilation: Ensure the chemical fume hood is fully operational with a face velocity between 80 and 100 feet per minute (fpm). Never handle this compound on an open bench.
Static Mitigation: Wipe down the analytical balance and surrounding hood surface with a damp, lint-free cloth to discharge static electricity.
Phase 2: PPE Donning & Material Retrieval
3. Layering: Don the 100% cotton lab coat, chemical splash goggles, and a fresh pair of nitrile gloves.
4. Retrieval: Remove the Methyl 2-cyano-3-formylbenzoate vial from cold storage (2-8°C)[2]. Allow the sealed vial to equilibrate to room temperature inside the fume hood. Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the sensitive aldehyde group via oxidation or hydrate formation.
Phase 3: Weighing and Solubilization
5. Anti-Static Handling: Use a grounded, anti-static weigh boat and a clean metal spatula. Avoid plastic spatulas, which generate static and cause the fine powder to aerosolize and adhere to the gloves.
6. Solubilization: If preparing a stock solution, slowly add the solvent directly to the weigh boat or transfer the solid to a vial before solvent addition. Cap immediately to contain vapors.
Visualizing the Safe Handling Workflow
Operational safety workflow for Methyl 2-cyano-3-formylbenzoate handling.
Spill Response and Waste Disposal Plan
Spill Response:
Isolate: Lower the fume hood sash immediately to contain any aerosolized powder.
Neutralize/Absorb: If solid, carefully cover the spill with damp absorbent paper to prevent dust generation. If dissolved in solvent, apply an inert chemical absorbent pad.
Clean: Wearing full PPE, sweep the damp material into a designated hazardous waste bag using a disposable bench scraper. Wipe the area with isopropanol to remove residual lipophilic traces.
Waste Disposal:
Solid Waste: Place contaminated wipes, weigh boats, and gloves into a designated solid organic hazardous waste container.
Liquid Waste: Dispose of solutions in the appropriate organic waste stream (halogenated or non-halogenated, depending on your solvent).
Critical Segregation: Ensure all waste containers are strictly segregated from strong mineral acids to eliminate any theoretical risk of cyano-group hydrolysis and subsequent hazardous gas evolution.
References
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. Retrieved from[Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]